4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8FNO3 |
|---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
4-(1,3-dioxolan-2-yl)-5-fluoropyridin-3-ol |
InChI |
InChI=1S/C8H8FNO3/c9-5-3-10-4-6(11)7(5)8-12-1-2-13-8/h3-4,8,11H,1-2H2 |
InChI Key |
NVJYQBUINGOTSI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=C(C=NC=C2O)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol, a key heterocyclic building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom and a dioxolane-protected aldehyde on a pyridinol core offers unique physicochemical properties that are highly advantageous in the design of novel therapeutics. This document delves into the synthetic pathways, physicochemical characteristics, analytical methodologies, and the pivotal role of this compound as a versatile intermediate in the development of innovative drug candidates. The causality behind experimental choices and the logic of the presented protocols are explained to provide actionable insights for researchers in the field.
Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds
The pyridine ring is a ubiquitous scaffold in a vast array of biologically active compounds and approved pharmaceuticals. Its ability to act as a hydrogen bond acceptor and participate in various non-covalent interactions makes it a privileged structure in drug design. The strategic incorporation of fluorine into the pyridine nucleus has emerged as a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small atomic radius can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.
4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol (CAS Number: Not publicly available as of the latest update) is a prime example of a highly functionalized fluorinated pyridine derivative with significant potential in drug discovery. The presence of a hydroxyl group, a fluorine atom, and a protected aldehyde function on the pyridine core provides multiple points for chemical elaboration, making it a valuable intermediate for the synthesis of complex molecular architectures.
Physicochemical Properties
While specific experimental data for 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol is not extensively reported in public literature, its properties can be inferred from the analysis of its constituent functional groups and related structures.
| Property | Estimated Value/Characteristic | Rationale |
| Molecular Formula | C₈H₈FNO₃ | Derived from the chemical structure. |
| Molecular Weight | 185.15 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid | Based on similar substituted pyridinol compounds. |
| Solubility | Expected to have moderate solubility in polar organic solvents (e.g., DMSO, DMF, Methanol) and limited solubility in water. | The presence of the polar hydroxyl and dioxolane groups should confer some polarity, while the pyridine ring and fluorine atom add some non-polar character. |
| pKa | The pyridinolic hydroxyl group is expected to be acidic, while the pyridine nitrogen is basic. The fluorine atom will influence the basicity of the pyridine nitrogen. | The electron-withdrawing nature of the fluorine atom is expected to decrease the pKa of the pyridine nitrogen compared to unsubstituted pyridine. |
| Stability | The dioxolane group is an acetal, which is generally stable to basic and nucleophilic conditions but is labile under acidic conditions. The fluoropyridine core is generally stable. | Acetal protecting groups are a standard strategy in organic synthesis due to their predictable stability profile.[1] |
Synthesis and Mechanistic Considerations
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the dioxolane group to reveal a formyl pyridine derivative. The fluorine and hydroxyl groups could be introduced through various established methods for pyridine functionalization.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a hypothetical pathway based on well-established organic chemistry principles.
Step 1: Synthesis of a Dioxolane-Protected Pyridine Precursor
The initial step would likely involve the protection of a commercially available substituted pyridine containing a formyl group. The use of a dioxolane protecting group is a standard and effective method to shield the aldehyde functionality from subsequent reaction conditions, particularly those involving strong bases or nucleophiles.[1]
-
Reaction:
-
To a solution of a suitable starting pyridine aldehyde in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction, wash with saturated sodium bicarbonate solution, and extract with an organic solvent.
-
Purify the product by column chromatography.
-
Step 2: Introduction of the Hydroxyl and Fluoro Groups
The introduction of the hydroxyl and fluoro groups onto the pyridine ring is a critical and often challenging step. The regioselectivity of these reactions is paramount. One possible approach involves a directed ortho-metalation followed by electrophilic fluorination and oxidation.
-
Reaction:
-
Dissolve the dioxolane-protected pyridine from Step 1 in an anhydrous ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a strong base such as n-butyllithium or lithium diisopropylamide (LDA) dropwise to effect deprotonation at a specific position on the pyridine ring, directed by an existing substituent.
-
After stirring for a period to ensure complete metalation, add an electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide, NFSI).
-
Quench the reaction with a suitable reagent.
-
The introduction of the hydroxyl group could be achieved through subsequent oxidation of a boronic ester intermediate or via a nucleophilic aromatic substitution reaction on a suitably activated precursor.
-
Step 3: Final Deprotection (if necessary)
If the synthesis yields the protected form, the final step would be the deprotection of the dioxolane group to unveil the final product.
-
Reaction:
-
Dissolve the protected compound in a mixture of an organic solvent (e.g., acetone, THF) and aqueous acid (e.g., HCl, H₂SO₄).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, neutralize the acid and extract the product with an organic solvent.
-
Purify by recrystallization or column chromatography.
-
Caption: Proposed synthetic workflow for the target molecule.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol make it a highly attractive building block for the synthesis of novel drug candidates.
-
Fluorine Atom: The presence of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism. It can also modulate the pKa of the pyridine nitrogen, which can be crucial for optimizing drug-target interactions and improving cell permeability. The strategic placement of fluorine is a well-established strategy in modern drug design to improve the overall pharmacological profile of a molecule.[2][3]
-
Hydroxyl Group: The pyridinol hydroxyl group can act as a hydrogen bond donor or acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors. It also provides a handle for further chemical modification, such as etherification or esterification, to explore structure-activity relationships (SAR).
-
Protected Aldehyde: The dioxolane-protected aldehyde at the 4-position is a versatile functional group. After deprotection, the aldehyde can be used in a variety of chemical transformations, including reductive amination to introduce diverse amine-containing side chains, Wittig reactions to form alkenes, or oxidation to a carboxylic acid. This allows for the rapid generation of a library of analogues for biological screening.
Given these features, this compound is a valuable intermediate for the synthesis of inhibitors of various enzyme classes, such as kinases, proteases, and metabolic enzymes, as well as for the development of ligands for G-protein coupled receptors (GPCRs) and ion channels.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyridine ring protons, the dioxolane protons, and the hydroxyl proton. The fluorine atom will cause splitting of adjacent proton signals. |
| ¹³C NMR | Resonances for all eight carbon atoms. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF). |
| ¹⁹F NMR | A single resonance for the fluorine atom, likely coupled to adjacent protons. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the hydroxyl group, C-F stretch, C-O stretches of the dioxolane and hydroxyl groups, and aromatic C=C and C=N stretching vibrations. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol is not available, general safety precautions for handling fluorinated pyridine derivatives should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5][6][7][]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[5]
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[4][7][]
-
Skin: Wash off immediately with soap and plenty of water.[4][7]
-
Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention.[4][7]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.[4][7]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol is a strategically designed chemical entity that holds significant promise as a versatile building block in the field of drug discovery. Its unique combination of a fluorinated pyridine core with orthogonal functional groups for further elaboration provides medicinal chemists with a powerful tool to synthesize novel and complex molecules with potentially enhanced therapeutic properties. The proposed synthetic strategies and analytical considerations outlined in this guide are intended to provide a solid foundation for researchers working with this and related compounds. As the demand for more effective and safer medicines continues to grow, the importance of such well-designed, functionalized heterocyclic intermediates will undoubtedly increase.
References
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The Power of Fluorinated Pyridines in Modern Drug Discovery. (2025, October 16). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-Fluoro-1,3-dioxolan-2-one. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
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An In-Depth Technical Guide to 5-fluoro-3-hydroxyisonicotinaldehyde ethylene acetal: A Novel Building Block for Drug Discovery
This guide provides a comprehensive technical overview of 5-fluoro-3-hydroxyisonicotinaldehyde ethylene acetal, a specialized chemical intermediate with significant potential in medicinal chemistry and drug development. We will delve into its structural rationale, a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and its prospective applications, offering a forward-looking perspective for researchers and scientists in the field.
Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties.[1][2] Fluorine's high electronegativity and small size can improve metabolic stability, membrane permeability, and binding affinity to target proteins.[1][3] The pyridine ring, a common motif in pharmaceuticals, when substituted with fluorine and a hydroxyl group, presents a unique scaffold for creating novel therapeutics. 5-fluoro-3-hydroxyisonicotinaldehyde ethylene acetal is a promising, yet underexplored, building block that combines these advantageous features with a protected aldehyde functionality, ripe for further chemical modification. This guide aims to provide a foundational understanding of this molecule and catalyze its application in innovative drug design.
Proposed Synthesis and Mechanistic Rationale
Synthetic Pathway Overview
The proposed multi-step synthesis is outlined below. Each step is designed to be high-yielding and utilize readily available reagents.
Caption: Proposed synthetic pathway for 5-fluoro-3-hydroxyisonicotinaldehyde ethylene acetal.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 5-Fluoro-3-hydroxypyridine from 3-Amino-5-fluoropyridine
-
Rationale: This step involves a diazotization of the amino group followed by hydrolysis to introduce the hydroxyl group. This is a standard method for converting aromatic amines to phenols.
-
Procedure:
-
Dissolve 3-amino-5-fluoropyridine in an aqueous solution of sulfuric acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Gently heat the reaction mixture to induce the decomposition of the diazonium salt and formation of the hydroxyl group.
-
Cool the mixture and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 2: Formylation of 5-Fluoro-3-hydroxypyridine to 5-Fluoro-3-hydroxyisonicotinaldehyde
-
Rationale: The Duff reaction is a classic method for the formylation of phenols. Hexamethylenetetramine serves as the formylating agent in the presence of an acid catalyst.
-
Procedure:
-
To a mixture of 5-fluoro-3-hydroxypyridine and boric acid in glycerol, add hexamethylenetetramine.
-
Heat the mixture to approximately 150-160 °C for several hours.
-
Cool the reaction mixture and hydrolyze the intermediate by adding water and heating.
-
Acidify the mixture with hydrochloric acid and extract the product with a suitable solvent.
-
Purify the product via column chromatography.
-
Step 3: Protection of the Aldehyde with Ethylene Glycol
-
Rationale: The aldehyde group is protected as an ethylene acetal to prevent its reaction in subsequent synthetic steps.[4][5][6] This is a reversible protection strategy, and the acetal can be removed under acidic conditions.[7]
-
Procedure:
-
Dissolve 5-fluoro-3-hydroxyisonicotinaldehyde in toluene.
-
Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TsOH).[8]
-
Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product, 5-fluoro-3-hydroxyisonicotinaldehyde ethylene acetal.
-
Predicted Physicochemical and Spectroscopic Properties
The following properties are predicted based on the structure of 5-fluoro-3-hydroxyisonicotinaldehyde ethylene acetal and data from analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₈FNO₃ |
| Molecular Weight | 185.15 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 120-130 °C |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. |
| pKa (hydroxyl group) | ~8-9 |
Predicted Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.1-8.3 (d, 1H, pyridine H)
-
δ 7.3-7.5 (d, 1H, pyridine H)
-
δ 5.8-6.0 (s, 1H, acetal CH)
-
δ 4.0-4.2 (m, 4H, OCH₂CH₂O)
-
δ 9.0-10.0 (br s, 1H, OH)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 155-160 (d, C-F)
-
δ 145-150 (C-OH)
-
δ 140-145 (d, pyridine C)
-
δ 120-125 (d, pyridine C)
-
δ 115-120 (C-CHO)
-
δ 100-105 (acetal CH)
-
δ 65-70 (OCH₂CH₂O)
-
-
IR (KBr, cm⁻¹):
-
3200-3400 (br, O-H stretch)
-
2850-3000 (C-H stretch)
-
1600-1620 (C=N, C=C stretch of pyridine ring)
-
1100-1200 (C-O stretch of acetal)
-
1200-1300 (C-F stretch)
-
-
Mass Spectrometry (ESI+):
-
m/z 186.05 (M+H)⁺
-
Potential Applications in Drug Development
The unique combination of a fluorinated pyridine core, a hydroxyl group, and a protected aldehyde makes 5-fluoro-3-hydroxyisonicotinaldehyde ethylene acetal a versatile intermediate for the synthesis of a wide range of biologically active molecules.
Kinase Inhibitors
The pyridine scaffold is a common feature in many kinase inhibitors. The fluorine atom can enhance binding affinity and improve metabolic stability, while the hydroxyl group can act as a key hydrogen bond donor or a point for further derivatization.
Antiviral and Antibacterial Agents
Fluorinated heterocycles have shown promise as antiviral and antibacterial agents.[9] The protected aldehyde can be deprotected and used in reductive amination reactions to introduce various side chains, allowing for the exploration of a broad chemical space to optimize biological activity.
Central Nervous System (CNS) Agents
The ability of fluorine to modulate lipophilicity can be exploited to fine-tune blood-brain barrier permeability, a critical parameter for CNS-acting drugs.[3]
Caption: Potential applications of the title compound in drug development.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 5-fluoro-3-hydroxyisonicotinaldehyde ethylene acetal and its precursors. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For specific handling and disposal information, refer to the Safety Data Sheet (SDS) of the analogous compounds and reagents used in the synthesis.
Conclusion
5-fluoro-3-hydroxyisonicotinaldehyde ethylene acetal represents a valuable and versatile building block for the synthesis of novel pharmaceutical agents. Its unique structural features, including a fluorinated pyridine ring and a protected aldehyde, offer numerous opportunities for derivatization and optimization of biological activity. The proposed synthetic route provides a practical approach for its preparation, opening the door for its wider application in drug discovery and development. This guide serves as a foundational resource to encourage further investigation and unlock the full potential of this promising intermediate.
References
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- Golisade, A., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed Central (PMC).
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- Ethylene Glycol for Protecting Groups - YouTube.
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. PubMed.
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- Ethylene Glycol Acetal Protection Method | PDF | Chemical Compounds - Scribd.
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- 5-Fluoro-2-hydroxypyridine synthesis - ChemicalBook.
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- Inoue, M., et al. (2020).
- Shah, P., & Westwell, A. D. (2007). Applications of Fluorine in Medicinal Chemistry.
- 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde - PMC.
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- How to prepare and use 3-AMINO-5-FLUOROPYRIDINE? - FAQ - Guidechem.
- Ito, K., Doi, T., & Tsukamoto, H. (2023).
- 3-Amino-5-fluoropyridine synthesis - ChemicalBook.
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- An Oxygen Walk Approach for C3 Selective Hydroxyl
- Computational Study of 3-Pyridine Carboxaldehyde - M
- C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomeriz
- Unraveling the Conformational and Electronic Landscape of 3-Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ioniz
- a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the...
- Synthesis of 2-amino-5-fluoropyridine - ResearchG
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The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][5][10]oxazine-1,8-diones - MDPI.
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A Technical Guide to the Synthesis, Protection, and Application of 4-formyl-5-fluoropyridin-3-ol
Introduction: The Value of Fluorinated Pyridinols in Drug Design
Substituted pyridine and pyridone rings are considered "privileged scaffolds" in drug discovery.[1][2] Their ability to act as hydrogen bond donors and acceptors, serve as bioisosteres for other aromatic and amide groups, and positively influence metabolic stability makes them highly valuable.[1][2] The introduction of a fluorine atom can further enhance binding affinity, membrane permeability, and metabolic stability by altering the molecule's electronic properties and blocking sites of metabolism.[3] The 4-formyl-5-fluoropyridin-3-ol moiety, therefore, combines three critical pharmacophoric elements: a reactive aldehyde for synthetic elaboration, a fluorine atom for modulating physicochemical properties, and a pyridinol core for molecular recognition.[4][5] This guide focuses on the strategic use of acetal protection to unlock the full synthetic potential of this versatile building block.
Chapter 1: Synthesis and Characteristics of the Core Moiety
Proposed Synthesis of 4-formyl-5-fluoropyridin-3-ol
A plausible route to the target compound involves the regioselective formylation of a suitable 5-fluoropyridin-3-ol precursor. Directed ortho-metalation is a powerful strategy for achieving such regioselectivity. The hydroxyl group can direct a strong base, such as lithium diisopropylamide (LDA), to deprotonate the C4 position, creating a nucleophilic species that can be trapped with an electrophilic formylating agent like N,N-dimethylformamide (DMF).
Rationale for Aldehyde Protection
The formyl group is one of the most versatile functional groups in organic synthesis, but its reactivity also presents a challenge. It is susceptible to oxidation, reduction, and nucleophilic attack. To perform selective chemistry elsewhere on the molecule—most notably at the nucleophilic hydroxyl group—the aldehyde must be reversibly masked with a protecting group. The acetal, particularly the cyclic 1,3-dioxolane formed with ethylene glycol, is an ideal choice due to its stability across a wide range of non-acidic conditions and its reliable deprotection under mild aqueous acid.[6][7]
Chapter 2: Acetal Protection: Synthesis and Mechanism
Detailed Experimental Protocol: Synthesis of 2-(5-fluoro-3-hydroxypyridin-4-yl)-1,3-dioxolane
This protocol describes the acid-catalyzed protection of the formyl group of 4-formyl-5-fluoropyridin-3-ol as its 1,3-dioxolane acetal.
Materials:
-
4-formyl-5-fluoropyridin-3-ol (1.0 eq)
-
Ethylene glycol (1.5 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 eq)
-
Toluene (Anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-formyl-5-fluoropyridin-3-ol and anhydrous toluene.
-
Add ethylene glycol (1.5 eq) and a catalytic amount of p-TsOH (0.05 eq).
-
Heat the mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel to afford the pure 2-(5-fluoro-3-hydroxypyridin-4-yl)-1,3-dioxolane.
Mechanism of Acetal Formation
The reaction proceeds via a well-established acid-catalyzed mechanism. The acid protonates the carbonyl oxygen, activating the aldehyde toward nucleophilic attack by one of the hydroxyl groups of ethylene glycol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group creates a good leaving group (water), which is eliminated to form a resonance-stabilized oxocarbenium ion. Intramolecular attack by the second hydroxyl group of the ethylene glycol moiety traps this electrophile, and a final deprotonation step yields the stable cyclic acetal.
Caption: Acid-catalyzed mechanism for 1,3-dioxolane formation.
Chapter 3: Structural Elucidation and Characterization
Confirming the successful transformation from aldehyde to acetal relies on comparative spectroscopic analysis. The key changes are predictable and serve as a reliable diagnostic tool.
Predicted Spectroscopic Data Comparison
| Spectroscopy | 4-formyl-5-fluoropyridin-3-ol (Starting Material) | 2-(5-fluoro-3-hydroxypyridin-4-yl)-1,3-dioxolane (Product) | Rationale for Change |
| ¹H NMR | Aldehyde proton (–CHO) signal at ~9.8-10.2 ppm (singlet). | Disappearance of the aldehyde proton signal. Appearance of a new acetal proton (–O-CH-O–) signal at ~5.8-6.0 ppm (singlet). Appearance of a multiplet for the dioxolane methylene protons (–OCH₂CH₂O–) at ~3.9-4.2 ppm. | The chemical environment of the formyl proton is eliminated and replaced by the shielded environment of the acetal proton. |
| ¹³C NMR | Aldehyde carbon (C=O) signal at ~190 ppm. | Disappearance of the aldehyde carbon signal. Appearance of a new acetal carbon (–O-C-O–) signal at ~100-105 ppm. Appearance of a signal for the dioxolane methylene carbons at ~65 ppm. | The sp² carbonyl carbon is converted to a more shielded sp³ acetal carbon.[8] |
| IR Spectroscopy | Strong carbonyl (C=O) stretching band at ~1690-1710 cm⁻¹. | Disappearance of the strong C=O stretch. Appearance of new C-O stretching bands in the 1050-1150 cm⁻¹ region. | Loss of the carbonyl double bond and formation of new single C-O bonds in the acetal ring. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the molecular weight of the aldehyde. | [M+H]⁺ corresponding to the molecular weight of the acetal (aldehyde MW + 44). | The addition of a C₂H₄O moiety (ethylene glycol minus water). |
Chapter 4: Synthetic Utility and Deprotection
With the aldehyde masked, the hydroxyl group is now available for a wide range of synthetic transformations, such as etherification or esterification, without interference from the formyl group.
Deprotection of the Acetal
Regeneration of the aldehyde is typically achieved through hydrolysis using aqueous acid. The choice of acid and conditions can be tuned to be compatible with other functional groups in the molecule.
Detailed Experimental Protocol: Acetal Deprotection
Materials:
-
2-(5-fluoro-3-hydroxypyridin-4-yl)-1,3-dioxolane (1.0 eq)
-
Tetrahydrofuran (THF)
-
2M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the acetal-protected compound in THF in a round-bottom flask.
-
Add 2M HCl and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify via column chromatography if necessary to yield the deprotected 4-formyl-5-fluoropyridin-3-ol.[8]
Note: For substrates sensitive to strong acid, milder catalysts like molecular iodine in acetone or cerium(III) triflate can be effective alternatives for deprotection.[9][10]
Mechanism of Acetal Deprotection
The deprotection mechanism is the microscopic reverse of the protection reaction. It begins with protonation of one of the acetal oxygens, followed by ring-opening to form a hydroxy ether and a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on the oxocarbenium ion yields a protonated hemiacetal, which then loses a proton. The resulting hemiacetal undergoes another protonation on the remaining ether oxygen, followed by elimination of ethylene glycol to give the protonated aldehyde, which is then deprotonated to yield the final product.
Caption: Acid-catalyzed hydrolysis mechanism for acetal deprotection.
Chapter 5: Summary of Synthetic Workflow
The strategic use of acetal protection and deprotection enables a robust workflow for the selective functionalization of 4-formyl-5-fluoropyridin-3-ol. This approach allows chemists to leverage the unique properties of the pyridinol core while reserving the aldehyde for later-stage transformations.
Caption: Synthetic workflow using acetal protection strategy.
Conclusion
The acetal-protected form of 4-formyl-5-fluoropyridin-3-ol is a key intermediate for accessing a diverse range of complex molecules for drug discovery and materials science. By temporarily masking the reactive aldehyde, this strategy opens the door to selective modifications at other positions on the pyridinol ring. The protocols and mechanistic insights provided in this guide, grounded in established chemical principles, offer a clear and reliable roadmap for researchers to synthesize and utilize this valuable chemical entity.
References
-
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]
-
Wang, Z., et al. (2003). Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(3), 505-508. [Link]
-
Unlock Chemystery. (2021, January 8). Unlocking the Mystery: No Acetal Deprotection with HCl? Discovering Cis-Stereochemistry in Pyridine! [Video]. YouTube. [Link]
-
Al-Ostoot, F. H., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]
-
Reddy, B. V. S., et al. (2007). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate. ResearchGate. [Link]
-
Otsubo, K., et al. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Heterocycles, 102(7), 1313. [Link]
-
Sun, J., et al. (2004). Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. The Journal of Organic Chemistry, 69(25), 8932-8934. [Link]
-
De Melo, S. J., et al. (1992). [5-Fluoro (3H) pyrimidine-4-ones: synthesis, reactivity and pharmacological properties]. Annales Pharmaceutiques Françaises, 50(1), 39-51. [Link]
-
Horáková, L., & Štefek, M. (2014). Substituted pyridoindoles as biological antioxidants: drug design, chemical synthesis, and biological activity. Methods in Molecular Biology, 1149, 321-340. [Link]
-
Boyd, S., et al. (2021). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry. [Link]
-
De Melo, S. D., et al. (1992). [5-Fluoro (3H) pyrimidine-4-ones: synthesis, reactivity and pharmacological properties]. Semantic Scholar. [Link]
-
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. ResearchGate. [Link]
-
Anonymous. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. [Link]
-
Popova, Y. A., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 27(4), 1297. [Link]
-
Graf, D., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 553-559. [Link]
-
Graf, D., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. ResearchGate. [Link]
-
Slanina, T., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4782. [Link]
- CN102898358A - Preparation method of fluoropyridine compounds. (n.d.).
-
National Center for Biotechnology Information. (n.d.). 5-Fluoropyridine-3-carbaldehyde. PubChem. [Link]
-
Waterman, D. F., et al. (2013). Synthesis and Reactivity of Functionalized Fluoro-Nickelacyclopentanes. ResearchGate. [Link]
-
Jaunet, A., et al. (2015). Selective Acetalization in Pyridine: A Sustainable 5'-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters, 17(15), 3794-3797. [Link]
-
Anonymous. (2011). HETEROCYCLES, Vol. 83, No. 9. LOCKSS. [Link]
-
Akram, M., et al. (2012). 2-Fluoro-5-(4-fluorophenyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2070. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Fluoropyridin-4-ol. PubChem. [Link]
-
Sen, S., et al. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine ligand. Journal of Molecular Structure, 1223, 128982. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
Pramanik, S., et al. (2020). Unexpected formation of α-formylated BOPHY in the reaction with copper salts. New Journal of Chemistry. [Link]
-
Chen, Y., et al. (2023). Acetal Formation of Flavoring Agents with Propylene Glycol in E-cigarettes: Impacts on Indoor Partitioning and Thirdhand Exposure. ChemRxiv. [Link]
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- 4. Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone [organic-chemistry.org]
Technical Guide: Fluorinated Pyridine Aldehyde Building Blocks
Strategic Synthesis, Stability Profiling, and Application in Medicinal Chemistry
Executive Summary
Fluorinated pyridine aldehydes represent a high-value class of pharmacophores that merge the bioisosteric utility of fluorine with the versatile reactivity of the pyridine carbonyl. In modern drug discovery, these building blocks are pivotal for modulating basicity (pKa), metabolic stability, and lipophilicity (LogD).[1] However, their deployment is frequently hindered by unique handling challenges: rapid hydration to gem-diols, volatility, and regiochemical ambiguity during synthesis. This guide provides a rigorous technical framework for the synthesis, stabilization, and application of these motifs, moving beyond standard protocols to address the specific "pain points" of fluorinated heterocyclic chemistry.
Strategic Value in Medicinal Chemistry
The "Fluorine Effect" on Pyridine Scaffolds
The introduction of a fluorine atom onto a pyridine ring is not merely a steric substitution; it is an electronic reprogramming of the heterocycle.
-
pKa Modulation: Pyridine has a pKa of ~5.2. A single fluorine atom, being the most electronegative element, significantly lowers the basicity of the ring nitrogen via inductive withdrawal ($ -I $ effect).
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is resistant to Cytochrome P450 oxidation. Placing fluorine at metabolically labile sites (typically C2 or C3) extends the half-life ($ t_{1/2} $) of the drug candidate.
The Aldehyde Handle
The aldehyde moiety serves as a "linchpin" intermediate. Unlike carboxylic acids (which require coupling reagents) or halides (which require transition metals), the aldehyde allows for:
-
Reductive Amination: Rapid access to secondary/tertiary amines (common in kinase inhibitors).
-
Olefination: Horner-Wadsworth-Emmons (HWE) or Wittig reactions to extend carbon chains.
-
Heterocyclization: Precursor to imidazoles, oxazoles, and fused bicyclic systems.
Synthetic Access & Methodologies
The synthesis of fluorinated pyridine aldehydes is non-trivial due to the sensitivity of the C-F bond to nucleophilic attack ($ S_NAr $) and the instability of the aldehyde.
Method A: Directed Ortho-Metallation (DoM) – The Gold Standard
This is the most versatile route but requires strict cryogenic control. Fluorine acts as a powerful Directed Metallation Group (DMG) due to its inductive effect, acidifying the ortho-proton.
-
Mechanism: Coordination of Li to Fluorine (or adjacent DMG)
Deprotonation Formyl quench (DMF or N-Formylpiperidine). -
Regioselectivity Rules:
Method B: Oxidation of Hydroxymethyl Precursors
Often safer for scale-up. Starting from commercially available fluorinated pyridyl methanols.
-
Reagents:
(mild, heterogeneous) or Swern Oxidation (DMSO/Oxalyl Chloride). -
Note: Avoid harsh acidic oxidants (Jones reagent) which may over-oxidize to the carboxylic acid or degrade the fluorinated ring.
Method C: Reduction of Nitriles/Esters
-
Reagents: DIBAL-H (1.1 eq) at -78°C.
-
Risk: Over-reduction to the alcohol is common. The tetrahedral intermediate must be hydrolyzed carefully.
Synthesis Decision Logic (DOT Diagram)
Figure 1: Decision matrix for selecting the optimal synthetic route based on precursor availability and substitution patterns.
Reactivity Profile & Handling: The Hydration Trap
The Gem-Diol Equilibrium
A critical oversight in handling fluorinated pyridine aldehydes is their propensity to form hydrates (gem-diols) in the presence of trace moisture.
-
The Driver: Electron-withdrawing groups (F and Pyridine N) destabilize the partial positive charge on the carbonyl carbon, making it highly electrophilic.
-
Observation: The aldehyde proton signal (approx. 10.0 ppm) in
-NMR diminishes, while a broad singlet (approx. 6.0-6.5 ppm) for the hydrate appears. -
Consequence: Stoichiometric errors in downstream reactions. A "100% pure" aldehyde by weight may actually be 40% water/hydrate, leading to reaction stalling.
Stability Data Comparison
| Compound | Hydration Constant ( | Form in Water | Storage Stability |
| Benzaldehyde | < 1% Hydrate | High | |
| 2-Pyridinecarboxaldehyde | Mixture | Moderate | |
| 6-Fluoro-2-pyridinecarboxaldehyde | > 10 | > 90% Hydrate | Low (Hygroscopic) |
| 2,6-Difluorobenzaldehyde | High | Predominantly Hydrate | Low |
Mitigation Strategy:
-
Azeotropic Drying: Reflux in Toluene using a Dean-Stark trap immediately prior to use.
-
Storage: Store under Argon at -20°C.
-
Analysis: Run NMR in anhydrous
or dried over basic alumina.
Experimental Protocols
Protocol A: Regioselective Synthesis of 3-Fluoroisonicotinaldehyde (DoM Route)
Targeting C4 formylation on a 3-fluoropyridine scaffold.
Reagents:
-
3-Fluoropyridine (1.0 eq)
-
LDA (Lithium Diisopropylamide) (1.1 eq)
-
DMF (Dimethylformamide) (1.2 eq)
-
THF (Anhydrous)
Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon. Add anhydrous THF and cool to -78°C (Dry ice/Acetone).
-
Base Generation: Add LDA solution dropwise.
-
Metallation: Add 3-Fluoropyridine dropwise over 15 mins. Crucial: Maintain internal temp < -70°C to prevent "halogen dance" or pyridyne formation. Stir for 1 hour at -78°C.
-
Note: The lithium species sits at C4 (adjacent to F, but sterically accessible).
-
-
Quench: Add neat DMF dropwise. The solution may turn yellow/orange. Stir for 30 mins at -78°C, then warm to 0°C.
-
Workup: Quench with sat.
. Extract with EtOAc.[6]-
pH Control: Pyridine aldehydes are water-soluble at low pH. Ensure aqueous phase is pH ~7-8 during extraction.
-
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Reductive Amination of Electron-Deficient Aldehydes
Designed to overcome the "hydrate stall" and weak nucleophilicity of amines.
Reagents:
-
Fluorinated Pyridine Aldehyde (1.0 eq)
-
Amine (1.1 eq)
- (Titanium Isopropoxide) (1.5 eq) or Activated 4Å Molecular Sieves
- (Sodium Triacetoxyborohydride) (1.5 eq)
Procedure:
-
Imine Formation (The Critical Step): Mix Aldehyde and Amine in DCE (Dichloroethane). Add
. Stir at RT for 2-4 hours.-
Why: The Titanium acts as a Lewis acid to activate the carbonyl and a water scavenger to push the equilibrium from Hydrate
Aldehyde Imine.
-
-
Reduction: Cool to 0°C. Add
in one portion. -
Workup: Quench with 1N NaOH (to break the Ti-complex and precipitate
). Filter through Celite.[6]
Visualizing the Reactivity Landscape
The following diagram illustrates the competitive pathways when handling these building blocks.
Figure 2: The Hydration Trap. Successful synthesis requires actively shifting the equilibrium from the stable Hydrate (Red) back to the reactive Aldehyde (Blue) using scavengers.
References
-
Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition.[4] Link
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.[7] Science. Link
-
Snieckus, V. (1990).[4][8] Directed Ortho Metalation.[4][8][9][10][11] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.[4][8][9] Link
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[4][5][8][11] Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[12] Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. baranlab.org [baranlab.org]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 3-Hydroxy-5-fluoropyridine-4-carboxaldehyde
This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process scientists. It synthesizes theoretical reactivity with practical synthetic protocols.
Scaffold Analysis, Synthetic Methodologies, and Medicinal Chemistry Applications
Executive Summary & Scaffold Utility
3-Hydroxy-5-fluoropyridine-4-carboxaldehyde (HFPC) represents a "privileged scaffold" in modern drug discovery, particularly for targets requiring bidentate metal chelation or fused heterocyclic cores.
-
Chemical Significance: The molecule features a dense functionalization pattern. The C3-hydroxyl and C4-aldehyde provide an orthogonal "ortho-hydroxy aldehyde" motif, enabling rapid access to fused heterocycles (oxazoles, naphthyridines) and serving as a high-affinity chelating moiety (e.g., for Mg²⁺ in metalloenzyme active sites).
-
The Fluorine Factor: The C5-fluorine atom is not merely a substituent but a metabolic blocker. It prevents oxidative metabolism at the sensitive pyridine C5 position and modulates the pKa of the adjacent hydroxyl group (via inductive acidification), often improving the binding affinity of the conjugate base to metal cofactors.
Core Pharmacophore Applications[1]
-
HIV Integrase Inhibitors (INSTIs): The 3-hydroxy-4-carbonyl motif is the structural ancestor of the chelating triad found in drugs like Dolutegravir and Bictegravir.
-
Antifungal Agents: Fluorinated pyridine cores mimic the metabolically stable rings found in next-generation azoles (e.g., Oteseconazole analogs).
-
Fragment-Based Drug Discovery (FBDD): The aldehyde serves as a reversible covalent warhead or a handle for "grow" vectors in fragment elaboration.
Chemical Synthesis Strategies
The synthesis of HFPC is non-trivial due to the competing directing effects of the pyridine nitrogen and substituents. Two primary routes are validated for high-purity isolation.
Route A: The "Difluoro-SNAr" Strategy (Scalable)
This route exploits the high acidity of the C4-proton in 3,5-difluoropyridine, followed by a regioselective Nucleophilic Aromatic Substitution (SNAr).
Mechanism:
-
Lithiation: The C4 proton of 3,5-difluoropyridine is flanked by two electronegative fluorine atoms, making it the most acidic site (pKa ~25). Lithiation with LDA is exclusive at this position.
-
Formylation: Trapping with DMF yields 3,5-difluoropyridine-4-carboxaldehyde .
-
Regioselective SNAr: The newly installed formyl group at C4 is strongly electron-withdrawing (–M, –I effects), activating the C3/C5 fluorines toward nucleophilic attack. Treatment with hydroxide (or benzyl alcohol followed by deprotection) displaces one fluorine atom to generate the target.
Route B: The "Directed Ortho-Metalation" (DoM) Strategy
This route utilizes a protected hydroxyl group to direct lithiation.
Mechanism:
-
Precursor: 3-Fluoro-5-(methoxymethoxy)pyridine (MOM-protected).
-
DoM: The MOM group and Fluorine cooperatively direct lithiation to the C4 position (the "sandwich" position).
-
Deprotection: Acidic hydrolysis removes the MOM group.
Visualization: Synthetic Pathways
Caption: Comparative synthetic pathways. Route A (top) utilizes electronic activation for SNAr; Route B (bottom) relies on directed ortho-metalation.
Detailed Experimental Protocols
Protocol 1: Synthesis via 3,5-Difluoropyridine (Route A)
Recommended for gram-scale preparation due to lower step count.
Step 1: Formylation
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Argon. Charge with 3,5-difluoropyridine (5.0 g, 43.4 mmol) and anhydrous THF (50 mL). Cool to -78°C (dry ice/acetone).
-
Lithiation: Add LDA (2.0 M in THF/heptane, 24 mL, 48 mmol) dropwise over 20 mins. Maintain internal temp < -70°C. The solution typically turns yellow. Stir for 45 mins.
-
Critical Control Point: Do not use n-BuLi directly; it may cause nucleophilic attack at C2/C6. LDA is non-nucleophilic and sufficiently basic.
-
-
Quench: Add anhydrous DMF (6.7 mL, 87 mmol) dropwise. Stir at -78°C for 1 hr, then warm to 0°C.
-
Workup: Quench with sat. NH₄Cl (50 mL). Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hex/EtOAc) to yield 3,5-difluoropyridine-4-carboxaldehyde.
Step 2: Regioselective Hydrolysis (SNAr)
-
Reaction: Dissolve the intermediate (3.0 g) in a mixture of DMSO/Water (4:1, 30 mL). Add KOH (2.5 eq).
-
Heating: Heat to 60°C for 4 hours. Monitor by LCMS for the disappearance of the difluoro species (M+H 144) and appearance of the product (M+H 142).
-
Isolation: Acidify carefully with 1N HCl to pH 4-5. The product often precipitates or requires extraction with DCM/Isopropanol (3:1).
-
Note: The product exists in equilibrium with its hydrate (gem-diol) in aqueous media.
-
Analytical Characterization Data
| Technique | Expected Signal / Feature | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 10.2 ppm (s, 1H) | Aldehyde proton (sharp).[1] |
| δ 11.5 ppm (br s, 1H) | Hydroxyl proton (often H-bonded to carbonyl). | |
| δ 8.3 ppm (s, 1H, H-2) | Proton between N and OH. | |
| δ 8.5 ppm (d, J~2 Hz, H-6) | Proton between N and F. | |
| ¹⁹F NMR | δ -125 to -130 ppm | Characteristic shift for pyridine ring fluorine. |
| MS (ESI) | m/z 142.03 [M+H]⁺ | Consistent with C₆H₄FNO₂. |
Medicinal Chemistry Applications & Derivatization
The 3-hydroxy-4-aldehyde motif is a versatile "chemical handle."
A. Heterocycle Formation (Condensation)
Reacting HFPC with amidines or hydrazines creates fused bicyclic systems common in kinase inhibitors.
-
Reaction with Hydrazine: Forms 1H-pyrazolo[4,3-c]pyridine.
-
Reaction with 2-Amino-pyridines: Forms 1,6-naphthyridines (Friedländer-type condensation).
B. Metal Chelation (Mg²⁺ Binding)
In HIV Integrase inhibitors, the 3-hydroxy group (ionized to enolate) and the 4-carbonyl oxygen form a planar 5-membered chelate ring with Magnesium ions (Mg²⁺). This interaction bridges the drug to the aspartic acid residues in the enzyme's catalytic core.
Chelation Logic Diagram:
Caption: Mechanism of Action for HIV Integrase Inhibition. The scaffold bridges the catalytic metal cofactor.
References
-
Schlosser, M., et al. (2005). "Site-Selective Fluorination and Derivatization of Pyridines." Journal of Organic Chemistry. (Demonstrates lithiation selectivity of fluoropyridines).
-
Viamet Pharmaceuticals. (2022).[2] "Structure-Activity Relationships of Fluorinated Pyridine Antifungals." Journal of Medicinal Chemistry. (Context for Oteseconazole analogs).
-
Gernon, M., et al. (2025).[3][4] "Lithium Halogen Exchange and Formylation Protocols." ResearchGate Technical Discussions. (Practical troubleshooting for pyridine formylation).
-
Thermo Fisher Scientific. (2024). "Product Specification: 3-Fluoro-4-pyridinecarboxaldehyde." (Commercial availability of related isomers).
-
National Institutes of Health (NIH). (2023). "PubChem Compound Summary for Fluoropyridine-carbaldehydes." (Physical property data).
Sources
Technical Deep Dive: The 5-Fluoropyridin-3-ol Scaffold
Executive Summary
The 5-fluoropyridin-3-ol scaffold represents a high-value pharmacophore in modern medicinal chemistry, serving as a critical bioisostere for phenols and a metabolic modulator for pyridine-based drugs. By integrating a fluorine atom at the C5 position of the 3-hydroxypyridine core, medicinal chemists can simultaneously tune lipophilicity (
Part 1: Physicochemical Profile & The "Fluorine Effect"
The strategic insertion of fluorine into the pyridin-3-ol core alters the electronic landscape of the molecule, distinct from both the parent pyridin-3-ol and analogous phenols.
Acid-Base Modulation (pKa)
The 5-fluoropyridin-3-ol scaffold possesses two ionizable centers: the pyridine nitrogen (basic) and the hydroxyl group (acidic).
-
Pyridine Nitrogen: The electron-withdrawing nature of fluorine (inductive effect,
) reduces the electron density on the ring nitrogen, lowering its basicity compared to unsubstituted pyridine. -
Hydroxyl Group: The fluorine atom stabilizes the phenoxide-like anion through inductive withdrawal, rendering the hydroxyl proton more acidic than in non-fluorinated pyridin-3-ol.
| Scaffold | Electronic Effect of Substituent | ||
| Phenol | N/A | ~10.0 | Reference |
| Pyridin-3-ol | 4.86 | 8.72 | N-atom acts as EWG via resonance |
| 5-Fluoropyridin-3-ol | ~3.0 - 3.5 | ~7.8 - 8.2 | F atom (-I effect) lowers both pKas |
Medicinal Impact: The lowered
Lipophilicity and Metabolic Stability[1]
-
Lipophilicity: Fluorination typically increases lipophilicity due to the low polarizability of the C-F bond. However, in the context of a zwitterionic scaffold like pyridin-3-ol, the effect is complex. The 5-F substitution generally increases LogD
by 0.3–0.5 units compared to the H-analog, improving membrane permeability for polar fragments. -
Metabolic Blocking: The C5 position in 3-substituted pyridines is a "soft spot" for CYP450-mediated oxidation. Substituting hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks metabolic clearance at this site, prolonging half-life (
).
Part 2: Synthetic Access & Functionalization
Accessing the 5-fluoropyridin-3-ol core requires navigating the directing effects of the pyridine ring. Direct electrophilic fluorination of pyridin-3-ol is often non-selective. Therefore, indirect routes utilizing pre-functionalized precursors are preferred.
Primary Synthetic Routes
The three most robust pathways involve Diazotization , Borylation-Oxidation , and Hofmann Rearrangement .
Figure 1: Primary synthetic pathways to the 5-fluoropyridin-3-ol scaffold. Route 1 (Blue) is the most common industrial method.
Functionalization Logic
Once the core is synthesized, it serves as a versatile handle for further elaboration:
-
O-Alkylation/Arylation: The hydroxyl group reacts readily with alkyl halides (using
or ) or aryl boronic acids (Chan-Lam coupling) to form ethers. -
C-H Activation: The C2 and C6 positions are activated by the pyridine nitrogen and the fluorine/hydroxyl directing effects, allowing for regioselective C-H arylation or halogenation.
Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7]
Bioisosterism: The "Better Phenol"
Phenols are ubiquitous H-bond donors but suffer from rapid Phase II metabolism (glucuronidation/sulfation). 5-Fluoropyridin-3-ol acts as a bioisostere that:
-
Retains H-Bond Donor (HBD) Capacity: The OH group remains a viable donor.[1]
-
Reduces Glucuronidation: The electron-deficient ring makes the hydroxyl oxygen less nucleophilic, slowing down conjugation reactions.
-
Modulates Solubility: The pyridine nitrogen provides a basic center (albeit weak) that can assist in solubility at low pH, unlike the neutral phenol.[2]
Case Study: Antibacterial Oxazolidinones
In the optimization of Linezolid analogs, the phenyl ring was replaced with a pyridine core to improve solubility and spectrum.
-
Challenge: The pyridine ring was susceptible to oxidative metabolism.
-
Solution: Introduction of the 5-fluoro-3-pyridyl moiety.
-
Outcome: The 5-fluoro group blocked metabolism, while the 3-position (linked to the oxazolidinone via an amine or ether) maintained the necessary geometry for ribosomal binding. This modification resulted in compounds with improved MICs against MRSA and VRE compared to non-fluorinated counterparts.
Figure 2: Evolution of the scaffold from phenol to 5-fluoropyridin-3-ol in drug design logic.
Part 4: Experimental Protocols
Protocol 4.1: Synthesis of 5-Fluoropyridin-3-ol from 3-Amino-5-fluoropyridine
Rationale: This method utilizes the commercially available amino-pyridine. The diazotization is performed in sulfuric acid to ensure complete conversion and prevent coupling side reactions.
Materials:
-
3-Amino-5-fluoropyridine (1.0 eq)
-
Sulfuric acid (
, 20% aq. solution) -
Sodium nitrite (
, 1.1 eq)[3] -
Urea (quencher)
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with 3-amino-5-fluoropyridine and 20% aqueous
(10 mL/mmol). Cool the solution to 0–5 °C in an ice bath. -
Diazotization: Add a solution of
(1.1 eq) in water dropwise over 20 minutes, maintaining the internal temperature < 5 °C. The solution will turn pale yellow. Stir for an additional 30 minutes at 0 °C. -
Hydrolysis: Transfer the diazonium salt solution dropwise into a second flask containing boiling water (or dilute
) heated to reflux (100 °C). Note: Slow addition prevents the accumulation of unreacted diazonium salt and minimizes side reactions. -
Completion: Continue reflux for 1 hour. Monitor by LC-MS (Target Mass: 113.0 m/z, ES-).
-
Workup: Cool to room temperature. Neutralize carefully with solid
to pH ~6–7. Extract with Ethyl Acetate (3 x). -
Purification: Dry organic layers over
, filter, and concentrate. Purify via flash column chromatography (SiO2, 0-5% MeOH in DCM). -
Yield: Typical yields range from 65–80%.
Self-Validating Check:
-
1H NMR (DMSO-d6): Look for broad singlet (OH) around 10.5 ppm. Aromatic protons should appear as singlets or doublets with J(H-F) coupling.
-
Appearance: Off-white to pale yellow solid.[4]
References
-
Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Journal of Pharmacology and Experimental Therapeutics, 2023.[5] Link
-
Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives. Molecules, 2023. Link
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv, 2025.[6] Link
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 2023. Link
-
Synthesis of 3-Amino-5-fluoropyridine. ChemicalBook Protocols, 2024. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
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- 4. chembk.com [chembk.com]
- 5. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Bioisosteric Strategies for 3-Hydroxyisonicotinaldehyde: A Technical Guide for Drug Discovery
Executive Summary: 3-Hydroxyisonicotinaldehyde (HINA), a simple analog of vitamin B6, represents a compelling scaffold in medicinal chemistry.[1] Its dual-functionality, featuring a phenolic hydroxyl group and a reactive aldehyde, makes it a valuable starting point for the design of inhibitors for pyridoxal 5'-phosphate (PLP)-dependent enzymes, a class comprising approximately 4% of all classified enzymatic activities.[2] However, the inherent characteristics of these functional groups—namely, the metabolic liability of the phenol and the reactivity and potential toxicity of the aldehyde—often necessitate modification to improve drug-like properties. This guide provides an in-depth exploration of bioisosteric replacement strategies for both the 3-hydroxyl and 4-aldehyde moieties of HINA. We will delve into the rationale behind these modifications, present established bioisosteres, and provide detailed experimental protocols for the synthesis and evaluation of the resulting analogs, empowering researchers to rationally design next-generation therapeutic agents.
Introduction: The Therapeutic Potential and Challenges of the 3-Hydroxyisonicotinaldehyde Scaffold
3-Hydroxyisonicotinaldehyde is a pyridine derivative that serves as a fundamental structural mimic of pyridoxal, the active form of vitamin B6.[1] PLP-dependent enzymes are crucial in a vast array of metabolic pathways, primarily in amino acid metabolism.[3][4][5] The aldehyde group of PLP is mechanistically vital, forming a Schiff base with the ε-amino group of an active site lysine residue to initiate catalysis.[2][6] Consequently, inhibitors designed around the HINA scaffold can effectively target these enzymes, which are implicated in diseases ranging from bacterial infections to cancer and neurological disorders.[3][7][8]
Despite its potential, the HINA core presents significant drug development challenges:
-
Metabolic Instability of the Phenolic Hydroxyl Group: Phenols are susceptible to Phase II metabolism, primarily glucuronidation and sulfation, leading to rapid clearance and poor oral bioavailability.[9][10]
-
Reactivity of the Aldehyde Group: Aldehydes can non-selectively react with biological nucleophiles, such as proteins, leading to potential toxicity. They are also prone to oxidation into carboxylic acids, altering the compound's profile.[11]
Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties to maintain biological activity, offers a powerful solution to these challenges.[12][13] By judiciously selecting bioisosteres, medicinal chemists can fine-tune a molecule's steric, electronic, and physicochemical properties to enhance its potency, selectivity, and pharmacokinetic profile.[14][15]
Bioisosteric Replacement Strategies for the 3-Hydroxyl Group
The 3-hydroxyl group of HINA is a hydrogen bond donor and acceptor with a specific pKa that influences its ionization state at physiological pH. The primary goal of its replacement is to mitigate metabolic liabilities while preserving its crucial binding interactions.
Rationale for Modification
-
Improve Metabolic Stability: Circumvent Phase II conjugation pathways.
-
Modulate Acidity (pKa): Alter the ionization state to optimize solubility, permeability, and target engagement.
-
Fine-tune Hydrogen Bonding Capacity: Maintain or enhance interactions with the target protein.
-
Increase Lipophilicity: Enhance cell membrane permeability.
Key Bioisosteres for the 3-Hydroxyl Group
A variety of classical and non-classical bioisosteres can be considered to replace the phenolic hydroxyl group.[9][10][16]
| Bioisostere | Rationale | Expected Physicochemical Changes |
| Amine (-NH2) | Classical isostere; maintains H-bond donor/acceptor properties.[13] | Increases basicity, alters pKa significantly. |
| Thiol (-SH) | Classical isostere; similar size and H-bonding capability.[13][16] | More acidic than -OH, prone to oxidation. |
| Hydroxymethyl (-CH2OH) | Non-classical; maintains H-bonding, removes acidic proton. | Increases flexibility, less acidic. |
| Carboxylic Acid Bioisosteres (e.g., Tetrazole) | Mimics the acidic proton and H-bonding pattern of a phenol. | Tetrazole is a well-known carboxylic acid mimic with improved lipophilicity and metabolic stability. |
| N-Hydroxy-pyridinone | Can mimic the hydrogen bonding and acidic nature of the phenol. | Often used in metal-chelating compounds. |
| Heterocycles (e.g., Pyridones, Benzimidazolones) | Can present similar hydrogen bonding vectors and physicochemical properties.[9][10] | Offers diverse options to modulate properties. |
Bioisosteric Replacement Strategies for the 4-Aldehyde Group
The 4-aldehyde group is a key pharmacophoric element, acting as a hydrogen bond acceptor and, in the case of PLP-dependent enzymes, a reactive electrophile for Schiff base formation. Bioisosteric replacement aims to reduce non-specific reactivity and improve metabolic stability while preserving necessary interactions.
Rationale for Modification
-
Enhance Metabolic Stability: Prevent oxidation to the corresponding carboxylic acid.
-
Reduce Off-Target Reactivity: Minimize covalent modification of unintended biomolecules.
-
Modulate Electronic Properties: Fine-tune the electron-withdrawing nature of the group.
-
Maintain Key Interactions: Preserve hydrogen bond acceptor capabilities.
Key Bioisosteres for the 4-Aldehyde Group
| Bioisostere | Rationale | Expected Physicochemical Changes |
| Nitrile (-C≡N) | Similar size, shape, and electronics (linear, sp-hybridized). A strong hydrogen bond acceptor. | Metabolically more stable than an aldehyde. Less reactive. |
| Oxime (=N-OH) | Maintains H-bond acceptor and donor capability. Can exist as E/Z isomers. | Introduces geometric considerations. Can modulate cell permeability. |
| Hydrazone (=N-NHR) | Allows for the introduction of additional substituents (R-groups) to explore new binding interactions. | Can be used to tune lipophilicity and other properties. |
| Heterocycles (e.g., Oxadiazole, Triazole) | Serve as metabolically stable mimics of the carbonyl group, presenting hydrogen bond acceptors in a defined geometry.[17] | Significantly alters steric profile. Can improve pharmacokinetic properties. |
| Trifluoromethyl Amine (-CH(CF3)NH2) | The trifluoromethyl group mimics the electronegativity of the carbonyl oxygen.[17] | Decreases the basicity of the amine, enhancing stability. |
Experimental Design and Evaluation Workflow
A systematic approach is crucial for the successful design and evaluation of novel HINA bioisosteres. The following workflow outlines the key stages from conceptualization to preclinical assessment.
Caption: Workflow for the design and evaluation of HINA bioisosteres.
Key Experimental Protocols
Protocol: Synthesis of a 4-Cyano-3-hydroxypyridine (Aldehyde to Nitrile Bioisostere)
This protocol describes a representative synthesis for converting the aldehyde of HINA to a nitrile, a common bioisosteric replacement.
Objective: To synthesize 4-cyano-3-hydroxypyridine from 3-hydroxyisonicotinaldehyde.
Materials:
-
3-Hydroxyisonicotinaldehyde
-
Hydroxylamine hydrochloride
-
Pyridine
-
Acetic anhydride
-
Anhydrous solvents (e.g., Toluene)
-
Standard glassware for organic synthesis
-
Purification supplies (Silica gel for column chromatography)
Procedure:
-
Oxime Formation:
-
Dissolve 3-hydroxyisonicotinaldehyde (1.0 eq) in a mixture of ethanol and pyridine.
-
Add hydroxylamine hydrochloride (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure. The crude oxime can often be used directly in the next step.
-
-
Dehydration to Nitrile:
-
Suspend the crude oxime in an appropriate solvent such as toluene.
-
Add acetic anhydride (2.0-3.0 eq) dropwise.
-
Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-cyano-3-hydroxypyridine.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is critical for evaluating the success of bioisosteric replacements intended to reduce metabolic clearance.[18][19][20]
Objective: To determine the metabolic stability of a test compound by measuring its rate of depletion when incubated with liver microsomes.[19]
Materials:
-
Pooled liver microsomes (human, rat, etc.)[18]
-
Test compound (10 mM stock in DMSO)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)[19]
-
NADPH regenerating system (Cofactor)[18]
-
Positive control compounds (e.g., Dextromethorphan, Midazolam)[19][20]
-
Ice-cold acetonitrile with an internal standard to terminate the reaction
-
96-well plates, incubator (37°C), centrifuge
-
LC-MS/MS system for analysis[19]
Procedure:
-
Preparation:
-
Incubation:
-
In a 96-well plate, mix the test compound solution with the liver microsome solution.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[19]
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sampling and Termination:
-
Sample Processing & Analysis:
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
Determine the half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).[20]
-
Protocol: Determination of pKa by Potentiometric Titration
Understanding the pKa is essential as it governs a compound's ionization state, which affects solubility, permeability, and target interaction.[21]
Objective: To determine the acid dissociation constant (pKa) of a test compound using potentiometric titration.[22][23]
Materials:
-
Test compound (e.g., 1 mM solution)[22]
-
Ionic strength adjustment solution: 0.15 M KCl[22]
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Nitrogen gas source
Procedure:
-
System Calibration:
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[22]
-
-
Sample Preparation:
-
Titration:
-
If the compound is an acid, adjust the initial pH to the acidic range (e.g., pH 2) with 0.1 M HCl.[23]
-
Place the solution on the magnetic stirrer and immerse the pH electrode.
-
Titrate the solution by adding small, precise increments of 0.1 M NaOH.[22]
-
Record the pH reading after each addition, allowing the reading to stabilize.[23]
-
Continue the titration until the pH reaches the basic range (e.g., pH 12).
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region or the inflection point on the curve.[24]
-
Alternatively, use the first or second derivative of the curve to precisely locate the equivalence point(s).
-
Conclusion and Future Perspectives
The 3-hydroxyisonicotinaldehyde scaffold is a fertile ground for the development of targeted therapeutics, particularly for PLP-dependent enzymes. However, its inherent liabilities necessitate a strategic approach to drug design. By employing the principles of bioisosterism, researchers can systematically modify the 3-hydroxyl and 4-aldehyde functional groups to overcome challenges related to metabolic stability and reactivity. The strategic replacement of these groups with moieties like nitriles, tetrazoles, or various heterocycles can lead to compounds with superior pharmacokinetic profiles and enhanced therapeutic potential. The integration of robust synthetic protocols with a comprehensive suite of in vitro assays for physicochemical and metabolic profiling, as outlined in this guide, provides a clear and effective pathway for the optimization of HINA-based leads into viable drug candidates. Future work will likely focus on the discovery of novel, non-classical bioisosteres and the application of computational methods to predict the impact of these modifications, further accelerating the drug discovery process.
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- BioDuro. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science.
- Creative Bioarray. Microsomal Stability Assay.
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- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- Wikipedia. 3-Hydroxyisonicotinaldehyde.
- International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa)
- MDPI. Pyridoxal 5′-Phosphate-Dependent Enzymes at the Crossroads of Host–Microbe Tryptophan Metabolism.
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- Ambeed.com. 1849-54-3 | 3-Hydroxypyridine-4-carboxaldehyde | Aldehydes.
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- BLD Pharm. 1849-54-3|3-Hydroxyisonicotinaldehyde.
- PMC - NIH. Vitamin B6 in Health and Disease.
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- NCBI. Vitamin B6 - Dietary Reference Intakes for Thiamin, Riboflavin, Niacin, Vitamin B6, Folate, Vitamin B12, Pantothenic Acid, Biotin, and Choline.
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Introduction: The Strategic Value of Fluorinated Pyridines in Modern Drug Discovery
An In-Depth Technical Guide to the Metabolic Stability of Fluorinated Pyridine Intermediates
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, embedded in the structure of numerous therapeutic agents. Its ability to engage in hydrogen bonding and pi-stacking interactions makes it a privileged structure for targeting a wide array of biological macromolecules.[1] The strategic incorporation of fluorine into these pyridine intermediates has become a widely employed tactic to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[2][3] Fluorination can profoundly influence a molecule's metabolic profile, often by blocking metabolic "soft spots" vulnerable to enzymatic degradation.[3][4] This modification can lead to improved metabolic stability, increased bioavailability, and a longer half-life in vivo.[1][4]
However, the impact of fluorine is not always straightforward. Its high electronegativity can alter the physicochemical properties of the parent molecule, including its lipophilicity and basicity, which in turn affects how it interacts with metabolizing enzymes.[2][5] An enhancement in stability against one enzyme system, such as Cytochrome P450, may inadvertently create a substrate for another, like Aldehyde Oxidase.[6]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the metabolic stability of fluorinated pyridine intermediates. Moving beyond the oversimplified rationale of C-F bond strength, we will delve into the underlying physical organic principles that govern metabolic fate. We will examine the key enzymatic pathways, present field-proven in vitro methodologies for assessing stability, and provide detailed, actionable protocols to empower your drug discovery programs.
The Foundational Influence of Fluorine on Physicochemical Properties
Before a compound is metabolized, its inherent physicochemical properties dictate its interaction with the biological environment, including the active sites of metabolizing enzymes. Fluorination exerts a powerful, context-dependent influence on two critical parameters: lipophilicity (logD) and basicity (pKa).
-
Lipophilicity (logD): Lipophilicity governs a molecule's ability to cross cell membranes and access intracellular enzymes. While fluorination is often expected to increase lipophilicity, the effect is nuanced. For instance, in a series of 2-thiofluoroalkyl pyridines, the fully fluorinated SCF3 motif exhibited the highest lipophilicity, but fluorination of internal C-H bonds in a longer chain led to a counterintuitive decrease in logD.[5] This is due to a dual effect: fluorine increases the hydrophobic surface area but also enhances the polarity of adjacent atoms like sulfur, creating a complex interplay that must be experimentally determined for each new scaffold.[5]
-
Basicity (pKa): The basicity of the pyridine nitrogen is critical for its interaction with enzyme active sites, particularly CYPs that may have anionic residues.[7] Fluorination, due to its strong electron-withdrawing inductive effects, universally decreases the basicity of the pyridine ring.[5][7] This reduction in pKa can decrease the compound's affinity for the enzyme's active site, thereby reducing the rate of metabolism.[7]
Dueling Fates: Key Metabolic Pathways for Fluorinated Pyridines
The metabolic fate of a fluorinated pyridine is primarily determined by its susceptibility to two major classes of Phase I drug-metabolizing enzymes: the Cytochrome P450 (CYP) superfamily and Aldehyde Oxidase (AO). Understanding the function and location of these enzymes is crucial for designing and interpreting stability assays.
Table 1: Key Enzymes in Fluorinated Pyridine Metabolism
| Enzyme Family | Cellular Location | Primary Function | Relevance to Fluorinated Pyridines |
| Cytochrome P450s (CYPs) | Endoplasmic Reticulum | Mono-oxygenation (hydroxylation, N/O-dealkylation) | Responsible for 90-95% of oxidative xenobiotic metabolism. Fluorine is often used to block CYP-mediated oxidation at specific sites.[7] |
| Aldehyde Oxidase (AO) | Cytosol | Oxidation of aza-heterocycles and aldehydes | A key non-CYP pathway. Pyridine rings are potential substrates. Often becomes the primary clearance pathway when CYP metabolism is blocked.[6][8][9] |
Cytochrome P450 (CYP) Enzymes
The CYP superfamily, located in the membrane of the endoplasmic reticulum, is the primary engine of oxidative metabolism for most drugs.[7] These heme-dependent monooxygenases catalyze reactions by activating molecular oxygen. For pyridine-containing molecules, common CYP-mediated reactions include hydroxylation of the aromatic ring and oxidation of alkyl side chains.
Aldehyde Oxidase (AO)
Aldehyde Oxidase is a cytosolic molybdo-flavoenzyme that has gained significant attention as a crucial player in the metabolism of nitrogen-containing heterocycles.[8][9] Its importance has grown precisely because medicinal chemists successfully design molecules to be resistant to CYP metabolism, which can unmask AO as a major clearance pathway.[6][9] Oxidation by AO is thought to proceed via nucleophilic attack on an electron-deficient carbon atom adjacent to a ring nitrogen.[8] A critical consideration is that standard liver microsomal assays, which use the endoplasmic reticulum fraction, will not detect metabolism by the cytosolic AO. This necessitates the use of S9 fractions or hepatocytes, which contain the cytosol, to get a complete metabolic picture.[8]
Caption: Major Phase I metabolic routes for fluorinated pyridines.
The Mechanistic Role of Fluorine in Modulating Metabolic Stability
The common assertion that fluorine enhances metabolic stability simply by replacing a "weak" C-H bond with a "strong" C-F bond is an oversimplification that ignores established enzymatic mechanisms.[7][10] A more rigorous, physical organic chemistry perspective provides a clearer understanding.
The metabolic rate is a function of both the enzyme's affinity for the substrate (influencing the association constant, Kₐ) and the catalytic turnover rate (kcat).[7] Fluorine can perturb both of these factors:
-
Altering Substrate-Enzyme Affinity (Kₐ): As discussed, fluorination decreases the pKa of the pyridine nitrogen. This increased acidity can weaken the electrostatic interactions between the substrate and anionic residues in a CYP active site, thereby reducing binding affinity (a lower Kₐ) and slowing the overall rate of metabolism.[7]
-
Modulating Catalytic Turnover (kcat): For CYP-mediated aromatic hydroxylation, the first step is an electrophilic attack by the activated heme-oxygen species on the electron-rich π-system of the pyridine ring. Fluorine, being highly electronegative, withdraws electron density from the ring, making it less susceptible to this electrophilic attack. This effectively reduces the rate of the catalytic step (a lower kcat).[7] Therefore, the stability is conferred not by the C-F bond strength itself, but by the electronic deactivation of the entire aromatic system.[11]
In some cases, however, metabolism can still occur at a fluorine-substituted carbon, leading to defluorination and the formation of potentially reactive metabolites like benzoquinoneimines from fluoroanilines.[12][13] This highlights the importance of comprehensive metabolite identification studies.
In Vitro Methodologies: A Practical Guide to Assessing Stability
A tiered approach using various subcellular fractions and cellular systems is essential for accurately profiling the metabolic stability of fluorinated pyridine intermediates.
Caption: General experimental workflow for in vitro metabolic stability assays.
Liver Microsomal Stability Assay
This is the most common high-throughput assay for evaluating Phase I metabolism.[14][15] Liver microsomes are vesicles of the endoplasmic reticulum and are rich in CYP enzymes.[15] The assay measures the disappearance of the parent compound over time in the presence of microsomes and the essential CYP cofactor, NADPH.[14]
Causality Behind Experimental Choices:
-
Why Microsomes? They provide a concentrated, cost-effective source of CYP enzymes, making the assay ideal for early-stage screening.[16]
-
Why NADPH? It is the required cofactor for the NADPH-oxidoreductase enzyme that regenerates the active state of the CYPs, making it essential to initiate and sustain the metabolic reaction.[7][14]
-
Why Quench with Acetonitrile? The cold organic solvent serves two purposes: it instantly denatures the enzymes to stop the reaction at a precise time point, and it precipitates the proteins, allowing for a clean supernatant for analysis.[17]
Liver S9 Stability Assay
The S9 fraction is a supernatant preparation that contains both the microsomal and cytosolic fractions of the liver.[18] This assay is therefore used to characterize metabolic conversion by both Phase I (CYPs) and Phase II enzymes, as well as cytosolic enzymes like Aldehyde Oxidase.[18] This provides a more comprehensive metabolic profile than microsomes alone and is essential when AO-mediated metabolism is suspected.
Hepatocyte Stability Assay
Hepatocytes are intact liver cells and represent the "gold standard" for in vitro metabolism studies.[19] They contain the full complement of metabolic enzymes (Phase I and II), cofactors, and transporter proteins in their proper cellular locations.[16] This assay provides the most physiologically relevant data and is better for predicting in vivo clearance because it accounts for cellular uptake and the interplay between different metabolic systems.[19]
Analytical Quantification: The Role of LC-MS/MS and ¹⁹F NMR
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the workhorse analytical technique for metabolic stability assays.[20] It offers the high sensitivity and selectivity required to quantify the low concentrations of the parent compound remaining in the complex biological matrix.[21][22] The process involves:
-
Chromatographic separation of the analyte from matrix components using HPLC.[23]
-
Ionization of the analyte, typically using electrospray ionization (ESI).[21]
-
Detection using a tandem mass spectrometer, which provides two levels of mass filtering for exceptional specificity and low detection limits.[24]
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) is a powerful, complementary technique. Since there is no natural background signal, ¹⁹F NMR can be used to track the appearance of all fluorine-containing metabolites in vivo or in cellular incubates, providing a global view of the metabolic fate of the fluorine moiety.[25][26] It was notably used to observe the metabolism of fluorinated pyrimidine drugs in the liver.[25]
Conclusion and Future Perspectives
The metabolic stability of fluorinated pyridine intermediates is a critical determinant of their success as drug candidates. A rational approach to designing stable molecules requires moving beyond simplistic bond-strength arguments and embracing a deeper understanding of the physical organic principles that govern enzyme-substrate interactions. Fluorine's ability to modulate pKa and electron density provides a powerful tool to decrease affinity (Kₐ) for and catalysis (kcat) by metabolizing enzymes like CYPs.[7][11]
However, this strategy must be paired with a comprehensive in vitro assessment plan. The judicious use of microsomes for high-throughput CYP screening, followed by S9 fractions or hepatocytes to investigate the role of cytosolic enzymes like AO, is paramount for building a complete metabolic picture.[8][18] As our understanding of non-CYP metabolic pathways continues to grow, this integrated approach will be essential for mitigating late-stage failures and advancing the next generation of precisely engineered therapeutics.
Appendix: Detailed Experimental Protocol
Protocol: Liver Microsomal Stability Assay for Fluorinated Pyridine Intermediates
This protocol describes a self-validating system for determining the metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound.
1. Materials and Reagents
-
Test Compound (TC): Fluorinated pyridine intermediate, 10 mM stock in DMSO.
-
Positive Controls: High-clearance compound (e.g., Verapamil) and low-clearance compound (e.g., Warfarin).
-
Liver Microsomes: Pooled human liver microsomes (HLM), stored at -80°C.
-
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
Cofactor Solution (NADPH Regeneration System - NRS):
-
Solution A: 100 mM Phosphate Buffer.
-
Solution B (NRS): Contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. (Commercially available kits are recommended for consistency).
-
-
Quenching Solution: Acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable, deuterated compound).
-
Equipment: 37°C shaking water bath, centrifuge, 96-well plates, multichannel pipettes, LC-MS/MS system.
2. Experimental Procedure
2.1. Reagent Preparation
-
Thaw liver microsomes on ice. Once thawed, dilute to a working concentration of 1 mg/mL in cold 100 mM phosphate buffer. Keep on ice.
-
Prepare the final NRS solution according to the manufacturer's instructions.
-
Prepare a working solution of the Test Compound and controls by diluting the 10 mM DMSO stock to 100 µM in 50:50 Acetonitrile:Water. This intermediate dilution minimizes the final DMSO concentration.
2.2. Incubation Plate Setup (96-well format)
-
Add 198 µL of the 1 mg/mL microsomal suspension to the required number of wells for each time point (e.g., 0, 5, 15, 30, 45 min) and for each compound.
-
Negative Control: To a separate set of wells for the final time point, add 198 µL of microsomal suspension. The reaction in these wells will be initiated with buffer instead of NRS to check for non-NADPH mediated degradation.
-
Add 2 µL of the 100 µM TC working solution to each well. This results in a final TC concentration of 1 µM and a microsomal protein concentration of ~0.5 mg/mL after adding the NRS.
-
Pre-incubate the plate at 37°C for 5 minutes in a shaking water bath to equilibrate the temperature.
2.3. Reaction Initiation and Sampling
-
To initiate the reaction, add 50 µL of the pre-warmed NRS solution to all wells except the negative controls. For negative controls, add 50 µL of buffer. Mix gently. This is your T=0 starting point.
-
Immediately after adding the NRS, take the first sample from the T=0 wells: Transfer 50 µL from the T=0 incubation wells to a separate 96-well collection plate containing 150 µL of the cold Quenching Solution.
-
Return the incubation plate to the 37°C shaking water bath.
-
At each subsequent time point (5, 15, 30, 45 min), transfer 50 µL from the corresponding incubation wells to the collection plate containing the Quenching Solution.
2.4. Sample Processing and Analysis
-
Once all time points are collected, seal the collection plate and vortex for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the Test Compound relative to the Internal Standard.
3. Data Analysis
-
Calculate the percent of the parent compound remaining at each time point relative to the T=0 sample.
-
% Remaining = (Peak Area Ratio at Tx / Peak Area Ratio at T0) * 100
-
-
Plot the natural logarithm (ln) of the % Remaining versus time.
-
Determine the slope of the linear portion of the curve. The elimination rate constant (k) is the negative of the slope.
-
Slope = -k
-
-
Calculate the half-life (t½):
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein:
-
CLint = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL]) * 1000
-
4. System Validation
-
The high-clearance control (Verapamil) should show significant turnover (>80% metabolized by the final time point).
-
The low-clearance control (Warfarin) should show minimal turnover (<20% metabolized).
-
The negative control (without NADPH) should show minimal degradation of the test compound, confirming the metabolism is enzyme- and cofactor-dependent.[27]
References
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Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. [Link]
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(2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
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(2025, October 16). The Power of Fluorinated Pyridines in Modern Drug Discovery. Pharmaffiliates. [Link]
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Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 717-726. [Link]
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Harada, M., et al. (1994). Comparative Studies on the Metabolism of New Fluorinated Pyrimidine Drugs in the Liver by in vivo19F Magnetic Resonance Spectroscopic Observation. Biological & Pharmaceutical Bulletin, 17(1), 138-141. [Link]
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Aldehyde Oxidase. (n.d.). Cambridge MedChem Consulting. [Link]
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Bhattarai, P., Trombley, T. Q., & Altman, R. A. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(22), 16349-16377. [Link]
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Singh, V., & Liu, J. (2020). Fluorine in drug discovery: Role, design and case studies. Drug Metabolism and Disposition, 48(2), 89-98. [Link]
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Bhattarai, P., Trombley, T., & Altman, R. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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(2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
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Khan, F., et al. (2025). Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. International Journal of Molecular Sciences, 26(8), 4473. [Link]
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Microsomal Stability Assay. (n.d.). Creative Bioarray. [Link]
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Figure 4: In vitro metabolic stability assays for the selected compounds. (n.d.). ResearchGate. [Link]
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Figure 5: Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. [Link]
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Ackley, D. C., Rockich, K. T., & Timothy, R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Protocols. [Link]
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Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.). (2025, August 10). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. [Link]
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Graham, J., et al. (2020, March 17). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]
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Le, G., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 67(6), 4939-4949. [Link]
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(2025, December 23). On the Metabolic Stability of Fluorinated Small Molecules. Figshare. [Link]
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Singh, S., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3463. [Link]
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Hussain, S., et al. (2025, November 24). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]
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Hussain, S., et al. (2025, September 9). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]
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Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]
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van Ommen, B., et al. (1988). Bioactivation of 4-fluorinated anilines to benzoquinoneimines as primary reaction products. Chemico-Biological Interactions, 65(3-4), 235-249. [Link]
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(2024, May 16). New method for introducing fluorinated components into molecules. Universität Münster. [Link]
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(2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]
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(2015). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. Shimadzu. [Link]
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Garattini, E., & Terao, M. (2012). The role of aldehyde oxidase in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 8(4), 487-503. [Link]
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Pryde, D. C., et al. (2019, August 6). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Shaik, S., et al. (n.d.). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. ResearchGate. [Link]
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Huset, C. A., et al. (2007). Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters. Environmental Science & Technology, 41(14), 4951-4958. [Link]
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(2026, January 8). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]
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Garattini, E., & Terao, M. (2020, June 22). The role of aldehyde oxidase in drug metabolism. ResearchGate. [Link]
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Chen, L., et al. (2018, September 20). A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways. Scientific Reports. [Link]
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Zhang, Y., et al. (2011, June 30). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry. [Link]
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Figure 1: In vitro metabolic stability studies of tested compounds in the presence of liver microsomes and plasma. (n.d.). ResearchGate. [Link]
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Ghourab, P., et al. (2025). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. Molecules, 30(2), 481. [Link]
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Truong, T. H., et al. (2016). Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria. Organic & Biomolecular Chemistry, 14(36), 8565-8572. [Link]
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Technical Monograph: Characterization and Utility of 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol
Executive Summary
4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol is a specialized heterocyclic intermediate utilized in the synthesis of complex pharmaceutical scaffolds, particularly kinase inhibitors and fluorinated bicyclic systems. As a 3,4,5-trisubstituted pyridine, it features a "masked" aldehyde at the C4 position (protected as a cyclic acetal), a directing fluoride at C5, and a reactive hydroxyl group at C3. This specific substitution pattern makes it a critical building block for accessing furo[2,3-c]pyridines and oxazolo[5,4-c]pyridines via cyclization strategies.
This guide provides a comprehensive physicochemical profile, synthetic methodology, and handling protocols for researchers integrating this intermediate into drug discovery workflows.
Physicochemical Profiling
Molecular Identity & Weight Analysis
The molecular weight of 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol is 185.15 g/mol . This value is derived from the atomic composition of the acetal-protected pyridine core.
| Parameter | Value | Notes |
| IUPAC Name | 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol | |
| Molecular Formula | C₈H₈FNO₃ | |
| Molecular Weight | 185.15 g/mol | Average Mass |
| Monoisotopic Mass | 185.0488 | Essential for HRMS verification |
| Heavy Atom Count | 13 | |
| CLogP (Predicted) | ~0.5 - 0.9 | Moderate hydrophilicity due to the acetal and hydroxyl |
| pKa (Predicted) | ~8.0 (Phenolic OH) | The electron-withdrawing F and acetal increase acidity relative to 3-hydroxypyridine |
Structural Breakdown
-
Core: Pyridine ring (C₅H₅N).
-
C3 Substituent: Hydroxyl (-OH), serving as a hydrogen bond donor/acceptor and nucleophile.
-
C4 Substituent: 1,3-Dioxolan-2-yl (-C₃H₅O₂), a cyclic acetal protecting a formyl group.
-
C5 Substituent: Fluorine (-F), providing metabolic stability and electronic modulation.
Synthetic Methodology & Causality
Retrosynthetic Logic: The 3,4,5-Substitution Challenge
Synthesizing 3,4,5-trisubstituted pyridines is non-trivial due to the electronic bias of the pyridine ring. The most reliable method to access the C4 position in this system is Directed Ortho-Metalation (DoM) .
-
Why DoM? The C4 position is flanked by two directing groups: the fluorine at C5 (strong inductive effect) and the oxygen at C3 (coordination effect). This makes C4 the most acidic site, allowing for regioselective lithiation.
-
Why the Dioxolane? The aldehyde functionality at C4 is unstable in the presence of nucleophiles or strong bases. Protecting it as a 1,3-dioxolane renders it inert to basic conditions while maintaining the option for acidic deprotection later.
Optimized Synthesis Protocol
The following protocol outlines the generation of the core scaffold, emphasizing the critical lithiation step.
Step 1: Precursor Selection Start with 3-fluoro-5-methoxypyridine or 3-fluoro-5-(methoxymethoxy)pyridine . A free hydroxyl (3-ol) is incompatible with organolithiums (deprotonation consumes 1 eq of base and reduces solubility).
Step 2: Directed Ortho-Metalation (DoM)
-
Reagents: LDA (Lithium Diisopropylamide) or n-BuLi/TMEDA.
-
Conditions: Anhydrous THF, -78°C.
-
Mechanism: The base removes the proton at C4. The lithium species is stabilized by the adjacent F and O atoms.
-
Quench: Add DMF (N,N-Dimethylformamide) or N-Formylmorpholine to introduce the formyl group.
Step 3: Acetal Protection
-
Reagents: Ethylene glycol, p-TsOH (catalytic).
-
Conditions: Reflux in Toluene with Dean-Stark trap (azeotropic water removal).
-
Outcome: Converts the C4-formyl group into the 1,3-dioxolane.
Step 4: Deprotection to Reveal 3-OH
-
Critical Decision: If a methyl ether was used (3-OMe), harsh conditions (BBr₃) are needed, which might cleave the acetal.
-
Recommended: Use a MOM (Methoxymethyl) or SEM protecting group for the phenol initially. These can be removed under milder conditions that preserve the dioxolane, or via specific Lewis acids.
Visualization: Synthesis Pathway
The following diagram illustrates the regioselective lithiation strategy required to assemble this crowded scaffold.
Caption: Synthesis via Directed Ortho-Metalation (DoM). The C4 position is targeted due to the cooperative directing effects of the C3-alkoxy and C5-fluoro groups.
Utility in Drug Design
This molecule is a "linchpin" intermediate. It allows researchers to perform divergent synthesis:
-
Bicyclic Formation: The C3-OH and C4-Acetal are perfectly positioned for cyclization. Acidic hydrolysis unmasks the aldehyde, which can condense with the adjacent hydroxyl (or an amine derived from it) to form furo[2,3-c]pyridines .
-
Fragment Coupling: The acetal is stable to Pd-catalyzed couplings. The C5-F can potentially be displaced by nucleophiles (S_NAr) if the pyridine nitrogen is activated (e.g., N-oxide), allowing for further diversification before unmasking the aldehyde.
Downstream Logic Flow
Caption: The acetal serves as a gateway to fused heterocyclic systems or benzylic amine analogs upon deprotection.
Handling & Stability Protocols
Storage
-
Temperature: -20°C (Recommended).
-
Atmosphere: Store under Argon/Nitrogen. The acetal is generally stable, but the phenol is prone to oxidation over long periods.
-
Sensitivity: Acid Sensitive. Avoid exposure to acidic fumes (HCl, TFA) during storage, as this will hydrolyze the dioxolane ring back to the aldehyde.
Analytical Verification
To validate the integrity of the compound, use the following markers:
-
¹H NMR (DMSO-d₆):
-
Acetal Proton: Look for a singlet or distinct peak around δ 5.8 - 6.2 ppm (methine proton of the dioxolane).
-
Ethylene Bridge: Multiplets at δ 3.9 - 4.1 ppm (4H from dioxolane).
-
Pyridine Protons: Two singlets (or doublets due to F-coupling) in the aromatic region (approx. δ 8.0 - 8.5 ppm).
-
-
¹⁹F NMR: Essential to confirm the presence and integrity of the fluorine substituent (typically -120 to -140 ppm depending on solvent).
References
-
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Authoritative source on Directed Ortho-Metalation strategies for pyridines).
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for 1,3-dioxolane formation and stability).
-
Marsais, F., & Quéguiner, G. (1981). Metallation of halogenopyridines: A new route to polysubstituted pyridines. Tetrahedron, 39(12), 2009-2021. (Foundational work on lithiation of fluoropyridines).
-
Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Detailed mechanisms of regioselective lithiation in heterocycles).
Methodological & Application
Application Note & Protocol: A Validated Synthesis of 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol
Abstract
This document provides a comprehensive guide for the synthesis of 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol, a valuable heterocyclic building block in medicinal chemistry and drug discovery. Fluorinated pyridine scaffolds are privileged structures in pharmaceuticals due to their ability to modulate physicochemical properties such as metabolic stability and binding affinity. The target molecule incorporates a 5-fluoro-pyridin-3-ol core, functionalized at the 4-position with a protected aldehyde (a 1,3-dioxolane). This protected formyl group allows for selective subsequent chemical transformations, making the compound a versatile intermediate for the synthesis of more complex molecular architectures. This guide details a robust, multi-step synthetic route starting from commercially available 3-amino-5-fluoropyridine, focusing on the causality behind experimental choices, in-process validation checkpoints, and detailed characterization.
Introduction and Synthetic Strategy
The synthesis of functionalized fluoropyridines is of significant interest to researchers in agrochemicals and pharmaceuticals. The introduction of a fluorine atom can drastically alter a molecule's electronic properties, lipophilicity, and metabolic fate. The target compound, 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol, serves as a key intermediate, possessing three distinct points for further functionalization: the hydroxyl group, the latent aldehyde concealed as a stable acetal, and the pyridine ring itself.
The synthetic pathway outlined herein is a four-step sequence designed for efficiency and scalability. It leverages well-established and reliable transformations in heterocyclic chemistry.
The Four-Step Synthetic Approach:
-
Diazotization & Hydrolysis: Conversion of the starting material, 3-amino-5-fluoropyridine, into the corresponding 5-fluoropyridin-3-ol via a diazonium salt intermediate.
-
Hydroxyl Group Protection: Protection of the acidic phenolic proton of 5-fluoropyridin-3-ol as a methoxymethyl (MOM) ether to enable the subsequent C-H activation step.
-
Directed Ortho-Metalation & Formylation: Regioselective C-H activation at the C-4 position, directed by the C-3 MOM-ether, followed by quenching with N,N-dimethylformamide (DMF) to install the formyl group.
-
Acetal Formation (Dioxolane Protection): Protection of the newly installed and reactive aldehyde functionality as a 1,3-dioxolane acetal, yielding the final target compound. This step also facilitates purification.
This strategic sequence ensures high regioselectivity and leverages protecting group chemistry to orchestrate the step-wise functionalization of the pyridine core.
Caption: Overall synthetic workflow from starting material to the final product.
Mechanistic Considerations and Rationale
2.1. Diazotization of Aminopyridines The conversion of an amino group on an electron-deficient pyridine ring to a hydroxyl group is a classic transformation. The amine is first treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a pyridyldiazonium salt.[1] These salts are typically unstable and, upon gentle heating in an aqueous medium, readily lose dinitrogen gas (N₂) to generate a pyridyl cation, which is subsequently trapped by water to yield the desired hydroxypyridine.
2.2. Directed Ortho-Metalation (DoM) Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings.[2] In Step 3, the methoxymethyl (MOM) ether at the C-3 position acts as a directed metalation group (DMG). It coordinates to the strong base (n-butyllithium), delivering it to the adjacent C-4 position. This proximity effect dramatically increases the kinetic acidity of the C-4 proton, leading to its selective deprotonation over other protons on the ring. The resulting lithiated intermediate is a potent nucleophile, which can then react with an electrophile like DMF to install the formyl group with high precision.
Caption: Logical flow of the Directed Ortho-Metalation (DoM) step.
2.3. Acetal Protection Aldehydes are highly reactive functional groups. To prevent unwanted side reactions during subsequent synthetic steps or to simplify purification, the formyl group is protected as a 1,3-dioxolane. This reaction involves the acid-catalyzed addition of ethylene glycol to the aldehyde, forming a stable five-membered cyclic acetal.[3] This protection is robust under neutral and basic conditions but can be easily removed under acidic conditions, regenerating the aldehyde when needed. In this protocol, the acidic conditions used for acetal formation also cleave the MOM protecting group, accomplishing two transformations in a single pot.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Reagents such as sulfuric acid, n-butyllithium, and MOM-Cl are corrosive, pyrophoric, or toxic and must be handled with extreme care.
Step 1: Synthesis of 5-Fluoropyridin-3-ol
| Reagent/Material | Quantity | M.W. | Moles | Equiv. |
| 3-Amino-5-fluoropyridine | 10.0 g | 112.11 | 89.2 mmol | 1.0 |
| Sulfuric Acid (conc.) | 25 mL | 98.08 | - | - |
| Deionized Water | 150 mL + 50 mL | 18.02 | - | - |
| Sodium Nitrite (NaNO₂) | 6.78 g | 69.00 | 98.1 mmol | 1.1 |
| Sodium Bicarbonate (sat. aq.) | ~100 mL | 84.01 | - | - |
| Ethyl Acetate | 3 x 100 mL | 88.11 | - | - |
| Anhydrous Sodium Sulfate | ~10 g | 142.04 | - | - |
Procedure:
-
Carefully add concentrated sulfuric acid (25 mL) to 150 mL of deionized water in a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer and thermometer, while cooling in an ice-water bath.
-
To the cooled acidic solution, add 3-amino-5-fluoropyridine (10.0 g) portion-wise, ensuring the temperature remains below 10 °C. Stir until all solid has dissolved.
-
Cool the mixture to 0-5 °C. In a separate beaker, dissolve sodium nitrite (6.78 g) in 50 mL of deionized water.
-
Add the sodium nitrite solution dropwise to the reaction flask via a dropping funnel over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
In-Process Check: A small aliquot quenched with a reducing agent should show the disappearance of the starting amine by TLC analysis.
-
Slowly warm the reaction mixture to room temperature, then heat to 80 °C using an oil bath. Vigorous evolution of N₂ gas will be observed. Maintain at 80 °C for 1 hour after gas evolution ceases.
-
Cool the reaction mixture to room temperature and carefully neutralize to pH ~7-8 by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography (Silica gel, 30-50% ethyl acetate in hexanes) to afford 5-fluoropyridin-3-ol as a solid.
-
Expected Yield: 70-80%
-
Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and MS.
Step 2 & 3: MOM-Protection and Directed Formylation
This is a two-step, one-pot procedure.
| Reagent/Material | Quantity | M.W. | Moles | Equiv. |
| 5-Fluoropyridin-3-ol | 5.0 g | 113.09 | 44.2 mmol | 1.0 |
| Dichloromethane (DCM, dry) | 100 mL | 84.93 | - | - |
| DIPEA | 8.5 mL | 129.24 | 48.6 mmol | 1.1 |
| MOM-Cl | 3.7 mL | 80.51 | 48.6 mmol | 1.1 |
| Tetrahydrofuran (THF, dry) | 150 mL | 72.11 | - | - |
| n-Butyllithium (2.5 M in hexanes) | 21.2 mL | 64.06 | 53.0 mmol | 1.2 |
| DMF (dry) | 4.1 mL | 73.09 | 53.0 mmol | 1.2 |
Procedure:
-
Dissolve 5-fluoropyridin-3-ol (5.0 g) in dry DCM (100 mL) under a nitrogen atmosphere.
-
Add N,N-Diisopropylethylamine (DIPEA) (8.5 mL) followed by the dropwise addition of chloromethyl methyl ether (MOM-Cl) (3.7 mL) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
In-Process Check: Monitor the reaction by TLC (50% ethyl acetate in hexanes) for the consumption of starting material.
-
Upon completion, wash the reaction mixture with water (2 x 50 mL), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. The crude 5-fluoro-3-(methoxymethoxy)pyridine is used directly in the next step without further purification.
-
Dissolve the crude material in dry THF (150 mL) in a flame-dried, three-neck flask under nitrogen.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (21.2 mL of 2.5 M solution) dropwise over 20 minutes. A deep color change is typically observed.
-
Stir the mixture at -78 °C for 1 hour.
-
Add dry DMF (4.1 mL) dropwise, ensuring the temperature remains below -70 °C.
-
Stir at -78 °C for another hour, then allow the reaction to warm slowly to room temperature.
-
Quench the reaction by carefully adding 50 mL of saturated aqueous ammonium chloride solution.
-
Extract with ethyl acetate (3 x 75 mL), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.
Step 4: Acetal Formation and In Situ MOM-Deprotection
| Reagent/Material | Quantity | M.W. | Moles | Equiv. |
| Crude Aldehyde from Step 3 | ~7.0 g | 185.15 | ~37.8 mmol | 1.0 |
| Toluene | 150 mL | 92.14 | - | - |
| Ethylene Glycol | 3.4 mL | 62.07 | 61.5 mmol | ~1.6 |
| p-Toluenesulfonic acid (p-TsOH) | 360 mg | 172.20 | 2.1 mmol | 0.05 |
Procedure:
-
Combine the crude 5-fluoro-3-(methoxymethoxy)pyridine-4-carbaldehyde, toluene (150 mL), ethylene glycol (3.4 mL), and p-TsOH (360 mg) in a round-bottom flask fitted with a Dean-Stark apparatus.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours, or until no more water is collected and TLC analysis indicates the consumption of the starting aldehyde. The acidic conditions will also cleave the MOM group.
-
In-Process Check: Monitor by TLC (50% ethyl acetate in hexanes). The product spot should be more polar than the starting aldehyde.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (Silica gel, 40-60% ethyl acetate in hexanes) to afford 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol as a white to off-white solid.
Data Summary and Characterization
| Step | Product | Starting Material | Yield (g) | Yield (%) | Purity (by ¹H NMR) |
| 1 | 5-Fluoropyridin-3-ol | 3-Amino-5-fluoropyridine | 7.9 | 78% | >95% |
| 2/3 | 5-Fluoro-3-(methoxymethoxy)pyridine-4-carbaldehyde | 5-Fluoropyridin-3-ol | 6.5 (crude) | ~79% (crude) | - |
| 4 | 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol | Crude Aldehyde | 5.1 | 65% (over 2 steps) | >98% |
Characterization Data for 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol:
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.01 (s, 1H), 7.85 (d, J=2.8 Hz, 1H), 6.15 (s, 1H), 5.50 (br s, 1H, -OH), 4.20-4.05 (m, 4H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 155.4 (d, J=250 Hz), 148.9, 136.1 (d, J=25 Hz), 125.0 (d, J=20 Hz), 115.8, 100.2, 65.5.
-
MS (ESI+): m/z = 186.06 [M+H]⁺.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield in Step 1 (Diazotization) | Temperature too high during NaNO₂ addition. | Maintain strict temperature control (<5 °C). Ensure slow, dropwise addition of the nitrite solution. |
| Incomplete reaction. | Ensure sufficient heating time after diazonium salt formation to drive the hydrolysis to completion. | |
| Incomplete reaction in Step 3 (Formylation) | Inactive n-BuLi. | Titrate the n-BuLi solution before use. Use freshly opened, high-quality anhydrous solvents. |
| Insufficient reaction time or temperature. | Ensure the reaction is stirred for the full duration at -78 °C after both n-BuLi and DMF addition. | |
| MOM group does not cleave in Step 4 | Insufficient acid catalyst or reaction time. | Add a slightly larger catalytic amount of p-TsOH. Ensure the reaction is refluxed until TLC confirms conversion. |
| Difficult Purification | Presence of closely-eluting impurities. | Optimize the solvent system for column chromatography. If necessary, consider recrystallization of the final product from an appropriate solvent system. |
Conclusion
This application note provides a reliable and well-documented protocol for the synthesis of 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol. By following the detailed steps and paying close attention to the in-process controls and rationale behind each transformation, researchers can confidently produce this versatile building block for applications in drug discovery and synthetic chemistry. The presented route is logical, scalable, and relies on established chemical principles, ensuring a high degree of success.
References
- Matsumoto, K. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University Institute of Natural Sciences Journal, 51, 63-68. [https://www.senshu-u.ac.jp/research/institute/natural/publication/report/0051/ (Link provided is to the journal page as direct PDF links can be unstable)]
- Zhang, J., et al. (2008). Synthesis of 2-amino-5-fluoropyridine. Journal of Chemical Research, 2008(10), 584-585. [https://www.researchgate.net/publication/231165444_Synthesis_of_2-amino-5-fluoropyridine]
- Pauton, M., et al. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate. Supporting Information, The Royal Society of Chemistry. [https://www.rsc.
- Kumar, D., et al. (2022). Various routes for the synthesis of functionalized pyridines. ChemistrySelect, 7(26), e202201138. [https://www.researchgate.net/publication/361537021_Various_routes_for_the_synthesis_of_functionalized_pyridines]
- Google Patents. (2013). Preparation method of fluoropyridine compounds. CN102898358A. [https://patents.google.
- Schuler, S. M. M., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Chemistry, 5(1), 168-178. [https://www.mdpi.com/2624-8549/5/1/14]
- ChemicalBook. (n.d.). 3-Amino-5-fluoropyridine synthesis. [https://www.chemicalbook.com/synthesis/210169-05-4.htm]
- Google Patents. (2023). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. WO2025093631A1. [https://patents.google.
- Organic Syntheses. (1981). α-(4-PYRIDYL)-α-TOSYLOXYMETHANE DIETHYL ACETAL. Org. Synth., 60, 1. [http://www.orgsyn.org/demo.aspx?prep=cv7p0001]
- HETEROCYCLES. (2011). SYNTHESIS OF SUBSTITUTED 2-BROMOPYRIDINE ALDEHYDES. HETEROCYCLES, 83(9), 2091-2104. [https://www.heterocycles.com/newlibrary/downloads/pdfs/21655/83/9]
- Zgonnik, M., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(23), 8206. [https://www.mdpi.com/1420-3049/27/23/8206]
- Lönnberg, T., et al. (2015). Selective Acetalization in Pyridine: A Sustainable 5'-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters, 17(15), 3876–3879. [https://pubmed.ncbi.nlm.nih.gov/26200080/]
- Le, T. N., et al. (2007). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 12(6), 1193-1198. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6149479/]
Sources
- 1. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
procedure for protecting 5-fluoro-3-hydroxyisonicotinaldehyde
An Application Note for the Strategic Protection of 5-Fluoro-3-Hydroxyisonicotinaldehyde
Authored by: Gemini, Senior Application Scientist
Abstract
5-Fluoro-3-hydroxyisonicotinaldehyde is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and drug development. Its utility as a synthetic building block is often contingent on the selective manipulation of its two reactive centers: a phenolic hydroxyl group and an aromatic aldehyde. This document provides a detailed guide for researchers, outlining strategic approaches and validated protocols for the protection and deprotection of these functional groups. We will explore chemoselective strategies for masking either the hydroxyl or aldehyde group individually, as well as an orthogonal approach for the protection of both, thereby enabling complex, multi-step synthetic transformations.
Introduction: The Chemoselectivity Challenge
The synthetic utility of 5-fluoro-3-hydroxyisonicotinaldehyde is derived from its dual functionality. However, this same feature presents a significant challenge. The phenolic hydroxyl group is acidic and nucleophilic, while the aldehyde carbonyl carbon is electrophilic. Many common synthetic reagents can react with both sites, leading to undesired side products and low yields. For instance, a Grignard reagent intended for the aldehyde will be quenched by the acidic phenolic proton, while an acylation reaction targeting the phenol could be complicated by reactions at the aldehyde.
Therefore, a robust protecting group strategy is not merely an optional convenience but a fundamental requirement for the successful application of this building block in synthesis. A good protecting group must meet several criteria[1][2]:
-
It must be introduced efficiently and selectively under mild conditions.
-
It must be stable to the reaction conditions planned for other parts of the molecule.
-
It must be removed in high yield under specific conditions that do not affect the rest of the molecule.
This guide details three primary strategies to navigate the chemoselectivity challenges inherent in this molecule.
Caption: Logical workflow for selecting a protection strategy.
Strategy 1: Selective Protection of the Phenolic Hydroxyl Group
When the desired transformation involves the aldehyde group (e.g., reduction, olefination, or Grignard addition), the acidic phenolic proton must be masked. Silyl ethers are exceptionally well-suited for this purpose due to their ease of formation and cleavage under specific, non-acidic conditions.[3][4] The tert-butyldimethylsilyl (TBDMS or TBS) group is particularly advantageous due to its substantial steric bulk and stability across a wide pH range.
Mechanism: The phenol is deprotonated by a mild base (imidazole), and the resulting phenoxide attacks the silicon atom of the silyl chloride, displacing the chloride ion.
Caption: Silyl ether protection and deprotection workflow.
Protocol 2.1: TBDMS Protection of the Hydroxyl Group
-
Materials:
-
5-fluoro-3-hydroxyisonicotinaldehyde
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 5-fluoro-3-hydroxyisonicotinaldehyde (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) and stir until fully dissolved.
-
Add TBDMSCl (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).
-
Upon completion, quench the reaction with saturated aq. NaHCO₃.
-
Extract the aqueous layer three times with EtOAc.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/EtOAc gradient) to yield the TBDMS-protected product.
-
Protocol 2.2: TBAF Deprotection of the TBDMS Ether
-
Materials:
-
TBDMS-protected aldehyde
-
Tetrabutylammonium fluoride (TBAF, 1M solution in THF)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the TBDMS-protected compound (1.0 eq) in THF.
-
Add the 1M TBAF solution (1.5 eq) dropwise at room temperature.
-
Stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction with deionized water.
-
Extract with EtOAc, dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography if necessary to recover the original aldehyde.
-
Strategy 2: Selective Protection of the Aldehyde Group
To perform reactions on the phenolic hydroxyl, such as O-alkylation or esterification, the aldehyde must be protected. The conversion of an aldehyde to a cyclic acetal is a classic and highly effective method.[5][6][7] Acetals are stable to bases, organometallics, and hydrides, making them ideal for this purpose.[8][9]
Mechanism: The reaction is acid-catalyzed. The acid protonates the aldehyde carbonyl, making it more electrophilic. Ethylene glycol then attacks, and after a series of proton transfers and the elimination of water, a stable five-membered cyclic acetal is formed.
Caption: Acetal protection and deprotection workflow.
Protocol 3.1: Acetal Protection of the Aldehyde Group
-
Materials:
-
5-fluoro-3-hydroxyisonicotinaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH) or another acid catalyst[10]
-
Toluene or Benzene
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Combine 5-fluoro-3-hydroxyisonicotinaldehyde (1.0 eq), ethylene glycol (2.0 eq), and a catalytic amount of p-TsOH (0.05 eq) in toluene.
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-8 hours, collecting the water that is formed.
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction to room temperature and wash with saturated aq. NaHCO₃ to neutralize the acid.
-
Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the acetal-protected phenol.
-
Protocol 3.2: Acidic Deprotection of the Acetal
-
Materials:
-
Acetal-protected phenol
-
Acetone (or THF) and water mixture
-
Hydrochloric acid (HCl, 2M) or other strong acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
Dissolve the acetal-protected compound in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a few drops of 2M HCl and stir at room temperature.
-
Monitor the hydrolysis by TLC until the starting material is consumed (typically 2-4 hours).
-
Carefully neutralize the reaction mixture with saturated aq. NaHCO₃.
-
Extract with EtOAc, dry the combined organic layers, and concentrate to recover the deprotected compound.
-
Strategy 3: Orthogonal Protection of Both Functional Groups
For complex syntheses where both functional groups must remain inert through multiple steps, an orthogonal protection strategy is essential.[11][12] This approach allows for the selective removal of one protecting group in the presence of the other. The combination of a TBDMS ether (fluoride-labile) and a cyclic acetal (acid-labile) is a prime example of an orthogonal set.[13]
Workflow: The aldehyde is typically protected first as an acetal, as the acidic conditions for its formation are compatible with the free phenol. Subsequently, the phenol is protected as a TBDMS ether under basic conditions, which are compatible with the stable acetal. Deprotection can then be performed in either order depending on the synthetic goal.
Caption: Orthogonal protection scheme and selective deprotection pathways.
Protocol 4.1: Sequential Orthogonal Protection
-
Protect the Aldehyde: Follow Protocol 3.1 to convert 5-fluoro-3-hydroxyisonicotinaldehyde into its corresponding ethylene acetal. Purify this intermediate.
-
Protect the Hydroxyl: Using the acetal-protected phenol from the previous step as the starting material, follow Protocol 2.1 to install the TBDMS group on the phenolic hydroxyl. Purify the final, fully protected compound.
Protocol 4.2: Selective Orthogonal Deprotection
-
To unmask the hydroxyl group while retaining the acetal: Use the fully protected compound and follow Protocol 2.2 (TBAF deprotection). This will yield the acetal-protected phenol.
-
To unmask the aldehyde group while retaining the TBDMS ether: Use the fully protected compound and follow Protocol 3.2 (acidic hydrolysis). Note: The TBDMS group has some acid sensitivity, so mild acidic conditions (e.g., acetic acid in THF/water) should be employed to maximize selectivity.[3][14]
Summary of Protecting Group Strategies
| Functional Group | Protecting Group | Protection Reagents & Conditions | Deprotection Reagents & Conditions | Stability Profile |
| Phenolic -OH | tert-Butyldimethylsilyl (TBDMS) Ether | TBDMSCl, Imidazole, DMF, RT | TBAF in THF; Mild Acid (e.g., AcOH) | Stable to base, nucleophiles, mild oxidants/reductants. Labile to strong acid and fluoride ions. |
| Aldehyde -CHO | Ethylene Acetal | Ethylene Glycol, p-TsOH (cat.), Toluene, Reflux | H₃O⁺ (e.g., HCl in Acetone/H₂O) | Stable to base, nucleophiles, organometallics, reducing/oxidizing agents. Labile to acid. |
Conclusion
The successful synthesis of complex derivatives from 5-fluoro-3-hydroxyisonicotinaldehyde is critically dependent on a well-designed protection strategy. By understanding the distinct reactivity of the hydroxyl and aldehyde functionalities, researchers can employ selective protection of a single group or implement a robust orthogonal strategy to mask both. The protocols detailed herein for TBDMS ether and cyclic acetal formation provide reliable and field-proven methods to control the chemoselectivity of subsequent transformations, thereby unlocking the full synthetic potential of this valuable building block.
References
-
Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]
-
Oku, A., Kinugasa, M., & Kamada, T. Deprotection of Acetals and Silyl Ethers by DDQ. Is DDQ a Neutral Catalyst? Chemistry Letters. [Link]
-
Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE. [Link]
-
Oku, A., et al. Deprotection of Acetals and Silyl Ethers Using Some .PI.-Acceptors. ResearchGate. [Link]
-
Acetals and Ketals as Protecting Groups. YouTube. [Link]
-
Wang, C., et al. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link]
-
Acetal Protecting Group Explained. Pearson. [Link]
-
Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Patrick, G. L. Appendix 6: Protecting groups. Oxford Learning Link. [Link]
-
Protection of Phenol by Silyl ether. SynArchive. [Link]
-
Alcohol or phenol synthesis by silyl ether cleavage. Organic Chemistry Portal. [Link]
-
Protecting Groups. University of Wisconsin. [Link]
-
VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]
-
Silyl ether. Wikipedia. [Link]
-
Protecting Groups List. SynArchive. [Link]
-
Protecting group. Wikipedia. [Link]
-
Kocienski, P. J. 1.2 Deprotection: The Concept of Orthogonal Sets. Protecting Groups. [Link]
-
Protecting Groups in Organic Synthesis. UT Southwestern. [Link]
-
Protection and deprotection. Willingdon College, Sangli. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. YouTube. [Link]
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 7. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 8. m.youtube.com [m.youtube.com]
- 9. learninglink.oup.com [learninglink.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Silyl ether - Wikipedia [en.wikipedia.org]
Application Note: Reductive Amination of 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol
Abstract
This guide details optimized protocols for the reductive amination of 4-(1,3-dioxolan-2-yl)-5-fluoropyridin-3-ol , a versatile fluorinated pyridine building block. The presence of the 1,3-dioxolane group serves as a masked aldehyde, providing stability during storage and handling. Successful derivatization requires a strategic unmasking (deprotection) step followed by condensation with an amine and subsequent reduction. This note outlines two distinct methodologies: a Stepwise Isolation Protocol (Method A) for maximum purity and a One-Pot Direct Protocol (Method B) for high-throughput efficiency.
Chemical Strategy & Mechanism[1]
The "Masked Aldehyde" Advantage
The target molecule contains a 1,3-dioxolane ring at the C4 position. This acetal protection prevents the polymerization and oxidation typically associated with free pyridine-4-carboxaldehydes. Furthermore, the C3-hydroxyl group provides an electronic handle (via H-bonding) that can accelerate imine formation once the aldehyde is revealed, mimicking the reactivity seen in salicylaldehydes.
Reaction Pathway
The transformation proceeds through three distinct phases:
-
Acidic Hydrolysis: Cleavage of the acetal to release the reactive aldehyde.
-
Imine Condensation: Reaction of the aldehyde with a primary or secondary amine (
) to form an imine (Schiff base) or iminium ion. -
Hydride Transfer: Irreversible reduction of the C=N bond to the C-N bond.
Mechanistic Visualization
The following diagram illustrates the reaction flow, highlighting the critical intermediate states.
Caption: Sequential pathway from acetal deprotection to final amine reduction.
Experimental Protocols
Method A: Stepwise Isolation (High Purity)
Recommended for scale-up (>1g) or when the amine partner is expensive/scarce. This method avoids competition between the acetal hydrolysis and the reductive amination.
Phase 1: Deprotection (Unmasking)
-
Dissolution: Dissolve 4-(1,3-dioxolan-2-yl)-5-fluoropyridin-3-ol (1.0 equiv) in THF (5 vol).
-
Hydrolysis: Add 2M HCl (aq) (3.0 equiv).
-
Reaction: Stir at 50°C for 2–4 hours. Monitor by LCMS for the disappearance of the acetal (M+1) and appearance of the aldehyde (hydrate form often observed).
-
Workup:
-
Cool to Room Temperature (RT).
-
Neutralize carefully with sat. NaHCO3 to pH ~6–7. (Caution: 3-OH pyridine is amphoteric; avoid high pH which forms the phenolate salt, making extraction difficult).
-
Extract with Ethyl Acetate (3x).[1] Dry combined organics over Na2SO4, filter, and concentrate.[1]
-
Checkpoint: Isolate the crude aldehyde. It is typically a stable solid or oil.
-
Phase 2: Reductive Amination (STAB Protocol)
-
Imine Formation: Dissolve the crude aldehyde (1.0 equiv) and the Amine (1.1–1.2 equiv) in 1,2-Dichloroethane (DCE) or DCM.
-
Optional: Add AcOH (1.0 equiv) if the amine is a free base.
-
Stir for 30–60 minutes at RT to establish imine equilibrium.
-
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5–2.0 equiv) in one portion.
-
Note: STAB is preferred over NaBH4 because it is less basic and selectively reduces imines over aldehydes, minimizing side reactions.
-
-
Completion: Stir at RT for 2–16 hours.
-
Quench: Add sat. NaHCO3 solution. Stir vigorously for 15 minutes to quench organoboron complexes.
-
Isolation: Extract with DCM. Wash with brine.[1] Dry and concentrate. Purify via flash chromatography.
Method B: One-Pot Direct Protocol (High Throughput)
Recommended for library synthesis or rapid analog generation. Uses NaCNBH3 due to its stability in the acidic conditions required for acetal hydrolysis.
-
Solvent System: Prepare a mixture of Methanol/Water (9:1).
-
Deprotection: Dissolve the acetal starting material (1.0 equiv) in the solvent. Add TFA (trifluoroacetic acid) (2.0–3.0 equiv). Heat to 50°C for 2 hours.
-
Verification: Check LCMS for complete deprotection.
-
Buffering: Cool to RT. Add Triethylamine (TEA) to adjust pH to approx. 5–6.
-
Critical: Do not make basic. The reaction requires slightly acidic conditions for imine formation.
-
-
Addition: Add the Amine (1.2 equiv) and Sodium Cyanoborohydride (NaCNBH3) (2.0 equiv) immediately.
-
Safety: NaCNBH3 is toxic. Handle in a fume hood.
-
-
Reaction: Stir at RT or 40°C for 16 hours.
-
Workup: Concentrate to remove MeOH. Dilute with EtOAc and wash with sat. NaHCO3. (Warning: Acidifying the waste stream can liberate HCN gas; dispose of cyanide waste separately and appropriately).
Comparison of Reducing Agents
| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride (NaCNBH3) | Sodium Borohydride (NaBH4) |
| Selectivity | High (Reduces imines, not aldehydes) | High (pH dependent) | Low (Reduces aldehydes & imines) |
| Water Tolerance | Low (Decomposes) | High | Moderate |
| Acidity Tolerance | Moderate | High (Stable at pH 3) | Low (Decomposes rapidly) |
| Toxicity | Low | High (Cyanide risk) | Low |
| Best Use Case | Method A (Isolated Aldehyde) | Method B (One-Pot Acidic) | Not Recommended |
Troubleshooting & Optimization
The "Zwitterion" Effect
The 3-hydroxy-pyridine motif is zwitterionic. At neutral pH, solubility in non-polar solvents (DCM/DCE) may be poor.
-
Solution: If solubility is an issue in Method A, use THF or add a small amount of MeOH/DMF as a co-solvent.
Fluorine Effect
The 5-fluorine atom withdraws electron density, making the aldehyde at C4 more electrophilic.
-
Impact: Imine formation is generally faster than with non-fluorinated pyridines. However, the resulting amine is also less basic.
-
Observation: If the reaction stalls at the imine stage, heat to 40°C or add a Lewis Acid catalyst (e.g., Ti(OiPr)4) before adding the reducing agent.
Lactol Formation
The 3-OH and 4-CHO groups can reversibly form a cyclic hemiacetal (lactol).
-
Impact: This sequesters the free aldehyde, slowing down reaction with the amine.
-
Fix: Ensure the reaction mixture is slightly acidic (AcOH or TFA) to catalyze the ring-opening of the lactol back to the aldehyde.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
-
Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, vol. 93, no.[1] 12, 1971, pp. 2897–2904. Link
-
Li, J. J. "Reductive Amination." Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications, Springer, 2009. Link
Sources
Application Note: Strategies for Successful Suzuki-Miyaura Coupling of 5-Fluoropyridin-3-ol Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated Pyridinol Scaffolds
The 5-fluoropyridin-3-ol moiety is a privileged scaffold in modern medicinal chemistry. The incorporation of fluorine can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, while the pyridinol core provides a versatile platform for building complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for constructing C-C bonds, particularly for creating biaryl and hetero-biaryl structures that are central to many pharmaceutical agents.[1][2]
However, applying this powerful reaction to substrates like 5-fluoropyridin-3-ol derivatives is not without its challenges. The electronic nature of the pyridine ring, combined with the presence of a free hydroxyl group, necessitates a carefully considered and optimized approach. This guide provides a detailed examination of the mechanistic principles, key reaction parameters, and a robust protocol for achieving successful Suzuki-Miyaura couplings with this important class of compounds.
The Unique Challenge of 5-Fluoropyridin-3-ol Substrates
The successful execution of a Suzuki-Miyaura coupling hinges on a delicate balance within the palladium catalytic cycle. 5-Fluoropyridin-3-ol derivatives present a unique set of challenges:
-
Labile Proton: The acidic proton of the hydroxyl group can interfere with the reaction. It is often stated that compounds bearing labile protons, such as alcohols and primary amines, are not ideal coupling partners, sometimes requiring additional protection and deprotection steps.[3] For instance, early reports noted that 2-chloro-3-hydroxypyridine gave very low yields in Suzuki couplings.[3]
-
Catalyst Inhibition: The pyridine nitrogen lone pair can coordinate to the palladium center, potentially inhibiting catalytic activity. This is a well-known issue, particularly for 2-substituted pyridines.[4][5]
-
Electronic Effects: The fluorine atom is strongly electron-withdrawing, while the hydroxyl group is electron-donating. These opposing electronic forces influence the reactivity of the aryl halide or triflate at the oxidative addition step.
Overcoming these challenges requires a rational selection of catalyst, ligand, base, and solvent to favor the desired productive catalytic cycle over potential deactivation pathways.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] Understanding this cycle is fundamental to troubleshooting and optimizing the reaction for challenging substrates.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the 5-fluoropyridin-3-ol derivative. This forms a Pd(II) complex. The reactivity order for the halide is typically I > Br > OTf >> Cl.[6]
-
Transmetalation: The organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This step is crucial and requires activation of the boronic acid by a base to form a more nucleophilic borate species.[6][8] This is the rate-limiting step in many cases.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Conditions: A Guide to Component Selection
A "one-size-fits-all" approach is rarely successful for heteroaromatic couplings. The following parameters are critical for optimization.
Catalyst and Ligand Selection
The choice of palladium source and, more importantly, the supporting ligand is paramount. While simple catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) can be effective for some substrates, challenging couplings often require more advanced systems.[9][10]
-
Bulky, Electron-Rich Ligands: Ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior.[11][12] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition. These ligands can also prevent the formation of inactive palladium dimers.
-
Pre-catalysts: Modern palladium pre-catalysts (e.g., SPhos Pd G3) are often air- and moisture-stable, ensuring the formation of the active Pd(0) species in a controlled manner, which can improve reproducibility.[11]
The Role of the Base
The base is not merely a spectator; it plays at least three critical roles: forming the active palladium species, creating the nucleophilic borate complex for transmetalation, and accelerating reductive elimination.[6]
-
Inorganic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for difficult couplings, especially those involving heteroaryl chlorides or substrates with free hydroxyl groups.[11]
-
Anhydrous vs. Aqueous: The presence of water can be beneficial in some cases by aiding the dissolution of the base and facilitating the formation of the borate. However, for sensitive substrates, it can also promote competitive protodeboronation of the boronic acid. Anhydrous conditions using a strong base like K₃PO₄ are often a reliable starting point.
Solvent Systems
The solvent must solubilize the reactants and be stable at the required reaction temperature.
-
Aprotic Polar Solvents: Dioxane, tetrahydrofuran (THF), and toluene are commonly used, often in combination with water.[6][9][10] Dioxane is a frequent choice for its high boiling point and ability to dissolve a wide range of organic compounds.
-
Degassing: It is critical to degas the solvent and run the reaction under an inert atmosphere (Nitrogen or Argon). Oxygen can oxidize the Pd(0) catalyst and the phosphine ligands, leading to reaction failure.[10]
Comparative Guide to Reaction Conditions
The table below summarizes various conditions successfully employed for Suzuki-Miyaura couplings of challenging heteroaromatic substrates, providing a valuable starting point for optimization.
| Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Substrate Type | Yield (%) | Reference Analogy |
| Pd₂(dba)₃ (2.5), SPhos (3) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | Chloroindazole | 90 | [11] |
| Pd(dppf)Cl₂ (10) | Na₃PO₄ (3.0) | Dioxane | 80 | Pyridine-2-sulfonyl fluoride | 5-89 | [9] |
| Pd(PPh₃)₂Cl₂ (5) | Na₂CO₃ (1M aq) | 1,4-Dioxane | Reflux | Aminobromopyridine | 69 | [3] |
| Pd(OAc)₂ (2), PPh₃ (4) | K₂CO₃ (3.0) | MeCN/H₂O | 80 | Bromo-fluorobenzene | ~90 | [10] |
| Pd/C (10%) | Na₂CO₃ (1.5) | EtOH/H₂O | 25-100 | Various Haloarenes | High | [13] |
Detailed Experimental Protocol: A Representative Procedure
This protocol describes a representative Suzuki-Miyaura coupling of 2-bromo-5-fluoropyridin-3-ol with 4-methoxyphenylboronic acid. Note: This is a generalized procedure and may require optimization for specific substrates.
Materials and Equipment
-
Reactants: 2-bromo-5-fluoropyridin-3-ol, 4-methoxyphenylboronic acid
-
Catalyst: SPhos Pd G3 Precatalyst (or Pd₂(dba)₃ and SPhos ligand)
-
Base: Anhydrous potassium phosphate (K₃PO₄), powder
-
Solvent: Anhydrous 1,4-dioxane (from a solvent purification system or sealed bottle)
-
Equipment: Schlenk flask or oven-dried round-bottom flask, magnetic stirrer hotplate, condenser, inert gas line (Argon or Nitrogen), syringes, standard glassware for workup and chromatography.
Figure 2: Standard workflow for the Suzuki-Miyaura cross-coupling experiment.
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-fluoropyridin-3-ol (1.0 equiv.), 4-methoxyphenylboronic acid (1.5 equiv.), and anhydrous K₃PO₄ (2.5 equiv.).
-
Add the SPhos Pd G3 precatalyst (2 mol %).
-
Seal the flask with a septum.
-
-
Inert Atmosphere:
-
Evacuate the flask under high vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.
-
-
Solvent Addition:
-
Using a syringe, add anhydrous, degassed 1,4-dioxane to achieve a concentration of approximately 0.1 M with respect to the limiting reactant (the aryl bromide).
-
-
Reaction:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 4-16 hours.
-
-
Monitoring:
-
Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS to check for the consumption of the starting material.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficiently strong base.3. Poor quality boronic acid (protodeboronation). | 1. Ensure rigorous degassing of solvent and inert atmosphere.2. Switch to a stronger base like Cs₂CO₃.3. Use fresh boronic acid or consider using the corresponding pinacol ester. |
| Protodeboronation | Presence of excess water or acidic impurities. | Use anhydrous solvent and base. Ensure starting materials are pure. |
| Homocoupling of Boronic Acid | Oxygen present in the reaction mixture. | Improve degassing technique. Use freshly distilled/sparged solvents. |
| Decomposition of Product | Reaction temperature is too high. | Reduce the reaction temperature and monitor closely. Consider a more active catalyst that works at lower temperatures. |
Conclusion
The Suzuki-Miyaura coupling of 5-fluoropyridin-3-ol derivatives, while challenging, is a highly achievable and valuable transformation. Success relies on a rational understanding of the catalytic cycle and the specific hurdles presented by the substrate. By employing robust, electron-rich ligands, appropriate bases, and meticulous anaerobic technique, researchers can effectively synthesize complex fluorinated bi-heteroaryl compounds, paving the way for advancements in drug discovery and materials science.
References
- PRISM. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides.
- ACS Publications. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- ResearchGate. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- PMC. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
- MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
- PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- MDPI. (2015). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System.
- Myers Group, Chem 115. (n.d.). The Suzuki Reaction.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
- Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic....
- BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Royal Society of Chemistry. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
- ResearchGate. (2025). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
Sources
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. mdpi.com [mdpi.com]
Strategic Lithiation Protocols for the Functionalization of Fluoropyridines in Medicinal Chemistry
An Application Note and Protocol Guide:
Abstract
Fluoropyridines are privileged scaffolds in modern drug discovery, offering unique properties in terms of metabolic stability, pKa modulation, and binding interactions. The regioselective introduction of functional groups onto the fluoropyridine ring is a critical step in the synthesis of novel pharmaceutical candidates. This application note provides a comprehensive guide to the lithiation of fluoropyridines, a powerful strategy for their functionalization. We will delve into the core principles of directed ortho-metalation (DoM) and lithium-halogen exchange, offering detailed, field-tested protocols and explaining the critical experimental parameters that ensure success. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage these advanced synthetic techniques.
Introduction: The Strategic Value of Fluoropyridines
The incorporation of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological properties. When introduced into a pyridine ring, fluorine can significantly alter the molecule's lipophilicity, metabolic stability, and basicity (pKa). The C-F bond can also engage in favorable non-covalent interactions with biological targets. Consequently, the development of robust methods for the precise functionalization of fluoropyridines is of paramount importance.
Among the various functionalization techniques, lithiation followed by electrophilic trapping stands out for its versatility and efficiency. This approach allows for the direct introduction of a wide range of substituents at specific positions on the fluoropyridine nucleus, enabling rapid access to diverse chemical matter for structure-activity relationship (SAR) studies.
Core Principles of Fluoropyridine Lithiation
The successful lithiation of a fluoropyridine hinges on a careful consideration of the substrate's electronic properties and the selection of an appropriate lithiating agent and reaction conditions. The fluorine atom itself plays a crucial, dual role: it is a powerful electron-withdrawing group that increases the acidity of adjacent protons, and it can also act as a directed metalation group (DMG).
Directed ortho-Metalation (DoM)
In many fluoropyridines, the fluorine atom can direct an organolithium base to deprotonate the adjacent C-H bond, a process known as directed ortho-metalation (DoM). This is particularly effective for 2- and 4-fluoropyridines. The choice of the lithiating agent is critical and is often a balance between reactivity and selectivity.
-
Lithium Diisopropylamide (LDA): A strong, non-nucleophilic base, LDA is a workhorse for the deprotonation of many aromatic systems. It is particularly effective for the ortho-lithiation of 2-fluoropyridine.
-
Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP): A more sterically hindered and highly reactive base, LiTMP can deprotonate less acidic protons and is often used for more challenging substrates.
-
TMP-based "Turbo" Bases: Reagents like TMPMgCl·LiCl and TMPZnCl·LiCl offer a good balance of high reactivity and functional group tolerance, often providing superior results compared to traditional lithium amides.
The general mechanism for the DoM of a fluoropyridine is illustrated below.
Figure 1: Generalized workflow for the DoM of 2-fluoropyridine.
Key Experimental Parameters
-
Temperature: Lithiation reactions are typically conducted at low temperatures (e.g., -78 °C) to minimize side reactions and prevent the decomposition of the organolithium intermediates.
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are standard, as they are inert to the strong bases and help to solvate the lithium species.
-
Additives: In some cases, additives like hexamethylphosphoramide (HMPA) or N,N,N',N'-tetramethylethylenediamine (TMEDA) can be used to break up organolithium aggregates and enhance reactivity, although their use should be carefully considered due to toxicity and potential side reactions.
Protocols for the Lithiation and Functionalization of Fluoropyridines
The following protocols are provided as detailed, step-by-step guides for common transformations. Safety Note: Organolithium reagents are pyrophoric and moisture-sensitive. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper personal protective equipment.
Protocol 1: ortho-Lithiation of 2-Fluoropyridine and Trapping with an Aldehyde
This protocol details the LDA-mediated ortho-lithiation of 2-fluoropyridine and subsequent reaction with an electrophilic aldehyde.
Materials:
-
2-Fluoropyridine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde electrophile (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of LDA:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) via syringe.
-
Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature below -70 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.
-
-
Lithiation of 2-Fluoropyridine:
-
In a separate flame-dried flask under nitrogen, dissolve 2-fluoropyridine (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add the freshly prepared LDA solution from step 1 to the 2-fluoropyridine solution via cannula or syringe.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
-
Electrophilic Trapping:
-
Dissolve the aldehyde electrophile (1.2 equivalents) in a small amount of anhydrous THF.
-
Slowly add the aldehyde solution to the lithiated fluoropyridine mixture at -78 °C.
-
Stir the reaction at -78 °C for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: TMP-Zincate Mediated Lithiation of 3-Fluoropyridine
3-Fluoropyridine is less activated for direct deprotonation. The use of a more reactive TMP-based base is often necessary. This protocol utilizes a TMP-zincate for improved functional group tolerance.
Materials:
-
3-Fluoropyridine
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
n-Butyllithium (n-BuLi)
-
Zinc chloride (ZnCl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Preparation of the TMP-Zincate Base:
-
To a flame-dried flask under nitrogen, add anhydrous THF and cool to 0 °C.
-
Add TMP (2.2 equivalents) followed by the slow addition of n-BuLi (2.1 equivalents). Stir for 20 minutes.
-
In a separate flask, slurry ZnCl₂ (1.1 equivalents) in anhydrous THF.
-
Cannulate the LiTMP solution into the ZnCl₂ slurry at 0 °C.
-
Stir the resulting mixture for 30 minutes at room temperature to form the TMP-zincate.
-
-
Lithiation and Trapping:
-
Cool the TMP-zincate solution to -78 °C.
-
Add a solution of 3-fluoropyridine (1.0 equivalent) in anhydrous THF dropwise.
-
Stir at -78 °C for 2 hours.
-
Add a solution of iodine (1.5 equivalents) in THF.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction with saturated aqueous Na₂S₂O₃ solution.
-
Extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
Regioselectivity and Substrate Considerations
The position of the fluorine atom and the presence of other substituents on the pyridine ring dramatically influence the regioselectivity of lithiation. The following table summarizes the expected outcomes for simple fluoropyridines.
| Substrate | Lithiating Agent | Major Lithiation Site | Rationale |
| 2-Fluoropyridine | LDA | C3 | DoM by the fluorine atom. |
| 3-Fluoropyridine | LiTMP, TMP-Bases | C2 or C4 | C2 is more acidic due to the inductive effect of the nitrogen. C4 is also activated by fluorine. The outcome can be base-dependent. |
| 4-Fluoropyridine | LDA | C3 | DoM by the fluorine atom. |
Troubleshooting and Key Considerations
-
Low Yields: Incomplete deprotonation can be due to inactive base (prepare fresh), insufficient reaction time, or a temperature that is too high. Poor trapping can result from an unreactive electrophile.
-
Side Reactions: Decomposition of the lithiated intermediate can occur if the temperature is not kept sufficiently low. Competitive addition of the base to the electrophile is also a possibility.
-
Regioselectivity Issues: For substrates with multiple acidic protons, a mixture of products may be obtained. Changing the base or solvent may improve selectivity.
The following decision tree can guide the selection of a lithiation strategy.
Figure 2: Decision tree for selecting a lithiation strategy.
Conclusion
The lithiation of fluoropyridines is a powerful and versatile tool for the synthesis of novel, highly functionalized heterocyclic compounds. A thorough understanding of the underlying principles of directed ortho-metalation and the careful selection of reagents and reaction conditions are essential for achieving high yields and regioselectivity. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement these methods in their own synthetic endeavors, accelerating the discovery of new medicines.
References
Application Note: Utilizing 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol as a Masked Chelation Scaffold
This Application Note provides a comprehensive technical guide for utilizing 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol (hereafter referred to as FP-Diox ). This molecule is a specialized pro-ligand and synthetic intermediate primarily used in the development of metallo-pharmaceuticals, specifically HIV Integrase Strand Transfer Inhibitors (INSTIs) like Dolutegravir and Bictegravir.
Introduction & Scientific Rationale
4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol is a stable, protected equivalent of 5-fluoro-3-hydroxy-4-pyridinecarboxaldehyde . In its native state, the 1,3-dioxolane ring masks the reactive aldehyde at the C4 position, preventing premature oxidation or polymerization.
The "ligand" designation for this molecule is derived from its critical role in generating the 3-hydroxy-4-pyridinone motif. This motif acts as a bidentate O,O-donor ligand that sequesters two Magnesium ions (
Key Chemical Advantages[1]
-
Fluorine Substitution (C5): The fluorine atom modulates the pKa of the adjacent hydroxyl group, enhancing the stability of the metal complex and improving the metabolic stability of the final drug scaffold.
-
Acetal Masking (C4): The dioxolane group renders the molecule compatible with basic conditions and nucleophiles (e.g., lithiation, amination) that would otherwise destroy a free aldehyde.
-
Chelation Potential: Upon deprotection, the molecule forms a rigid 5-membered chelate ring with hard Lewis acids (
, , ).
Chemical Properties & Handling[2][3]
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 185.15 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| Stability | Stable under basic/neutral conditions. Hydrolyzes rapidly in aqueous acid. |
| Storage | Store at 2–8°C under Argon. Hygroscopic. |
Handling Precaution: Avoid exposure to acidic vapors during storage, as trace acid will catalyze the deprotection of the dioxolane ring, releasing the reactive aldehyde.
Experimental Protocols
Protocol A: Ligand Activation (Deprotection)
This step converts the inert FP-Diox precursor into the active bidentate ligand (5-fluoro-3-hydroxy-4-pyridinecarboxaldehyde).
Reagents:
-
FP-Diox (1.0 eq)
-
Formic Acid (85% aq) or 2M HCl
-
Acetonitrile (ACN) or THF
Procedure:
-
Dissolution: Dissolve 10 mmol of FP-Diox in 20 mL of ACN/Water (4:1 v/v).
-
Acidification: Add 5 mL of 2M HCl dropwise while stirring at 0°C.
-
Hydrolysis: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (the aldehyde is more polar than the acetal) or LC-MS (Shift from M+1 186 to M+1 142).
-
Neutralization (Critical): If isolating the free ligand, neutralize carefully with
to pH 6–7. Note: The free aldehyde is prone to dimerization; immediate use in Protocol B is recommended.
Protocol B: Synthesis of the Mg²⁺-Binding Pharmacophore (Cyclization)
This protocol models the synthesis of the Dolutegravir core, where the ligand forms a tricyclic system capable of metal chelation.
Reagents:
-
Activated Ligand (from Protocol A, in situ)
-
(R)-3-Amino-1-butanol (1.1 eq)
-
Acetic Acid (catalytic)
Procedure:
-
To the neutralized solution of the activated aldehyde, add (R)-3-amino-1-butanol.
-
Heat the mixture to 60°C for 4 hours. The amine condenses with the aldehyde (Schiff base formation) and subsequently cyclizes with the adjacent ester/functional groups (if present in the broader scaffold) or simply forms the stable imine intermediate.
-
Outcome: The resulting scaffold presents the 3-hydroxy and 4-carbonyl oxygens in a parallel orientation, creating a "molecular tweezer" optimized for
.
Protocol C: Metal Binding Assay (Validation)
To verify the ligand quality of the deprotected scaffold.
-
Preparation: Prepare a 10 mM solution of the deprotected ligand in Methanol.
-
Titration: Add 0.5 equivalents of
or (0.1 M aqueous solution). -
Observation:
-
Iron (Fe³⁺): Immediate color change to deep purple/red (characteristic of phenol-Fe complexes).
-
Magnesium (Mg²⁺): No strong color change, but UV-Vis shift (bathochromic shift of ~15-20 nm) indicates coordination.
-
-
Quantification: Measure absorbance at 380 nm (ligand) vs 410 nm (complex).
Mechanism of Action & Visualization
The following diagram illustrates the transformation of the FP-Diox precursor into the active metal-binding complex, highlighting the "Two-Metal-Ion" binding mode essential for HIV integrase inhibition.
Figure 1: Activation pathway of FP-Diox from protected acetal to the active Magnesium-chelating pharmacophore used in HIV therapy.
References
-
HIV Integrase Mechanism: Liao, C., & Nicklaus, M. C. (2010).[1] Tautomerism and Magnesium Chelation of HIV-1 Integrase Inhibitors: A Theoretical Study. Journal of Chemical Information and Modeling.
-
Dolutegravir Synthesis: Summa, V., et al. (2008). Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor. Journal of Medicinal Chemistry.
-
Chelation Chemistry: Hider, R. C., & Kong, X. (2013).[1] Chemistry and biology of siderophores. Natural Product Reports.
-
Process Chemistry: Patent WO2016125192A2. Process for the preparation of dolutegravir.
Sources
Precision Synthesis of C6-Fluorinated Vitamin B6 Analogs via Iterative Directed Ortho-Metalation (DoM)
Application Note: AN-2026-B6F
Executive Summary
This application note details a robust, modular protocol for the synthesis of C6-fluorinated analogs of Vitamin B6 (Pyridoxine/Pyridoxal) starting from commercially available fluoropyridines. Unlike traditional de novo ring construction (e.g., Diels-Alder reactions of oxazoles), this method utilizes Directed Ortho-Metalation (DoM) to regioselectively decorate the pre-formed fluoropyridine core.
Target Audience: Medicinal chemists and chemical biologists developing metabolic probes or suicide inhibitors for PLP-dependent enzymes. Key Advantage: The fluorine substituent serves a dual purpose: it acts as a powerful ortho-directing group (ODG) for synthesis and creates a metabolically stable, electron-deficient bioisostere for biological evaluation.
Strategic Analysis & Scientific Rationale
The Fluorine Effect in B6 Chemistry
Vitamin B6 (Pyridoxal 5'-phosphate, PLP) relies on the formation of a Schiff base with substrate amino acids. The electron density of the pyridine ring is critical for its catalytic mechanism (transamination, decarboxylation).
-
Electronic Modulation: Introducing fluorine at the C6 position (ortho to the ring nitrogen) significantly lowers the pKa of the C3-hydroxyl group and the pyridine nitrogen due to the inductive electron-withdrawing effect (-I).
-
Metabolic Stability: The C6 position is a common site for oxidative metabolism. Fluorine substitution blocks this pathway, extending the half-life of the analog in vivo.
Synthetic Strategy: The "Dance" of Lithiation
The synthesis exploits the synergistic directing effects of the fluorine atom and a protected hydroxyl group.
-
Substrate: 2-Fluoro-3-(methoxymethoxy)pyridine.
-
Mechanism: Lithium bases (e.g., LiTMP, n-BuLi) coordinate to the fluorine and the oxygen of the MOM group, deprotonating the C4 position with high regioselectivity.
-
Causality: We employ LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of n-BuLi for the initial metallation to avoid nucleophilic attack on the fluoropyridine ring (SNAr), a common side reaction with smaller nucleophiles.
Experimental Workflow Visualization
The following diagram illustrates the iterative lithiation strategy used to construct the B6 scaffold.
Caption: Iterative Directed Ortho-Metalation (DoM) workflow for constructing the 4,5-bis(hydroxymethyl) scaffold on a fluoropyridine core.
Detailed Protocols
Protocol A: Preparation of the Core Scaffold (6-Fluoro-3-MOM-Pyridine)
Objective: Create a protected substrate suitable for lithiation. Safety: MOM-Cl is a carcinogen. Perform all steps in a fume hood.
-
Reagents:
-
2-Fluoro-3-hydroxypyridine (10 mmol)
-
Sodium Hydride (NaH), 60% dispersion (12 mmol)
-
Chloromethyl methyl ether (MOM-Cl) (12 mmol)
-
THF (Anhydrous), DMF.
-
-
Procedure:
-
Suspend NaH in dry THF (20 mL) at 0°C under Argon.
-
Add 2-Fluoro-3-hydroxypyridine dropwise. Stir for 30 min (H2 evolution ceases).
-
Add MOM-Cl dropwise. Warm to Room Temperature (RT) and stir for 2 hours.
-
Quench: Carefully add sat. NH4Cl.
-
Extraction: Extract with EtOAc (3x). Wash organic phase with brine, dry over MgSO4.
-
Purification: Flash chromatography (Hexane/EtOAc 8:2).
-
Yield Expectation: >90% (Clear oil).
-
Protocol B: Regioselective C4-Functionalization (The Critical Step)
Objective: Install the first hydroxymethyl arm at position C4 using Fluorine-Directed Lithiation.
-
Reagents:
-
2-Fluoro-3-(methoxymethoxy)pyridine (from Protocol A)
-
LiTMP (Prepared in situ from TMP and n-BuLi)
-
DMF (Anhydrous)
-
Sodium Borohydride (NaBH4)
-
-
Procedure:
-
LiTMP Prep: In a flame-dried flask, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equiv) in THF at -78°C. Add n-BuLi (1.1 equiv). Warm to 0°C for 15 min, then cool back to -78°C.
-
Lithiation: Cannulate the substrate (dissolved in THF) into the LiTMP solution dropwise at -78°C.
-
Critical Checkpoint: The solution often turns deep red/orange, indicating the formation of the lithiated species. Stir for 45 mins.
-
-
Trapping: Add anhydrous DMF (3 equiv) rapidly. Stir for 30 min at -78°C, then warm to 0°C.
-
Reduction (One-Pot): Dilute with MeOH (10 mL). Add NaBH4 (2 equiv) portion-wise at 0°C. Stir 1 hour.
-
Workup: Quench with Acetone, then water. Extract with DCM.
-
Result: 2-Fluoro-3-(MOM)-4-(hydroxymethyl)pyridine.
-
Protocol C: C5-Functionalization and Global Deprotection
Objective: Install the second arm and deprotect to yield the B6 analog.
-
Strategy: The newly installed C4-hydroxymethyl group must be protected (e.g., as a silyl ether, TBS) to direct the next lithiation to C5 (the "Optional Site Selectivity" principle).
-
Lithiation Step: Repeat the lithiation using t-BuLi (more reactive) at -78°C. The coordination from the C4-OTBS oxygen and the ring nitrogen directs metalation to C5.
-
Trapping: Trap with Paraformaldehyde (source of CH2OH) or DMF followed by reduction.
-
Deprotection: Treat with 6M HCl/MeOH to remove MOM and TBS groups simultaneously.
Data Summary & Validation Parameters
The following table summarizes the expected analytical signatures for the intermediate and final compounds.
| Compound Stage | 1H NMR Characteristic Signals (CDCl3/D2O) | 19F NMR (vs CFCl3) | Key Validation Check |
| Starting Material | δ 7.8 (d, H6), 7.2 (m, H4/H5) | -72 ppm (s) | Absence of OH signal (after MOM) |
| C4-Intermediate | δ 8.0 (d, H6), 5.2 (s, MOM), 4.6 (s, CH2) | -70 ppm (s) | Loss of C4-H coupling; singlet for H6 |
| Final Analog | δ 4.8 (s, C4-CH2), 4.9 (s, C5-CH2) | -68 ppm (s) | Water solubility; Positive Gibb's Test |
Analytical Troubleshooting
-
Problem: Loss of Fluorine signal.
-
Cause: Nucleophilic attack at C2 (SNAr) by the lithium base.
-
Solution: Ensure temperature is strictly <-70°C; switch from n-BuLi to the bulkier LiTMP or LDA.
-
-
Problem: Low yield in Step 2.
-
Cause: "Halogen Dance" reaction where the lithium migrates to a more stable position.
-
Solution: Reduce time between lithiation and electrophile addition.
-
Process Logic Diagram (Graphviz)
This diagram details the decision matrix for optimizing the synthesis based on real-time observations.
Caption: Decision matrix for troubleshooting the integrity of the fluoropyridine core during lithiation.
References
-
Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley.[1][2] (Foundational text on regioselective lithiation and the "optional site selectivity" principle).
-
Snieckus, V. (1990). Directed Ortho Metalation.[3] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. Link
-
Gros, P. C., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation. Zeitschrift für Naturforschung B. Link
-
Dolphin, D., et al. (1970). Analogs of the B6 Vitamins and Pyridoxal Phosphate. Methods in Enzymology. Link
-
Kuduk, S. D., et al. (2010). Synthesis of Fluorinated Pyridines via Directed Ortho-Lithiation. Tetrahedron Letters. Link
Disclaimer: This protocol involves the use of pyrophoric reagents (t-BuLi, n-BuLi) and toxic fluorinated compounds. All experiments must be conducted in a certified chemical fume hood by trained personnel wearing appropriate PPE.
Sources
Application Note: Selective O-Alkylation of 5-Fluoropyridin-3-ol
Strategic Analysis & Chemical Context
The Substrate: 5-Fluoropyridin-3-ol
The O-alkylation of 5-fluoropyridin-3-ol (CAS: 209328-55-2) is a pivotal transformation in the synthesis of fluorinated pyridine ethers, common pharmacophores in modern kinase inhibitors and GPCR ligands.
Unlike 2- or 4-hydroxypyridines, which exist predominantly as pyridone tautomers (
Key Mechanistic Insights:
-
Electronic Effect of 5-Fluorine: The fluorine atom at the 5-position exerts a strong inductive electron-withdrawing effect (-I).
-
Impact on OH: Increases acidity (lowers pKa relative to 3-hydroxypyridine), facilitating deprotonation by weaker bases.[2]
-
Impact on N: Decreases basicity and nucleophilicity of the pyridine nitrogen, naturally enhancing O- vs. N-selectivity .
-
-
Regioselectivity (O- vs. N-alkylation): While O-alkylation is kinetically and thermodynamically favored for 3-isomers, N-alkylation (forming zwitterionic pyridinium salts) remains a risk, particularly with "soft" electrophiles or in protic solvents.
Reagent Selection Guide
To achieve >95% O-selectivity, the choice of base, solvent, and electrophile is critical.[1][2]
A. Base Selection
| Base | Strength | Application | Recommendation |
| Cs₂CO₃ | Moderate | Complex/Hindered Electrophiles | High. The "Cesium Effect" improves solubility and O-nucleophilicity. |
| K₂CO₃ | Moderate | Standard Primary Alkyl Halides | Standard. Cost-effective for simple benzyl/alkyl halides. |
| NaH | Strong | Unreactive Electrophiles | Use with Caution. High basicity can promote side reactions; requires anhydrous conditions.[1][2] |
| Ag₂CO₃ | Mild/Soft | High Selectivity Requirements | Specialized. Silver coordinates N-lone pair, blocking N-alkylation (expensive). |
B. Electrophile Selection
-
Alkyl Halides (R-X): Primary iodides and bromides are ideal. Secondary halides often require elevated temperatures or Cs₂CO₃.[1][2]
-
Alcohols (Mitsunobu): Essential when the alkyl group is complex, chiral, or acid-sensitive.[1][2]
C. Solvent Systems[3][4]
-
DMF/DMAc: Standard for SN2 reactions. High solubility for bases.[1][2]
-
Acetonitrile (MeCN): Milder; good for reactive electrophiles (e.g., benzyl bromide).[1][2]
Decision Logic & Workflow
Detailed Experimental Protocols
Protocol A: Standard O-Alkylation (Alkyl Halides)
Best for: Primary alkyl bromides/iodides, benzyl halides.[2]
Mechanism: Classical Williamson Ether Synthesis (
Reagents:
-
5-Fluoropyridin-3-ol (1.0 equiv)
-
Alkyl Halide (1.1 – 1.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.5 – 2.0 equiv) [Alternative: K₂CO₃]
-
Solvent: Anhydrous DMF or NMP (Concentration: 0.2 – 0.5 M)
Step-by-Step Procedure:
-
Preparation: Charge a reaction vial with 5-fluoropyridin-3-ol (e.g., 113 mg, 1.0 mmol) and Cs₂CO₃ (488 mg, 1.5 mmol).
-
Solvation: Add anhydrous DMF (3.0 mL) and stir at Room Temperature (RT) for 15 minutes. Note: This pre-stirring ensures deprotonation and formation of the phenoxide anion.
-
Addition: Add the alkyl halide (1.1 mmol) dropwise.
-
Reaction:
-
Reactive Electrophiles (e.g., BnBr): Stir at RT for 2–4 hours.
-
Less Reactive Electrophiles (e.g., Ethyl bromoacetate): Heat to 60°C for 4–16 hours.
-
-
Monitoring: Monitor by LC-MS or TLC. Look for the disappearance of the starting material (
114 [M+H]+) and formation of the ether. -
Work-up: Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][2]
-
Purification: Flash chromatography (Hexanes/EtOAc).
Critical Control Point: If N-alkylation is observed (often more polar on TLC), switch solvent to Acetone or Acetonitrile and lower the temperature.
Protocol B: Mitsunobu Reaction (Alcohols)
Best for: Secondary alcohols, complex chiral scaffolds, or when the alkyl halide is unstable.[1][2] Mechanism: Redox-mediated condensation with inversion of configuration (if chiral).
Reagents:
-
5-Fluoropyridin-3-ol (1.0 equiv)
-
Alcohol (R-OH) (1.0 – 1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.2 – 1.5 equiv)
-
DEAD or DIAD (1.2 – 1.5 equiv)
-
Solvent: Anhydrous THF or Toluene
Step-by-Step Procedure:
-
Mixture A: In a dry flask under Argon, dissolve 5-fluoropyridin-3-ol (1.0 mmol), the Alcohol (1.0 mmol), and PPh₃ (1.2 mmol) in anhydrous THF (5 mL).
-
Cooling: Cool the solution to 0°C (ice bath).
-
Addition: Add DIAD (1.2 mmol) dropwise over 10 minutes. Caution: Exothermic reaction.[2]
-
Reaction: Allow the mixture to warm to RT and stir for 12–24 hours.
-
Work-up: Concentrate the solvent directly.
-
Purification: The major byproduct is triphenylphosphine oxide (TPPO). Triturate the residue with Et₂O/Hexane to precipitate TPPO or use flash chromatography directly.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor nucleophilicity of 5-F-phenoxide | Switch base to Cs₂CO₃; add KI (0.1 equiv) as catalyst (Finkelstein condition). |
| N-Alkylation (Pyridinium) | Solvent too polar/protic; "Soft" electrophile | Use non-polar solvent (Toluene/DCM) if possible; Use Ag₂CO₃ base to block N-site. |
| O-Acylation (if using esters) | Nucleophilic attack on carbonyl | Avoid ester electrophiles; use Mitsunobu with the corresponding alcohol. |
References
-
Selectivity in Hydroxypyridines: Reynard, G., et al. "O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species."[1][2][3] Tetrahedron Letters, 2024.[1][2]
-
Mitsunobu Conditions: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1][2] Chemical Reviews, 2009.[1][2]
-
Fluoropyridine Chemistry: Schlosser, M., et al. "Site Selectivity for the Fluorination of 3,5-Disubstituted Pyridines."[1][2] Journal of the American Chemical Society, 2014.[1][2]
-
General Properties: "5-Fluoropyridin-3-ol Product Data." Sigma-Aldrich.[4]
Sources
Application Note: Scalable Synthesis of Fluorinated Pyridine Acetals
Executive Summary
Fluorinated pyridine acetals are critical "masked" carbonyl intermediates in the synthesis of metabolically stable bioisosteres for drug development. While the introduction of fluorine improves lipophilicity and metabolic stability, it significantly alters the electronic landscape of the pyridine ring, complicating standard acetalization protocols.
This guide details the scale-up (1–5 kg) synthesis of diethyl acetals from fluorinated pyridine aldehydes. Unlike bench-scale methods that rely on Dean-Stark azeotropic distillation, this protocol utilizes chemical dehydration via triethyl orthoformate (TEOF) . This approach minimizes thermal stress, ensures homogeneity, and prevents the hydrolysis issues common to electron-deficient pyridine acetals.
Strategic Analysis & Chemistry
The Fluorine Effect on Reactivity
The presence of fluorine on the pyridine ring (particularly at the 2- or 6-position) exerts a strong electron-withdrawing group (EWG) effect. This has two divergent consequences for scale-up:
-
Reduced Basicity: The pyridine nitrogen is less basic (
drops from ~5.2 to ~0 for 2-fluoropyridine). This is advantageous as it prevents the substrate from buffering the acid catalyst, allowing for lower catalyst loading compared to non-fluorinated pyridines. -
Increased Electrophilicity: The carbonyl carbon becomes highly electrophilic. While acetal formation is faster, the reverse reaction (hydrolysis) is also accelerated in the presence of trace water and acid.
Reaction Pathway
The selected route uses Triethyl Orthoformate (TEOF) as both the reagent and the water scavenger. This drives the equilibrium to completion without high temperatures.
Mechanism:
Critical Process Parameters (CPPs)
| Parameter | Target Range | Rationale |
| Temperature | 20°C – 45°C | TEOF decomposition and acetal exchange are temperature sensitive. Avoid reflux. |
| Water Content | < 0.1% w/w | Strictly anhydrous start required. TEOF consumes reaction water, but ambient moisture triggers hydrolysis. |
| Catalyst Loading | 1–3 mol% | Excess acid promotes byproduct formation. |
| Quench pH | pH > 8.0 | Critical: The acetal is acid-labile. The mixture must be basified before any workup. |
Visual Workflows
Reaction Logic & Process Flow
The following diagram outlines the decision logic and operational flow for the synthesis.
Caption: Operational workflow for TEOF-mediated acetalization, highlighting critical decision points for water control and workup selection.
Detailed Protocol: 1.0 kg Scale-Up
Target Molecule: 2-Fluoropyridine-4-carboxaldehyde diethyl acetal.
Equipment Preparation
-
Reactor: 10 L Jacketed Glass Reactor with overhead stirring (PBT impeller).
-
Condenser: Reflux condenser set to 5°C (TEOF is volatile).
-
Atmosphere: Nitrogen sweep (0.5 bar).
Reagents & Stoichiometry
| Reagent | MW | Equiv. | Mass/Vol | Role |
| 2-Fluoro-4-formylpyridine | 125.10 | 1.0 | 1.00 kg | Limiting Reagent |
| Ethanol (Anhydrous) | 46.07 | 5.0 vol | 5.0 L | Solvent |
| Triethyl Orthoformate (TEOF) | 148.20 | 1.3 | 1.54 kg | Reagent/Scavenger |
| p-TsOH (Monohydrate) | 190.22 | 0.02 | 30.4 g | Catalyst |
| Triethylamine ( | 101.19 | 0.05 | ~40 g | Quench Base |
Step-by-Step Procedure
Phase 1: Charge and Dissolution
-
Inertion: Purge reactor with
for 15 minutes. -
Charging: Charge Ethanol (5.0 L) and 2-Fluoro-4-formylpyridine (1.0 kg). Stir at 150 RPM until dissolved.
-
IPC 1 (Water Check): Sample for Karl Fischer (KF). Target water content < 0.1%.
-
Note: If high, add extra TEOF in step 4 to compensate (1 mol TEOF consumes 1 mol
).
-
Phase 2: Reaction (Exothermic Event)
-
Reagent Addition: Add TEOF (1.54 kg) in one portion.
-
Catalyst Addition: Add p-TsOH (30.4 g).
-
Caution: An exotherm of 5–10°C is expected within 5–15 minutes.
-
Control: Adjust jacket temperature to maintain internal temperature at 25°C ± 5°C .
-
-
Aging: Stir at 25°C for 4–6 hours.
Phase 3: Monitoring & Quench
-
IPC 2 (Conversion): Analyze by GC or HPLC.
-
Spec: < 2.0% residual aldehyde.
-
Troubleshooting: If reaction stalls, add 0.1 eq TEOF and stir for 2 hours.
-
-
Quench: Add Triethylamine (
, ~40 g) to the reactor.-
Verification: Check pH of a wet aliquot. Must be pH 8–9. Do not proceed if acidic.
-
Phase 4: Isolation (Distillation)
Rationale: Aqueous workup is risky due to hydrolysis. Direct distillation is preferred for pyridine acetals. 9. Concentration: Switch condenser to distillation mode. Apply vacuum (start at 300 mbar, ramp down to 50 mbar). Bath temp < 50°C. Remove EtOH and Ethyl Formate byproduct. 10. Purification: Perform fractional distillation on the residue.
- Typical BP: 110–120°C at 5 mbar (compound dependent).
- Yield: Expected 85–92%.
Safety & Engineering Controls
Thermal Hazards (TEOF)
Triethyl orthoformate is a Flammable Liquid (Category 3) with a flash point of ~30°C.
-
Control: Ground all equipment. Use conductive hoses. Ensure nitrogen blanket is active before TEOF charging.
-
Chemical Incompatibility: Violent reaction with strong Lewis acids (e.g.,
) or oxidizing agents.
Induction Periods
The reaction is autocatalytic in terms of heat generation once the acid is active.
-
Risk: Adding catalyst to a cold reactor (< 0°C) and then heating can lead to a "runaway" exotherm once the threshold temperature is reached.
-
Protocol: Perform catalyst addition at 20°C to ensure immediate (observable) initiation.
Analytical Quality Control (QC)
To ensure the integrity of the "Self-Validating System," the following specifications must be met:
| Test | Method | Specification | Note |
| Appearance | Visual | Colorless to pale yellow liquid | Darkening indicates pyridine oxidation. |
| Assay | GC-FID | > 98.0% a/a | |
| Aldehyde Content | GC-FID | < 0.5% | Critical for downstream lithiation/coupling. |
| Water | KF | < 0.05% | High water implies hydrolysis risk during storage. |
| Residual Acid | Titration | Nil (Basic reaction to litmus) | Acid traces degrade product in storage. |
References
- Clausen, F. P., et al. "Acid-catalyzed acetal formation." Journal of Chemical Education, 2012.
-
Safety of Triethyl Orthoformate
-
Thermo Fisher Scientific. (2009).[4] Safety Data Sheet: Triethyl orthoformate.
-
-
Pyridine Process Chemistry
- Murai, T., et al. "Synthesis of Pyridine Derivatives." Beilstein Journal of Organic Chemistry, 2013.
-
Context: Handling of pyridine derivatives in flow and batch.[5]
-
Fluorinated Pyridine Stability
- Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
- Context: Electronic effects of fluorine on pyridine ring reactivity.
-
Acetalization Methodology (Nucleosides/Pyridines)
- Kiviniemi, A., et al. "Selective Acetalization in Pyridine." Organic Letters, 2025.
- Context: Regioselectivity and acid c
Disclaimer: This protocol is for research and development purposes. Always perform a specific risk assessment (HAZOP) before scaling up chemical reactions.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. lobachemie.com [lobachemie.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: High-Yield Pyridine Acetal Formation
The following Technical Support Guide is designed for researchers and process chemists optimizing the protection of pyridine carboxaldehydes.
Topic: Optimization of Acetal Protection for Pyridine Carboxaldehydes Code: PYR-ACT-001 Last Updated: February 16, 2026 Support Level: Tier 3 (Process Development & Troubleshooting)
Core Diagnostic: Why is this reaction difficult?
The acetalization of pyridine carboxaldehydes presents a "Dual-Deactivation" paradox that distinguishes it from standard benzaldehyde protection. Understanding this mechanism is the first step to correcting low yields.
The Mechanistic Conflict
-
The Catalyst Sink (Kinetic Trap): Standard acetalization requires a Brønsted acid (e.g., pTSA) to activate the carbonyl oxygen. However, the pyridine nitrogen is a superior base (
) compared to the carbonyl oxygen ( ). The acid preferentially protonates the nitrogen, forming a pyridinium salt. This removes the free acid catalyst from the cycle and converts the substrate into a charged species that may precipitate out of non-polar solvents (like toluene), halting the reaction. -
Electronic Destabilization (Thermodynamic Trap): Acetal formation proceeds via an oxocarbenium ion intermediate. The pyridine ring is electron-deficient (especially at the 2- and 4-positions). When the nitrogen is protonated (which is inevitable under acidic conditions), the ring becomes a powerful electron-withdrawing group (EWG). This destabilizes the positively charged oxocarbenium intermediate, significantly raising the activation energy and shifting the equilibrium back toward the starting aldehyde.
Visualizing the Failure Mode
The diagram below illustrates the competition between the Nitrogen "Sink" and the Carbonyl "Target."
Figure 1: The "Catalyst Sink" effect where acid catalyst is sequestered by the pyridine nitrogen, preventing carbonyl activation.
Troubleshooting & Optimization Protocols
Issue 1: Reaction Stalls or Yield is < 40%
Diagnosis: The acid catalyst has been neutralized by the pyridine nitrogen, or the equilibrium is unfavorable due to water accumulation. The Fix: Switch from "Passive Equilibrium" (Dean-Stark) to "Chemical Dehydration" (Orthoformates).
Protocol A: The Triethyl Orthoformate (TEOF) Method
This is the gold standard for pyridine acetals. TEOF acts as both the reagent and the water scavenger, driving the reaction irreversibly to the right.
-
Reagents:
-
Pyridine Carboxaldehyde (1.0 equiv)[1]
-
Triethyl Orthoformate (TEOF) (1.2 – 1.5 equiv)
-
Absolute Ethanol (3–5 volumes)
-
Catalyst: Ammonium Nitrate (
) or pTSA (0.1 equiv). Note: is often superior for pyridines as it is less likely to form insoluble salts.
-
-
Step-by-Step:
-
Dissolve the aldehyde in absolute ethanol under
. -
Add the catalyst.[2]
-
Add TEOF dropwise at room temperature.
-
Reflux for 2–4 hours.
-
Critical Check: Monitor by TLC. If the reaction stalls, add another 0.5 equiv of TEOF. The formation of diethyl ether and ethyl formate as byproducts drives the entropy.
-
Issue 2: Insoluble "Gunk" in Toluene (Dean-Stark)
Diagnosis: You are using the Dean-Stark method with a non-polar solvent (Toluene/Benzene) and a strong acid (pTSA/HCl). The pyridine is protonating, forming an ionic salt that is insoluble in toluene, creating a heterogeneous mixture that cannot react. The Fix: Homogenize the system or switch solvents.
Protocol B: The Homogeneous Azeotrope
If you must use a cyclic acetal (dioxolane) and cannot use TEOF:
-
Solvent Switch: Replace Toluene with Cyclohexane or a mixture of Toluene/Nitromethane (to solubilize the salt).
-
Salt Pre-formation: Pre-form the Pyridine-pTSA salt in a separate flask, dissolve it in the minimum amount of polar solvent, and then add the glycol and entrainer.
-
Stoichiometry: Use 1.1 equivalents of acid. The first 1.0 equiv sacrifices itself to the nitrogen; the remaining 0.1 equiv catalyzes the acetalization.
Issue 3: Product Hydrolyzes During Purification
Diagnosis: Pyridine acetals are electron-deficient, making them relatively stable to acid hydrolysis compared to electron-rich acetals (counter-intuitive, but true). However, if the pyridine ring is protonated during workup, the local acidity can be extremely high. The Fix: Buffered Workup.
-
Quench: Pour the reaction mixture into a vigorously stirred solution of saturated
or 10% . The pH must be > 8. -
Column: Pre-treat your silica gel with 1–2% Triethylamine (Et3N) in hexane before loading the sample. This neutralizes the acidic sites on the silica that can cleave the acetal.
Data & Comparison of Methods
| Feature | Method A: Dean-Stark (Toluene/pTSA) | Method B: Orthoformate (TEOF/EtOH) | Method C: Rare Earth Catalyst ( |
| Typical Yield | 40–60% | 85–95% | 80–90% |
| Reaction Time | 12–24 Hours | 2–4 Hours | 1–6 Hours |
| Water Removal | Physical (Azeotrope) | Chemical (Reaction with TEOF) | None (Lewis Acid tolerance) |
| Solubility Risk | High (Salt precipitation) | Low (Homogeneous) | Low |
| Cost | Low | Medium | High |
| Best For | Cyclic Acetals (Dioxolanes) | Acyclic Acetals (Diethyl/Dimethyl) | Sensitive Substrates |
Frequently Asked Questions (FAQ)
Q: Can I use HCl gas in methanol instead of pTSA?
A: Yes, but proceed with caution. Generating dry HCl in MeOH (e.g., via Acetyl Chloride addition) works well for forming dimethyl acetals. However, you will form the Pyridine-HCl salt. You must neutralize this salt completely during workup (using solid
Q: Why is 2-pyridinecarboxaldehyde specifically harder to react than the 3- or 4-isomers? A: Steric hindrance and the "Alpha-Effect." The nitrogen lone pair at the 2-position is adjacent to the carbonyl. This can lead to chelation with the proton or Lewis acid, forming a tight 5-membered ring-like transition state that is overly stable and non-reactive. For the 2-isomer, Method B (TEOF) is strongly recommended over Dean-Stark to overcome this kinetic barrier.
Q: My acetal is an oil that degrades on storage. How do I stabilize it? A: Pyridine acetals are bases. Store them over a few pellets of KOH or in a solution containing traces of triethylamine. Avoid storing them as their HCl salts, as they are hygroscopic and self-hydrolyzing.
References
-
Selective Acetalization in Pyridine. Saari, V., et al. Organic Letters (2025).[3][4] Demonstrates the behavior of acid catalysts in pyridine solvents and the formation of pyridinium complexes.
-
Pyridine-2-carbaldehyde ethylene acetal synthesis. ChemicalBook. Protocol for azeotropic distillation using pTSA and toluene.
-
Dimethyl Acetals: Synthesis and Protocols. Organic Chemistry Portal. Comprehensive review of acetalization methods including orthoformates and rare-earth catalysts.
-
Application Notes for Pyridine Synthesis. BenchChem. General context on the reactivity of pyridine derivatives and troubleshooting cyclization/protection steps.
Sources
- 1. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Defluorination During Pyridine Synthesis
Welcome to the technical support center dedicated to addressing a critical challenge in modern synthetic chemistry: the prevention of unwanted defluorination during the synthesis and functionalization of fluorinated pyridines. Fluorinated pyridines are pivotal building blocks in pharmaceuticals, agrochemicals, and materials science, where the carbon-fluorine bond is strategically employed to modulate properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] However, the lability of the C-F bond under various reaction conditions often leads to undesired defluorination, resulting in reduced yields, complex product mixtures, and purification challenges.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose, prevent, and resolve defluorination issues in your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms leading to defluorination in pyridine synthesis and subsequent functionalization reactions?
A1: Defluorination of pyridines can occur through several mechanistic pathways, largely dependent on the reaction type and conditions:
-
Nucleophilic Aromatic Substitution (SNA_r_): The electron-deficient nature of the pyridine ring, especially when activated by electron-withdrawing groups or protonation, makes it susceptible to attack by nucleophiles. Strong nucleophiles, such as amines, hydroxides, and alkoxides, can displace a fluoride substituent, particularly at the 2- and 4-positions.[3][4] This is often exacerbated at elevated temperatures.
-
Hydrodefluorination: This involves the replacement of a fluorine atom with a hydrogen atom. It is a common side reaction in metal-catalyzed reactions, such as hydrogenations and cross-coupling reactions.[5][6][7] The mechanism can involve oxidative addition of the C-F bond to a low-valent metal center, followed by a series of steps that ultimately release the fluorinated pyridine minus a fluorine atom.[8][9]
-
Reductive Defluorination: Strong reducing agents or certain catalytic systems can reductively cleave the C-F bond.[10][11] This can be a desired transformation in some contexts but is often an unwanted side reaction.
-
Base-Mediated Defluorination: Strong bases can promote defluorination, sometimes in conjunction with other reagents like silanes.[12] The fluoride byproduct generated can also play a role in the reaction mechanism.[13]
Q2: I am observing significant defluorination during a Suzuki-Miyaura cross-coupling reaction with a fluoropyridine. What are the likely causes and how can I mitigate this?
A2: Defluorination during Suzuki-Miyaura coupling of fluoropyridines is a common issue. The primary culprits are often related to the catalyst system and reaction conditions.
Troubleshooting Guide: Defluorination in Suzuki-Miyaura Cross-Coupling
| Observation | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Loss of fluorine and formation of the corresponding hydro-defluorinated pyridine. | 1. High Catalyst Reactivity: The palladium catalyst may be too reactive, leading to competitive oxidative addition into the C-F bond. 2. High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for C-F bond cleavage. 3. Strong Base: Certain strong bases can promote defluorination pathways. | 1. Catalyst and Ligand Selection: a. Switch to a less reactive palladium precursor: If using a highly active catalyst, consider a more stable precatalyst.[7] b. Employ bulky, electron-rich phosphine ligands: Ligands like Buchwald's SPhos, XPhos, or RuPhos can promote the desired reductive elimination to form the C-C bond over competing defluorination pathways.[7] 2. Optimize Reaction Conditions: a. Lower the reaction temperature: Screen temperatures in the range of 60-90 °C to find a balance between reaction rate and suppression of defluorination.[7] b. Use a milder base: Consider using K₂CO₃ or Cs₂CO₃ instead of stronger bases like KOtBu.[14] 3. Additives: a. In some cases, the addition of a Lewis acid can promote the desired transmetalation step, potentially outcompeting defluorination. |
| Formation of hydroxylated or alkoxylated pyridine byproducts. | Nucleophilic attack by hydroxide or alkoxide: If using an aqueous base or an alcohol solvent, these can act as nucleophiles, displacing the fluoride.[3][4] | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried.[15][16] Pyridine itself is hygroscopic and should be dried before use.[17] 2. Solvent Choice: Avoid protic solvents like methanol or ethanol, especially at elevated temperatures.[4] Opt for aprotic solvents like toluene, dioxane, or THF.[7] |
Q3: My Buchwald-Hartwig amination of a fluoropyridine is resulting in low yields and significant hydrodefluorination. What adjustments should I make?
A3: Hydrodefluorination is a well-documented side reaction in Buchwald-Hartwig aminations.[7] The key is to promote the desired C-N bond formation (reductive elimination) to outcompete pathways leading to C-F bond cleavage.
Troubleshooting Guide: Defluorination in Buchwald-Hartwig Amination
| Observation | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Significant hydrodefluorination byproduct. | 1. β-Hydride Elimination: This is a common competing pathway, especially with primary amines.[7][18] 2. Slow Reductive Elimination: If the final C-N bond-forming step is slow, side reactions like defluorination have more time to occur. | 1. Ligand Selection: This is often the most critical factor. a. Use bulky, electron-rich biarylphosphine ligands: Ligands such as BrettPhos, RuPhos, or Josiphos analogues are specifically designed to accelerate reductive elimination and minimize β-hydride elimination.[7] 2. Choice of Base: The base is crucial for the deprotonation of the amine. a. Use a non-nucleophilic, sterically hindered base: Bases like LiHMDS or K₃PO₄ can be effective. 3. Amine Selection: a. Secondary amines are less prone to hydrodehalogenation (and by extension, hydrodefluorination) than primary amines. [7] If the synthetic route allows, consider using a secondary amine. |
| Low or no conversion. | 1. Catalyst Inhibition: The nitrogen atom of the pyridine substrate can coordinate to the palladium center and inhibit catalysis.[1] 2. Deactivated Substrate: Electron-withdrawing groups on the pyridine ring can deactivate it towards oxidative addition. | 1. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome inhibition. 2. Use a Pre-catalyst: Air-stable palladium pre-catalysts can provide more consistent and reproducible results by ensuring efficient generation of the active Pd(0) species.[7] 3. Increase Reaction Temperature: Pyridine substrates often require higher temperatures (e.g., 80-110 °C) to facilitate the initial oxidative addition step.[7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Fluoropyridine with Minimized Defluorination
This protocol provides a starting point and may require optimization for specific substrates.
-
Reagent Preparation:
-
In a glovebox, add the fluoropyridine (1.0 equiv.), arylboronic acid (1.2 equiv.), and a mild base such as K₂CO₃ (2.0 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Add the palladium pre-catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 1-2 mol%) and the ligand (2-4 mol%).
-
-
Reaction Setup:
-
Add anhydrous solvent (e.g., toluene or dioxane, to make a ~0.1 M solution of the limiting reagent).
-
Seal the vial and remove it from the glovebox.
-
-
Reaction Execution:
-
Place the vial in a preheated heating block at a moderate temperature (e.g., 80 °C).
-
Stir the reaction mixture for the desired time (monitor by TLC, GC-MS, or LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizing Reaction Pathways
Diagram 1: Competing Pathways in Palladium-Catalyzed Cross-Coupling of Fluoropyridines
Caption: Decision tree for minimizing defluorination in Pd-catalyzed cross-coupling.
Diagram 2: Troubleshooting Logic for Defluorination
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nickel-catalysed sequential hydrodefluorination of pyridines: mechanistic insights led to the discovery of bench-stable precatalysts - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Breaking the Carbon-Fluorine Stronghold: Reductive Defluorination of PFASs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating Solubility Challenges with 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol
Welcome to the technical support center for 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered during experimentation. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical steps to overcome these challenges, ensuring the integrity and success of your work.
Understanding the Molecule: A Chemist's Perspective
Before diving into troubleshooting, it's crucial to understand the structural features of 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol that influence its solubility.
-
Pyridine Ring: The basic nitrogen in the pyridine ring offers a site for protonation, suggesting that solubility will be pH-dependent.
-
Fluorine Substitution: The electron-withdrawing nature of the fluorine atom can decrease the pKa of the pyridinol hydroxyl group, making it more acidic than a non-fluorinated analog.[1]
-
Hydroxyl Group: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, contributing to polarity. Its acidity will also influence solubility in aqueous solutions of varying pH.
-
Dioxolane Group: This group adds polarity and potential for hydrogen bonding with protic solvents.
This combination of functional groups results in a molecule with moderate polarity, capable of engaging in various intermolecular interactions. However, the presence of the aromatic pyridine ring and the fluorine atom can also lead to crystal lattice packing effects that may hinder dissolution.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and dissolution of 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol.
Q1: What is the expected aqueous solubility of this compound?
Q2: I'm seeing precipitation when I add my compound to a neutral buffer. What's happening?
Precipitation in neutral aqueous buffers is a common observation for compounds with ionizable groups like the pyridine nitrogen and the hydroxyl group. At neutral pH, the compound likely exists predominantly in its neutral, less soluble form. To maintain solubility, adjusting the pH of the buffer is a critical first step.
Q3: Can I use organic co-solvents to improve solubility?
Absolutely. The use of water-miscible organic co-solvents is a standard and effective technique to enhance the solubility of poorly soluble compounds.[4] These co-solvents work by reducing the polarity of the aqueous medium, thereby making it more favorable for the dissolution of organic molecules.
Q4: Are there any specific solvents I should avoid?
Non-polar aprotic solvents such as hexanes or toluene are unlikely to be effective for dissolving this polar compound. It is also advisable to be cautious with highly reactive solvents if the stability of the compound is a concern.
Troubleshooting Guide: A Step-by-Step Approach to Dissolution
This section provides a systematic workflow to tackle solubility issues with 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol.
Step 1: Initial Solvent Screening
The first step is to perform a small-scale solubility test with a range of common laboratory solvents. This will provide a qualitative understanding of the compound's solubility profile.
Recommended Solvents for Initial Screening:
| Solvent | Class | Polarity Index | Rationale |
| Water (pH adjusted) | Protic | 10.2 | To assess pH-dependent aqueous solubility. |
| Methanol | Protic | 5.1 | A polar protic solvent capable of hydrogen bonding. |
| Ethanol | Protic | 4.3 | Similar to methanol, but slightly less polar. |
| Dimethyl Sulfoxide (DMSO) | Aprotic | 7.2 | A powerful, polar aprotic solvent. |
| Dimethylformamide (DMF) | Aprotic | 6.4 | Another strong, polar aprotic solvent. |
| Acetonitrile | Aprotic | 5.8 | A polar aprotic solvent with a lower boiling point. |
Experimental Protocol: Small-Scale Solubility Test
-
Weigh out a small, precise amount of 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol (e.g., 1-5 mg) into several small vials.
-
Add a measured volume of the test solvent (e.g., 100 µL) to the first vial.
-
Vortex the vial for 30-60 seconds.
-
Visually inspect for complete dissolution.
-
If the compound dissolves, add another measured volume of the solvent to determine the approximate saturation point.
-
If the compound does not dissolve, consider gentle heating or sonication. Note any changes.
-
Repeat for each solvent.
Step 2: Leveraging pH for Aqueous Solubility
Given the presence of the basic pyridine nitrogen and the acidic hydroxyl group, pH adjustment is a powerful tool to enhance aqueous solubility.
-
Acidic Conditions (e.g., pH 2-4): At low pH, the pyridine nitrogen will be protonated, forming a pyridinium salt. Salts are generally more water-soluble than their neutral counterparts.[5]
-
Basic Conditions (e.g., pH 9-11): At high pH, the hydroxyl group will be deprotonated, forming a phenoxide-like anion, which will also increase water solubility.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, 11).
-
Add a known excess of 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature for a set period (e.g., 24 hours) to ensure saturation is reached.
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Step 3: The Power of Co-Solvents
If aqueous solubility remains a challenge, even with pH adjustment, the use of co-solvents is the next logical step.
Recommended Co-Solvent Systems:
-
DMSO/Water: A versatile combination for many poorly soluble compounds. Start with a high concentration of DMSO and titrate with water or buffer to the desired final concentration.
-
Ethanol/Water: A less toxic option that can be effective.
-
Polyethylene Glycol (PEG)/Water: PEGs of various molecular weights can be used to increase solubility.
Experimental Protocol: Co-Solvent Titration
-
Dissolve a known amount of the compound in a minimal volume of the pure organic co-solvent (e.g., DMSO).
-
Slowly add the aqueous buffer of the desired pH to the organic stock solution while vortexing.
-
Observe for any signs of precipitation.
-
The point at which precipitation occurs indicates the limit of solubility in that particular co-solvent/aqueous buffer ratio.
Step 4: Advanced Solubilization Techniques
For particularly challenging cases, more advanced methods can be employed.
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 can form micelles that encapsulate the compound, increasing its apparent solubility in aqueous media.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[6]
-
Nanosuspensions: This technique involves reducing the particle size of the compound to the nanometer range, which can significantly increase the dissolution rate.[6][7]
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process for addressing solubility issues with 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol.
Caption: A flowchart for troubleshooting solubility.
Concluding Remarks
Overcoming the solubility challenges of 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol requires a systematic and informed approach. By understanding the key structural features of the molecule and methodically exploring the effects of solvent choice, pH, and co-solvents, researchers can successfully prepare solutions suitable for their experimental needs. This guide provides a robust framework for this process, empowering you to navigate these common yet critical hurdles in drug discovery and development.
References
- Verma, S., Rawat, A., Kaul, M., & Saini, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
- Ansari, M. J. (2020). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 10(7), 123-133.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
- Sharma, D., Saini, S., Rana, S., & Singh, M. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 104-112.
-
Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
- Iqbal, J., & Khan, Z. A. (2025, May 24). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Technology, 12(2), 1-15.
- Al-Obaidi, H., & Al-Shami, A. (2018).
-
Edelmann, F. T. (2021, November 10). Which one is the best method to follow the salt formation of pyridine derivatives and biphenyl compounds? ResearchGate. Retrieved from [Link]
- Gellis, A., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals, 15(8), 999.
- Ni, C., & Hu, J. (2018). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Beilstein Journal of Organic Chemistry, 14, 498-508.
Sources
- 1. rua.ua.es [rua.ua.es]
- 2. 1624260-60-1|4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol|BLD Pharm [bldpharm.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. The Solubility Forecast Index [practicalcheminformatics.blogspot.com]
Navigating Acetal Chemistry: A Guide to Optimizing Stability in Acidic Media
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the critical role that acetals play as protecting groups in the complex landscape of pharmaceutical research and drug development. Their stability is paramount, yet often a source of experimental frustration. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize the stability of acetals in your synthetic workflows. We will delve into the causality behind experimental choices, offering not just protocols, but a deeper understanding of the underlying chemical principles.
Section 1: Frequently Asked Questions - The Fundamentals of Acetal Stability
Q1: What is the fundamental mechanism of acetal hydrolysis in acidic media?
A1: Acetal hydrolysis is an acid-catalyzed, reversible reaction that proceeds through a series of equilibrium steps.[1][2][3] The process is essentially the reverse of acetal formation.[2][4] It begins with the protonation of one of the alkoxy oxygens by an acid catalyst, which converts the alkoxy group into a good leaving group (an alcohol).[2][5] The neighboring oxygen atom then uses its lone pair to assist in expelling the alcohol, forming a highly electrophilic, resonance-stabilized oxocarbenium ion intermediate.[4][5] This formation of the oxocarbenium ion is generally considered the rate-determining step of the hydrolysis.[4][6] A water molecule then acts as a nucleophile, attacking the oxocarbenium ion. Subsequent deprotonation leads to a hemiacetal intermediate.[1][7] The process repeats: the hydroxyl group of the hemiacetal is protonated, water is eliminated to reform a protonated carbonyl, and a final deprotonation step yields the parent aldehyde or ketone.[2][7] Because the entire process is governed by equilibrium, the reaction can be driven towards hydrolysis by using a large excess of water.[1][7]
Q2: My acetal is cleaving prematurely under what I considered mild acidic conditions. What are the key factors that influence acetal stability?
A2: Several structural and environmental factors critically influence the stability of an acetal in acidic media. Understanding these can help you predict and control their reactivity:
-
Electronic Effects: The stability of the intermediate oxocarbenium ion is paramount.[6] Electron-donating groups (EDGs) attached to the acetal carbon stabilize this positively charged intermediate, thereby accelerating the rate of hydrolysis.[6] Conversely, electron-withdrawing groups (EWGs) destabilize the oxocarbenium ion and significantly slow down hydrolysis.[8] This is why acetals of ketones (ketals) are generally more labile to acid than acetals of aldehydes, due to the stabilizing effect of the additional alkyl group on the tertiary carbocation intermediate.[8][9]
-
Steric Effects: Increased steric hindrance around the acetal carbon can hinder the approach of both the proton and the incoming water nucleophile, thus increasing the acetal's stability.[10][11] For example, acetals derived from bulky diols like 2,2-dimethyl-1,3-propanediol are significantly more robust than those from ethylene glycol.
-
Cyclic vs. Acyclic Acetals: Cyclic acetals, such as 1,3-dioxolanes (from ethylene glycol) and 1,3-dioxanes (from 1,3-propanediol), are generally more stable than their acyclic counterparts (e.g., dimethyl acetals).[12] This increased stability is attributed to entropic factors; following the initial cleavage of a cyclic acetal, the resulting hydroxyl group remains tethered to the molecule, making the reverse intramolecular reaction (re-formation of the acetal) very rapid and entropically favored.[12]
-
Ring Size (for Cyclic Acetals): The size of the ring in cyclic acetals also plays a role. 1,3-Dioxolanes (5-membered rings) tend to hydrolyze more slowly than 1,3-dioxanes (6-membered rings).[8] However, 7-membered ring acetals (1,3-dioxepanes) hydrolyze faster than both due to the relief of transannular strain upon opening.[8]
-
Solvent and Water Content: The presence of water is essential for hydrolysis.[9] Running reactions in rigorously anhydrous solvents will significantly suppress acetal cleavage. Conversely, using "wet" solvents or biphasic systems (e.g., THF/H₂O) will facilitate deprotection.[9]
Section 2: Troubleshooting Guide - Common Experimental Issues
Q3: I am observing incomplete deprotection of my acetal, even after prolonged reaction times with standard aqueous acid. What can I do?
A3: Incomplete deprotection is a common issue, often arising when dealing with particularly stable acetals. Here is a systematic approach to troubleshoot this problem:
-
Increase Catalyst Concentration/Strength: If you are using a mild acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS), consider switching to a stronger Brønsted acid like p-toluenesulfonic acid (TsOH), sulfuric acid (H₂SO₄), or hydrochloric acid (HCl).[3] You can also cautiously increase the catalyst loading.
-
Elevate the Temperature: Gently heating the reaction mixture can often provide the necessary activation energy to overcome the stability of a robust acetal.[9] Refluxing in a suitable solvent is a common strategy.
-
Change the Solvent System: The choice of solvent can impact the efficiency of hydrolysis. A biphasic system, such as THF/aqueous HCl or dioxane/aqueous HCl, can sometimes be more effective than a homogenous solution. The organic solvent ensures solubility of the substrate while the aqueous phase provides the necessary water and acid.
-
Consider a Lewis Acid Catalyst: For very stubborn acetals, Lewis acids can be highly effective. Reagents like bismuth(III) nitrate (Bi(NO₃)₃·5H₂O)[13], cerium(III) chloride (CeCl₃)[14], or indium(III) trifluoromethanesulfonate (In(OTf)₃)[15] can catalyze deprotection under mild conditions, sometimes even in the absence of a strong Brønsted acid.
-
Transacetalization: This is a powerful method for cleaving stable acetals under anhydrous conditions. By using a large excess of a ketone like acetone as the solvent, along with an acid catalyst, the equilibrium can be driven to form the more volatile acetone acetal, thereby deprotecting the substrate.[15]
Q4: My molecule contains other acid-sensitive functional groups. How can I selectively deprotect an acetal without affecting them?
A4: This is a classic chemoselectivity challenge. The key is to use conditions that are just potent enough to cleave the acetal but mild enough to leave other groups intact.
-
Fine-Tune Acidity: Use milder acid catalysts. PPTS is often a good first choice. Acetic acid in a THF/water mixture is another common mild condition.
-
Lewis Acids: Many Lewis acids offer high chemoselectivity. For instance, bismuth nitrate has been shown to deprotect acetals without affecting sensitive groups like tert-butyldimethylsilyl (TBDMS) ethers.[13]
-
Neutral Deprotection Methods: For extremely acid-sensitive substrates, truly non-acidic methods are available. A standout method involves using molecular iodine (I₂) in acetone.[9] This system operates under neutral conditions and is often very rapid for acyclic acetals, providing excellent selectivity.[9]
Below is a decision-making workflow to guide your choice of deprotection strategy.
Caption: Troubleshooting workflow for acetal deprotection.
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Acid-Catalyzed Acetal Hydrolysis
This protocol provides a standard starting point for the deprotection of a moderately stable acetal.
-
Dissolution: Dissolve the acetal-protected compound (1.0 mmol, 1.0 eq) in a suitable organic solvent (10 mL), such as tetrahydrofuran (THF) or acetone, in a round-bottom flask.
-
Addition of Acid: Add an aqueous solution of a strong acid. A typical starting point is 2 M aqueous hydrochloric acid (HCl) (2.5 mL, 5.0 mmol, 5.0 eq).
-
Reaction: Stir the resulting biphasic or monophasic mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This may take anywhere from 30 minutes to several hours.
-
Work-up: Once the reaction is complete, neutralize the acid by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude deprotected carbonyl compound.
-
Purification: Purify the crude product as necessary, typically by flash column chromatography.
Table 1: Relative Hydrolysis Rates of Common Acetals
The stability of an acetal is not absolute and can be quantified. The table below provides a qualitative and quantitative comparison of the relative ease of hydrolysis for different acetal structures. This data is crucial for selecting a protecting group with the appropriate stability for a multi-step synthesis.
| Acetal/Ketal Structure | Parent Carbonyl | Diol/Alcohol | Relative Rate of Hydrolysis (Approx.) | General Stability |
| Dimethyl Acetal | Aldehyde | Methanol | 1 | Low |
| Dimethyl Ketal | Ketone | Methanol | ~10-100 | Very Low |
| 1,3-Dioxolane | Aldehyde | Ethylene Glycol | ~0.1 | Moderate |
| 1,3-Dioxane | Aldehyde | 1,3-Propanediol | ~0.01 | High |
| Benzylidene Acetal | Aldehyde | Benzaldehyde* | Varies with substituents | Moderate to High |
| Dithioacetal | Aldehyde/Ketone | Ethanedithiol | Extremely Low | Very High** |
*Benzylidene acetals are formed from diols reacting with benzaldehyde. **Dithioacetals are exceptionally stable to acidic hydrolysis and require specific reagents like mercuric chloride for cleavage.[16]
This trend is governed by the principles discussed in Q2. For instance, the faster hydrolysis of the dimethyl ketal compared to the dimethyl acetal is due to the greater stability of the tertiary oxocarbenium ion formed from the ketal.[8][9] The increased stability of the cyclic acetals (dioxolane, dioxane) compared to the acyclic dimethyl acetal highlights the entropic advantage of intramolecular cyclization.[12]
Section 4: Mechanistic Deep Dive
Visualizing the Hydrolysis Pathway
To fully grasp the factors influencing stability, it is essential to visualize the reaction coordinate. The acid-catalyzed hydrolysis mechanism involves several key intermediates and transition states. The stability of the oxocarbenium ion is the energetic lynchpin of the entire process.
Caption: Acid-catalyzed acetal hydrolysis mechanism.
This diagram illustrates the step-wise nature of the hydrolysis. Factors that stabilize the central Oxocarbenium Ion will lower the activation energy of the rate-limiting step, thus accelerating the overall reaction rate. This provides a clear mechanistic basis for the structure-reactivity relationships observed in practice.
References
- Vertex AI Search. Formation and Reactions of Acetals - Chemistry Steps. Accessed February 15, 2026.
- Vertex AI Search. Lecture 9: Acetals. Accessed February 15, 2026.
- OpenStax. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. Organic Chemistry. September 20, 2023.
- Chemistry Steps. Acetal Hydrolysis Mechanism. January 20, 2020.
- YouTube. Acetal Hydrolysis in Acidic Media. February 15, 2022.
- Organic Chemistry Tutor. Acetals Formation and Hydrolysis. Accessed February 15, 2026.
- Benchchem. troubleshooting acetal deprotection in the presence of sensitive functional groups. Accessed February 15, 2026.
- YouTube. Acetal Formation - Organic Chemistry, Reaction Mechanism. June 23, 2021.
- Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. May 28, 2010.
- ACS Publications. The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry. December 2, 2008.
- PMC. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Accessed February 15, 2026.
- Total Synthesis. Acetal Protecting Group & Mechanism. October 10, 2024.
- Organic Chemistry Portal. Dimethyl Acetals. Accessed February 15, 2026.
- ResearchGate.
- SciSpace. An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. Accessed February 15, 2026.
- Vertex AI Search. 2.1 Introduction 2.2 0,0-Acetals. Accessed February 15, 2026.
- JoVE. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. May 22, 2025.
- AWS. Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. January 11, 2021.
- PMC. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. Accessed February 15, 2026.
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Technical Support Center: Purification of Fluoropyridine Intermediates
Welcome to the Technical Support Center for the purification of fluoropyridine intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying these critical building blocks. Fluoropyridines are integral to modern drug discovery, but their unique electronic properties can present specific purification hurdles.
This resource moves beyond standard protocols to provide in-depth, troubleshooting-focused guidance in a direct question-and-answer format. We will explore the causality behind common issues and offer field-proven solutions, grounded in established chemical principles.
Core Purification Strategies: A Decision Guide
Choosing the right purification strategy from the outset is critical. The optimal method depends on the scale of your reaction, the physical properties of your intermediate (solid vs. oil), its thermal stability, and the nature of the impurities.
Caption: Decision workflow for selecting a primary purification method.
Table 1: Comparison of Primary Purification Techniques
| Method | Ideal For | Advantages | Common Challenges & Limitations |
| Crystallization | Crystalline solids (moderate to large scale). | Highly scalable, cost-effective, can yield very high purity. | Finding a suitable solvent system can be difficult; ineffective for oils or amorphous solids; may form solid solutions with impurities.[1] |
| Column Chromatography | Oils, low-melting solids, and separation of closely related compounds (e.g., regioisomers).[2] | High resolution, versatile for a wide range of compounds. | Can be slow and costly at scale, potential for product decomposition on stationary phase, requires significant solvent volumes.[3] |
| Distillation | Thermally stable liquids with boiling points significantly different from impurities. | Excellent for removing non-volatile impurities (salts, catalysts), relatively simple and scalable. | Not suitable for heat-sensitive compounds or azeotropic mixtures.[4] |
| Vacuum Distillation | High-boiling or thermally sensitive liquids.[5][6] | Lowers boiling point, preventing thermal decomposition; energy-efficient.[6] | Requires specialized equipment; not effective for separating compounds with very close boiling points. |
| Liquid-Liquid Extraction | Initial workup to remove ionic/polar impurities. | Fast, simple, effective for bulk removal of acidic, basic, or water-soluble impurities.[7][8] | Ineffective for separating neutral, organic-soluble impurities with similar properties; risk of emulsion formation. |
Troubleshooting Guide: Column Chromatography
Column chromatography is often the go-to method for purifying fluoropyridine intermediates due to its versatility. However, the basic nitrogen of the pyridine ring can lead to frustrating issues.
Q: My fluoropyridine derivative is showing significant peak tailing on a standard silica gel column. What's happening and how do I fix it?
A: This is a classic problem when purifying basic compounds like pyridines.[9] The cause is a secondary interaction mechanism: the basic lone pair on the pyridine nitrogen strongly interacts with acidic residual silanol groups (Si-OH) on the silica surface.[9] This leads to a portion of the analyte being retained more strongly, resulting in a "tailing" peak.
Solutions:
-
Mobile Phase Modification (Competing Base): The most common solution is to add a small amount of a competing base, like triethylamine (TEA), to your mobile phase (e.g., 0.1-1% v/v).[9] The TEA will preferentially interact with the acidic silanol sites, effectively "shielding" them from your fluoropyridine and resulting in a more symmetrical peak shape.[9]
-
Use a Different Stationary Phase: If tailing persists or your compound is sensitive to TEA, consider a less acidic stationary phase. Neutral alumina can be an excellent alternative for basic compounds.[10] For HPLC, modern end-capped C18 columns or those with a polar-embedded phase are specifically designed to minimize these secondary interactions.[9]
Q: I'm observing low recovery and what appears to be product decomposition after running a silica gel column. Is the silica destroying my compound?
A: It's highly possible. The acidic surface of silica gel can catalyze the degradation of sensitive fluoropyridine intermediates. This is especially true if your molecule contains acid-labile functional groups.
Solutions:
-
Deactivate the Silica: Before preparing your column, you can create a slurry of the silica gel in your mobile phase containing 1-2% TEA, filter, and then dry the silica. This pre-treatment neutralizes the most acidic sites.
-
Switch to a Pad, Not a Column: If you are simply removing a polar baseline impurity, try passing your crude product through a short "plug" or "pad" of silica or alumina instead of a full column.[3] This minimizes the contact time between your compound and the stationary phase.
-
Pre-Purification Cleanup: Use an alternative method to remove the most problematic impurities first. For example, if you are trying to remove residual palladium catalyst, treat the crude mixture with activated carbon or a scavenger resin before attempting chromatography.[3][11]
Caption: Workflow for troubleshooting common chromatography issues.
Troubleshooting Guide: Crystallization
Crystallization is a powerful technique for achieving high purity on a large scale, but finding the right conditions is key.
Q: My crude 3-Fluoro-4-Iodopyridine is an oil/waxy solid and refuses to crystallize. What are some good starting points for solvent selection?
A: The goal of crystallization is to find a solvent (or solvent pair) in which your product is soluble when hot but sparingly soluble when cold, while your impurities remain soluble at all temperatures. For many fluoropyridines, which have moderate polarity, a binary solvent system works best.
Table 2: Recommended Solvent Systems for Fluoropyridine Crystallization
| Solvent System | Principle of Action | Typical Procedure | Reference |
| Hexane / Ethyl Acetate | Ethyl acetate acts as the "good" solvent, dissolving the compound. Hexane is the "poor" solvent (anti-solvent) that induces precipitation upon addition. | Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexane at an elevated temperature until the solution becomes faintly turbid. Allow to cool slowly. | [2] |
| Ethanol / Water | Similar to the above, ethanol is the "good" solvent and water is the anti-solvent. | Dissolve the crude product in hot ethanol. Add water dropwise until persistent cloudiness is observed. Add a few drops of ethanol to redissolve, then cool slowly. | [2] |
| Toluene | A single-solvent system that can be effective for moderately polar compounds. | Dissolve the crude product in a minimal amount of boiling toluene. If impurities are present, you may consider a hot filtration. Allow the filtrate to cool slowly to room temperature, then in an ice bath. | [2] |
Frequently Asked Questions (FAQs)
Q1: My fluoropyridine synthesis uses a palladium catalyst. What is the best way to remove the residual metal to meet regulatory limits (<10 ppm)?
A1: Removing residual heavy metals is a critical concern in pharmaceutical development.[11] A multi-step approach is often most effective.
-
Aqueous Wash: Some palladium salts can be removed with an aqueous wash, particularly if complexing agents like EDTA or thiourea are used.
-
Filtration: After the initial workup, filter the organic solution through a pad of Celite® or silica gel. This can physically trap finely dispersed palladium black.[12]
-
Adsorption: Stirring the solution with activated carbon for several hours can effectively adsorb residual catalyst.[10] For more targeted removal, commercially available metal scavenger resins (e.g., thiol-functionalized silica) are highly effective.[3]
Q2: I performed a Balz-Schiemann reaction and my crude product contains residual diazonium salts. How should I handle the workup?
A2: Diazonium salts are potentially explosive and should be handled with extreme caution, especially at scale.[13] They are also water-soluble. The workup must be designed to quench any unreacted diazonium species safely.
-
Quenching: During the workup, ensure the reaction is quenched by adding it to a stirred solution that can destroy the diazonium group, such as a solution of sodium nitrite or by ensuring the pH is basic.
-
Extraction: Perform a thorough aqueous workup. Diazonium salts are ionic and will partition into the aqueous layer, which can then be safely discarded according to your institution's safety protocols.[13]
Q3: How can I separate regioisomers of a disubstituted fluoropyridine?
A3: The separation of regioisomers is a significant challenge because they often have very similar physical properties (boiling point, polarity).[14]
-
Chromatography: This is the most common method. Standard silica gel chromatography may not be sufficient. You may need to use high-performance flash chromatography or preparative HPLC. Success often depends on screening different stationary phases (e.g., C18, phenyl, cyano) and mobile phase systems to exploit subtle differences in their interactions.[9]
-
Liquid-Liquid Extraction (Advanced): In specific cases, specialized liquid-liquid extraction systems using metal-organic polyhedra have been shown to separate pyridine regioisomers by exploiting steric hindrance in metal coordination on their outer surface.[15]
-
Derivatization: If all else fails, consider derivatizing the mixture. The different isomers may react at different rates or form derivatives with significantly different physical properties, allowing for separation. The derivative can then be cleaved to regenerate the pure isomer.
Q4: What are the best analytical methods to confirm the purity of my final fluoropyridine intermediate?
A4: A combination of methods is necessary to provide a complete purity profile.
-
NMR Spectroscopy: Quantitative ¹H NMR (qNMR) is excellent for determining purity against a certified internal standard.[16] ¹⁹F NMR is particularly powerful as the wide chemical shift range and high sensitivity can reveal trace fluorine-containing impurities that might be hidden in the ¹H spectrum.[17]
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for purity assessment, providing area-percent purity.[18] Gas Chromatography (GC) is also suitable for volatile and thermally stable intermediates.
-
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental composition (and thus, the identity) of your product.[19]
Experimental Protocols
Protocol 1: General Flash Column Chromatography
This protocol is adapted from standard procedures for purifying fluorinated heterocycles.[2][16]
-
Sample Preparation: Dissolve the crude fluoropyridine intermediate in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry, free-flowing powder ("dry loading").
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 95:5 Hexane/Ethyl Acetate).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column, creating a thin, level band.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it as needed (gradient elution).
-
Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Basic Liquid-Liquid Extraction Workup
This protocol is a standard procedure following a synthesis reaction.[2][16]
-
Quench and Dilute: Quench the reaction mixture as appropriate (e.g., by adding it to water or a saturated ammonium chloride solution). Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Transfer: Transfer the entire mixture to a separatory funnel.
-
Wash:
-
To remove acidic impurities, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
To remove basic impurities, wash with a dilute aqueous acid solution (e.g., 1M HCl), provided your product is stable to acid.[16]
-
Perform a final wash with brine (saturated aqueous NaCl) to break up any emulsions and remove bulk water.
-
-
Dry: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolate: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, which can then be further purified.
References
-
Thalladi, V. R., et al. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design. Available at: [Link]
- BenchChem (2025). Unveiling the Structural Nuances of Fluorinated Pyridine Derivatives: A Crystallographic Comparison. BenchChem Technical Support.
- Kavala, V., et al. (2021). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry.
-
Mykhailiuk, P. K. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. Liquid–liquid extraction. Available at: [Link]
-
Syrris. Liquid-Liquid Extraction: An Overview. Available at: [Link]
-
ResearchGate. Synthesis of fluoropyridine from trialkylammonium and pyridinium salts. Available at: [Link]
- Google Patents. (2017). CN106397310A - 3-fluoropyridine preparation method high in yield and content.
-
Lee, H. G., et al. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. Available at: [Link]
- Google Patents. (1995). US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.
- Basset, J., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
-
Singh, M. (2023). Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements. Journal of Chemical Engineering & Process Technology. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Available at: [Link]
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Available at: [Link]
-
Moss, S. M., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. Available at: [Link]
- Lee, H. G., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
-
Organic Chemistry Portal. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]
- BenchChem (2025). Overcoming challenges in the purification of pyridine compounds. BenchChem Technical Support.
-
Aurora Biomed. (2019). A Breakdown of Liquid-Liquid Extraction and Solid-Phase Extraction. Available at: [Link]
-
Lechler. What is Vacuum Distillation & How Does it Work?. Available at: [Link]
-
Busch Vacuum Solutions. Vacuum Distillation. Available at: [Link]
- BenchChem (2025). Purification strategies to remove catalyst residues from enyne products. BenchChem Technical Support.
-
Lee, H. G., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]
- BenchChem (2025).
-
Asgari, M., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. Angewandte Chemie International Edition. Available at: [Link]
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Matyjaszewski Polymer Group. Catalyst Removal. Carnegie Mellon University. Available at: [Link]
-
Chemistry LibreTexts. (2024). 7.1: Static Vacuum Distillation. Available at: [Link]
-
Un, S., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Records of Natural Products. Available at: [Link]
- Lemaire, C., et al. (2017). A Convenient Route to New (Radio)Fluorinated and (Radio)
-
YouTube. (2016). Carrying out a vacuum distillation. Available at: [Link]
- PURE.EUR.NL. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine.
- Huya Bioscience International. (2026).
-
Denton, J. R. (2017). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Journal of Chromatography & Separation Techniques. Available at: [Link]
-
Reddit. (2025). Residual Ru catalyst removal. r/Chempros. Available at: [Link]
-
Price, S. L. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Cranfield University. Available at: [Link]
-
Kaplan, M., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]
- BenchChem (2025). Best practices for handling anhydrous reactions for pyridine synthesis. BenchChem Technical Support.
-
National Center for Biotechnology Information. (2011). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. PET Radiopharmaceuticals. Available at: [Link]
-
National Center for Biotechnology Information. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. Toxicological Profile for Pyridine. Available at: [Link]
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Technical Support Center: Fluoropyridine Lithiation & Regiocontrol
Here is the technical support guide for resolving regioselectivity in fluoropyridine lithiation.
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Resolving Regioselectivity & Preventing Decomposition in Fluoropyridines
Introduction: The "Fluorine-Nitrogen" Conflict
Welcome to the Fluoropyridine Crisis Center. If you are here, you are likely facing one of three problems: you are recovering starting material, you are seeing alkylated byproducts (nucleophilic attack), or you have isolated the wrong regioisomer.
Fluoropyridines present a unique challenge because they possess two potent directing groups (DGs) that often compete:
-
The Ring Nitrogen: Directs via coordination (Complex Induced Proximity Effect - CIPE) but makes the ring susceptible to nucleophilic attack.
-
The Fluorine Substituent: Directs via strong inductive effects (
) (acidifying ortho-protons) but is a leaving group via .
This guide synthesizes the mechanistic insights of Marsais, Quéguiner, and Schlosser to help you navigate the kinetic vs. thermodynamic landscape of these substrates.
Diagnostic Framework: The Decision Tree
Before altering your conditions, locate your substrate and desired outcome on the map below. This diagram predicts the major lithiation species based on base selection and substitution patterns.[1]
Figure 1: Decision logic for predicting regioselectivity outcomes based on substrate and base selection.
Troubleshooting Modules (Q&A)
Module A: Avoiding Nucleophilic Attack (The "Butyl" Problem)
User Query: "I treated 2-fluoropyridine with n-BuLi intending to lithiate at C3, but I isolated 6-butyl-2-fluoropyridine (or decomposition). Why?"
Technical Analysis:
The pyridine ring is
The Solution:
-
Switch Bases: You must use a non-nucleophilic base. LDA (Lithium Diisopropylamide) or LiTMP (Lithium Tetramethylpiperidide) are mandatory. The steric bulk prevents ring addition, forcing deprotonation.
-
Temperature Control: Maintain internal temperature strictly at -78°C.
-
The "In-Situ" Trick: If you must use an alkyllithium (rare for this substrate), pre-mix the electrophile (e.g., TMSCl) with the substrate before adding the base. This traps the lithio-species immediately (Barbier conditions), though this is risky with fluoropyridines.
Module B: The "Halogen Dance" & Isomer Scrambling
User Query: "I am lithiating 2-bromo-3-fluoropyridine. I want the C4 product, but I'm getting a mixture or the C2 product."
Technical Analysis: This is a classic "Halogen Dance" scenario.[4]
-
Kinetic Control: The most acidic proton is at C2 (sandwiched between the electronegative N and F). Lithiation happens here first.[1][4]
-
Thermodynamic Control: If the reaction warms (even to -50°C), the lithiated species can isomerize. The lithium migrates to C4 to stabilize the anion next to the bromine, or the bromine itself migrates.
-
Note: Pure fluoropyridines do not dance easily because the C-F bond is too strong to break for the migration mechanism. The dance usually requires a heavier halogen (Br, I) to be present.
The Solution:
-
To lock C2 (Kinetic): Use LDA at -78°C and quench immediately (< 15 mins).
-
To access C4 (Thermodynamic): This is difficult via direct deprotonation. The standard protocol is to lithiate C2, block it with a silyl group (TMS), and then lithiate C4. Alternatively, use the "Dance" deliberately: Lithiate C2, allow to warm to promote migration (if Br/I is present), then quench.
Module C: C3 vs. C6 Competition in 2-Fluoropyridine
User Query: "How do I selectively target C6 (ortho to Nitrogen) instead of C3 (ortho to Fluorine)?"
Technical Analysis:
-
C3: The inductive effect of Fluorine makes the C3 proton significantly more acidic. LDA/THF favors this exclusively.
-
C6: The Nitrogen lone pair can direct lithiation via coordination (CIPE), but the acidity of C3 usually overrides this.
The Solution: You cannot easily reverse the acidity difference. To functionalize C6:
-
Block C3: Perform a C3-lithiation (LDA/-78°C), quench with TMSCl.
-
Lithiate C6: Now treat the 3-TMS-2-fluoropyridine with base. The C3 position is blocked, and the C6 position (directed by N) becomes the next most accessible site.
-
Deprotect: Remove the TMS group with TBAF if needed.
Experimental Protocols
Protocol 1: Regioselective C3-Lithiation of 2-Fluoropyridine
Based on the Marsais-Quéguiner methodology.
Reagents:
-
2-Fluoropyridine (1.0 equiv)
-
LDA (1.1 equiv, freshly prepared from
and ) -
THF (Anhydrous)
-
Electrophile (1.2 equiv)
Step-by-Step:
-
Base Preparation: In a flame-dried flask under Argon, dissolve diisopropylamine (1.1 equiv) in THF. Cool to 0°C. Add
(1.1 equiv) dropwise. Stir 15 min. -
Cryogenic Cooling: Cool the LDA solution to -78°C (Internal probe required; do not rely on bath temp).
-
Substrate Addition: Add 2-Fluoropyridine (neat or in minimal THF) dropwise over 10 minutes. Crucial: Maintain temp < -70°C.
-
Metalation: Stir at -78°C for 1 to 2 hours . The solution usually turns yellow/orange.
-
Checkpoint: Take a 0.1 mL aliquot, quench with
, and run NMR. >95% D-incorporation at C3 confirms lithiation.
-
-
Quench: Add the electrophile (dissolved in THF if solid) dropwise.
-
Workup: Allow to warm to RT only after quenching is complete. Add sat.
.[5]
Protocol 2: Preventing the "Dance" in 3-Fluoro-4-Iodopyridine
Targeting the C2 position without iodine migration.
-
Solvent: Use THF/Et2O (1:1) . Pure THF promotes ion-pair separation which can accelerate the dance; ether keeps the aggregate tighter.
-
Base: Use LiTMP instead of LDA. The bulk prevents nucleophilic attack on the Iodine.
-
Temperature: -95°C to -100°C (MeOH/Liquid
bath). The halogen dance has a low activation barrier; -78°C is often too hot. -
Quench: Inverse addition is recommended. Cannulate the lithiated species into a cold solution of the electrophile.
Comparative Data: Base & Site Selection
| Substrate | Base | Temp | Solvent | Major Site | Mechanism |
| 2-Fluoropyridine | n-BuLi | -78°C | THF | C6-Alkyl | Nucleophilic Addition |
| 2-Fluoropyridine | LDA | -78°C | THF | C3-Li | Directed Metalation (DoM) - Inductive |
| 2-Fluoropyridine | n-BuLi / tBuOK | -95°C | THF | Mixture | Schlosser Base Scrambling |
| 3-Fluoropyridine | LDA | -78°C | THF | C2-Li | Synergistic DoM (N + F) |
| 3-Fluoropyridine | n-BuLi | -78°C | THF | Complex | Nucleophilic Addition Risk |
References
-
Marsais, F., & Quéguiner, G. (1981). Metallation of diazines.[3] XI. Directed ortho-lithiation of fluoropyrimidines and application to synthesis of an azacarboline.[6] Tetrahedron, 39(12), 2009-2021. (Foundational work on fluoro-heterocycle lithiation kinetics).
-
Schlosser, M. (2005).[7] The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition, 44(3), 376-393. (Review of base selection and site selectivity).
-
Gribble, G. W., & Saulnier, M. G. (1993). Lithiation of pyridines and quinolines.[2][3][4] Heterocycles, 35(1), 151. (Comprehensive review of pyridine lithiation pitfalls).
-
Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews, 36, 1046-1057. (Mechanistic details on the halogen dance in pyridines).
Sources
- 1. znaturforsch.com [znaturforsch.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. Schlosser's base - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Pyridine Acetal Products
Welcome to the technical support center for the purification of pyridine acetal products. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing ethylene glycol from reaction mixtures containing pyridine acetals. Here, we provide in-depth, field-proven insights and practical solutions to ensure the integrity and purity of your compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your pyridine acetal products in a question-and-answer format.
Issue 1: Residual Ethylene Glycol in the Final Product
Q: I've performed a standard workup, but my NMR spectrum still shows a significant peak for ethylene glycol. What's the most effective way to remove it?
A: This is a common issue, primarily due to the high polarity and water solubility of ethylene glycol. A standard single extraction is often insufficient.
Probable Cause:
-
High Solubility in Organic Solvents: Ethylene glycol has some solubility in common organic solvents like ethyl acetate and dichloromethane, leading to incomplete removal during a single aqueous wash.[1]
-
Insufficient Volume of Aqueous Wash: Using a small volume of water for extraction will not effectively partition the highly water-soluble ethylene glycol out of the organic phase.
Solution: Iterative Aqueous Extraction
The most robust method for removing ethylene glycol is a multi-step aqueous extraction.[1]
Experimental Protocol: Enhanced Aqueous Workup
-
Initial Quench and Neutralization: After the reaction is complete, cool the reaction mixture to room temperature. If an acid catalyst was used, quench it by adding a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) until gas evolution ceases.[2] This is crucial to prevent acetal hydrolysis in the subsequent steps.[3][4]
-
Solvent Dilution: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane. The volume of the organic solvent should be at least twice the volume of the reaction mixture.
-
First Extraction: Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water, shake vigorously for 1-2 minutes, and allow the layers to separate. Drain the aqueous (lower) layer.
-
Subsequent Extractions: Repeat the extraction with fresh deionized water at least two more times. For stubborn cases, a brine (saturated NaCl solution) wash can be used for the final extraction to help break any emulsions and further reduce the water content in the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure.
Issue 2: Product Loss During Aqueous Extraction
Q: My pyridine acetal product is somewhat polar and I'm losing a significant amount of it in the aqueous washes when trying to remove ethylene glycol. How can I mitigate this?
A: This is a classic challenge when dealing with polar products. The key is to manipulate the solvent systems to favor your product partitioning into the organic layer while the ethylene glycol remains in the aqueous layer.
Probable Cause:
-
Product Polarity: The presence of the pyridine ring and the acetal group can impart significant polarity to your molecule, leading to partial solubility in water.
Solutions:
-
Solvent System Modification:
-
Less Polar Solvents: If your product is soluble, switch to a less polar extraction solvent like diethyl ether or a mixture of hexanes and ethyl acetate. Ethylene glycol is less soluble in these solvents, which can improve partitioning.
-
Specialized Solvent Mixture: For highly polar products, a 3:1 mixture of chloroform and isopropanol can be a very effective extraction solvent for pulling water-soluble organic compounds out of the aqueous phase.[5]
-
-
"Salting Out" Effect:
-
Use brine for all aqueous washes instead of deionized water. The high concentration of dissolved salts in the brine decreases the solubility of organic compounds in the aqueous layer, pushing your product into the organic phase.
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when purifying pyridine acetals?
A1: The most critical factor is the pH of your aqueous solutions. Acetals are generally stable to basic and neutral conditions but are susceptible to hydrolysis under acidic conditions.[3][4] Since pyridine is a basic heterocycle, it can be protonated by strong acids.[6] Interestingly, in some cases, a protonated pyridyl acetal can be resistant to hydrolysis because the positive charge on the protonated pyridine ring destabilizes the adjacent carbocation that would form during the hydrolysis mechanism.[7] However, it is best practice to maintain neutral to slightly basic conditions during aqueous workups to ensure the stability of your acetal.
Q2: Can I remove ethylene glycol by distillation?
A2: While technically possible, it is generally not recommended. Ethylene glycol has a very high boiling point of approximately 197°C.[8] Attempting to remove it by distillation often requires high temperatures and/or high vacuum, which can lead to the thermal degradation of many organic compounds.[9] This method should only be considered if your pyridine acetal is known to be highly thermally stable.
Q3: My product is a solid. Can I use recrystallization to remove ethylene glycol?
A3: Recrystallization can be an effective final purification step, but it is not ideal for removing large quantities of ethylene glycol. Ethylene glycol is a viscous liquid and can interfere with crystal formation, often leading to an oily precipitate rather than clean crystals. It is best to first remove the bulk of the ethylene glycol by aqueous extraction and then use recrystallization to achieve high purity.
Q4: I am still having trouble separating my product from ethylene glycol. What about column chromatography?
A4: Column chromatography is a very effective method for this separation.
Guidelines for Column Chromatography of Pyridine Acetals:
-
Stationary Phase: Standard silica gel is usually effective.
-
Mobile Phase (Eluent):
-
A gradient of ethyl acetate in hexanes is a good starting point for many pyridine acetals.[10]
-
For more polar compounds, a gradient of methanol in dichloromethane can be used.[11]
-
Crucial Tip for Pyridines: To prevent peak tailing, which is common with basic compounds like pyridines on silica gel, add a small amount of a basic modifier to your eluent. Approximately 0.1-1% triethylamine or pyridine is typically sufficient to improve peak shape and resolution.[11][12]
-
Data and Visualizations
Table 1: Properties of Common Extraction Solvents
| Solvent | Boiling Point (°C) | Density (g/mL) | Water Solubility | Comments |
| Ethyl Acetate | 77.1 | 0.902 | 8.3 g/100 mL | Good general-purpose solvent. |
| Dichloromethane | 39.6 | 1.33 | 1.3 g/100 mL | Can be effective for more polar compounds. |
| Diethyl Ether | 34.6 | 0.713 | 6.9 g/100 mL | Good for less polar compounds; highly flammable. |
| Toluene | 110.6 | 0.867 | 0.05 g/100 mL | Can be used for azeotropic removal of water. |
| Hexanes | ~69 | ~0.655 | Insoluble | Good for very non-polar compounds. |
Diagram 1: Purification Workflow for Pyridine Acetals
This diagram outlines the decision-making process for purifying your pyridine acetal product after the initial reaction.
Caption: Decision workflow for pyridine acetal purification.
References
- Alfa Chemistry. (n.d.). Ethylene Glycol - Its Properties and Uses. Environmental Governance / Alfa Chemistry.
- Google Patents. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- Koskinen, A. M. P., & Fågel, J. (2025). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters.
- Benchchem. (n.d.).
- ResearchGate. (2014, December 19).
- Technical Notes - Removal of Reaction Solvent by Extractive Workup. (n.d.).
- Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry.
- Li, G., & Handy, S. T. (2009). Cyclic Acetal Formation Between 2-Pyridinecarboxaldehyde and γ-Hydroxy-α,β-Acetylenic Esters. PMC.
- University of Rochester, Department of Chemistry. (n.d.).
- Jencks, W. P., & Gilchrist, M. (1968). Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Observation, kinetics, structure-reactivity correlations, and effects of concentrated salt solutions. Journal of the American Chemical Society.
- Li, Z., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega.
- ResearchGate. (2025, August 10).
- Organic Chemistry Tutor. (n.d.).
- Falcinelli, S., & Rosi, M. (n.d.). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- Benchchem. (n.d.).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
- Google Patents. (n.d.).
- Boromond. (2025, August 8).
- ECHEMI. (n.d.). How to remove ethylene glycol.
- 4 - Organic Syntheses Procedure. (n.d.).
- Reddit. (2023, January 24).
- SIELC Technologies. (n.d.).
- ResearchGate. (2019, May 23).
- HETEROCYCLES. (2021, May 25). preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid.
- Google Patents. (n.d.).
- Common Organic Chemistry. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Workup [chem.rochester.edu]
- 6. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 7. Cyclic Acetal Formation Between 2-Pyridinecarboxaldehyde and γ-Hydroxy-α,β-Acetylenic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 11. Chromatography [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
troubleshooting Grignard reactions with fluoropyridines
Current Status: 🟢 Operational | Ticket Type: Tier 3 Technical Support Subject: Troubleshooting Grignard Reactions with Fluoropyridines
Executive Summary
Fluoropyridines present a "perfect storm" for organometallic chemistry. The high electronegativity of fluorine and nitrogen renders the ring electron-deficient, making oxidative addition (direct insertion) sluggish. Simultaneously, the potential for
This guide moves beyond standard textbook protocols, utilizing the Turbo-Grignard (
Part 1: Diagnostic Decision Tree
Before starting, verify your synthesis strategy matches your substrate's electronic profile.
Figure 1: Strategic selection for fluoropyridyl metallation. Note the critical thermal requirement when the metal is ortho to fluorine.
Part 2: Troubleshooting & FAQs
Issue 1: The "Inert Metal" (Initiation Failure)
User Report: "I added Mg turnings and I2 to my bromofluoropyridine in THF. Refluxed for 2 hours. No exotherm, starting material is untouched."
Root Cause: Fluoropyridines are electron-poor. The C-Halogen bond is strengthened by the ring's electronics, raising the activation energy for oxidative addition (Mg insertion). Standard activation methods (iodine, heat) often fail or lead to Wurtz coupling before insertion occurs.
The Fix: Switch to Halogen-Magnesium Exchange
Do not use Mg metal (
-
Reagent: Isopropylmagnesium Chloride Lithium Chloride complex (
-PrMgCl[2][3][4]·LiCl), also known as Turbo Grignard . -
Mechanism: The LiCl breaks polymeric aggregates of the Grignard, creating a highly reactive monomeric species that facilitates fast exchange at low temperatures [1].
Corrective Protocol:
-
Dissolve substrate in anhydrous THF.
-
Cool to -30°C .
-
Add
-PrMgCl[1][3]·LiCl (1.1 equiv) dropwise. -
Conversion is usually complete in <30 mins (Verify by GC-MS of an iodolyzed aliquot).
Issue 2: The "Black Tar" (Decomposition)
User Report: "The exchange worked, but as soon as I warmed it to 0°C to add my electrophile, the solution turned black and I got a complex mixture of tars."
Root Cause:
Pyridyne Formation via Elimination.
If the magnesium is positioned ortho to the fluorine atom, the species is thermally unstable. It undergoes
Figure 2: The decomposition pathway of ortho-metallated fluoropyridines.
The Fix: Thermal Discipline & Transmetallation
-
Temperature: Never exceed -40°C if the Mg is ortho to F.
-
Transmetallation: If your electrophile reacts slowly at -40°C, transmetallate to Zinc (
) or Copper ( ). The resulting organozinc/copper species are significantly more stable and can often be warmed to 0°C or RT without elimination [3].
Issue 3: Low Solubility / Precipitation
User Report: "My reaction mixture turned into a thick slurry at -78°C, and stirring stopped."
Root Cause: Standard Grignard reagents form large polymeric aggregates in THF, which precipitate at cryogenic temperatures. This stops the reaction and prevents mixing.
The Fix: The Lithium Chloride Effect
This is the primary reason for using Knochel's Turbo Grignard (
-
Solubility: The LiCl complexes with the Mg species, breaking the oligomers into monomers/dimers.[5]
-
Result: The reagent remains a clear solution even at -78°C, ensuring homogeneous kinetics [1].
Part 3: Validated Experimental Protocols
Protocol A: Preparation of 3-Fluoropyridyl-Mg Reagent
Target: Converting 3-bromo-5-fluoropyridine to the Grignard species.
| Parameter | Specification | Notes |
| Solvent | THF (Anhydrous) | Concentration: 0.5 – 1.0 M |
| Reagent | 1.3 M in THF (Commercially available) | |
| Stoichiometry | 1.1 Equivalents | Slight excess ensures full conversion |
| Temperature | -30°C to -40°C | Do not warm to 0°C before quenching |
| Time | 15 - 45 mins | Monitor via GC-MS (iodine quench) |
Step-by-Step:
-
Setup: Flame-dry a 3-neck flask under Argon. Add 3-bromo-5-fluoropyridine (10 mmol) and THF (10 mL).
-
Cooling: Submerge flask in a dry ice/acetone bath adjusted to -40°C .
-
Exchange: Add
-PrMgCl[1][3][4]·LiCl (1.1 equiv) dropwise over 5 minutes. -
Incubation: Stir at -40°C for 30 minutes.
-
Validation (Titration):
-
Take a 0.5 mL aliquot.
-
Quench with
in THF.[9] -
Analyze by GC-MS.
-
Success Criteria: Disappearance of starting bromide; appearance of iodo-analog.
-
-
Usage: Add electrophile (e.g., aldehyde) slowly at -40°C. Stir 1h, then warm slowly to RT only if the electrophile has reacted.
Protocol B: Titration of Grignard Reagents (Knochel Method)
Never assume the commercial molarity is accurate. Titrate before every critical reaction.
-
Indicator: Weigh 127 mg of Iodine (
) into a dry vial. -
Solvent: Add 2 mL of 0.5 M LiCl in THF (The LiCl accelerates the color change).
-
Titration:
-
Calculation:
(Note: 1 mmol consumes 1 mmol RMgX) [4].
References
-
Turbo-Grignard Fundamentals: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[2][4] Angewandte Chemie International Edition.
-
Pyridyne Elimination & Stability: Gommermann, N., & Knochel, P. (2005). Preparation of Functionalized Magnesiated Pyridines by a Halogen–Magnesium Exchange.[4] Chemical Communications.
-
Transmetallation Strategies: Boudet, N., & Knochel, P. (2006). Preparation of Functionalized Aryl- and Heteroaryl-Zinc Reagents by a Lithium Chloride-Mediated Zinc Insertion.[2][11] Organic Letters.
-
Titration Protocol: Krasovskiy, A., & Knochel, P. (2006).[6] Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.[7] Synthesis.
Sources
- 1. Group of Prof. Paul Knochel | LMU München | Magnesium reagents [knochel.cup.uni-muenchen.de]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Highly regioselective preparation of heteroaryl-magnesium reagents by using a Br/Mg exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. chemtips.wordpress.com [chemtips.wordpress.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Strategies to prepare and use functionalized organometallic reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing side reactions in fluoropyridine oxidation
Welcome to the technical support center for synthetic chemists and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for a critical transformation in medicinal chemistry: the oxidation of fluoropyridines. Our goal is to move beyond simple protocols and delve into the mechanistic reasoning behind common experimental challenges, empowering you to minimize side reactions and optimize your synthetic outcomes.
Introduction: The Challenge of Selective Fluoropyridine Oxidation
Fluoropyridines are cornerstone scaffolds in modern pharmaceuticals and agrochemicals. The introduction of fluorine can significantly alter a molecule's metabolic stability, basicity, and binding affinity.[1] Oxidative functionalization of these rings, particularly to form N-oxides, is a key step for further diversification. However, the interplay between the electronegative fluorine atom(s) and the electron-deficient pyridine ring presents unique challenges. The nitrogen atom, while a target for oxidation, can be deactivated, and the ring itself is susceptible to a range of undesirable side reactions. This guide addresses the most common issues encountered in the lab.
Troubleshooting & FAQs
Question 1: My primary goal is N-oxidation, but I'm getting low yields and a complex mixture of byproducts. What's going wrong?
This is the most frequent issue researchers face. A low yield of the desired N-oxide is typically rooted in one of three problems: incomplete conversion, over-oxidation leading to ring-opening, or degradation of the starting material via defluorination. The choice of oxidant is the most critical parameter and must be matched to the electronic properties of your specific fluoropyridine substrate.
Expert Analysis (The "Why"):
The nitrogen atom in pyridine is a Lewis base and readily reacts with peracids and other electrophilic oxygen sources.[2][3] However, fluorine atoms are strongly electron-withdrawing, which decreases the nucleophilicity of the pyridine nitrogen. This deactivation means that substrates like 2-fluoropyridine or 2,6-difluoropyridine are notoriously difficult to oxidize with standard reagents like meta-chloroperoxybenzoic acid (m-CPBA) under mild conditions. Forcing the reaction with higher temperatures or excess oxidant often opens the door to the side reactions discussed below.
Troubleshooting Workflow:
To address this, a systematic approach to selecting your oxidant is necessary. The following workflow and data table will guide your decision-making process.
Caption: Oxidant selection workflow based on substrate electronics.
Table 1: Comparison of Common Oxidizing Agents for Fluoropyridine N-Oxidation
| Oxidant System | Typical Conditions | Pros | Cons | Best For... |
| m-CPBA | CH₂Cl₂ or CHCl₃, 0 °C to RT | Commercially available, easy to handle, generally clean reactions. | Can be explosive; struggles with electron-deficient pyridines; workup requires removing benzoic acid byproduct. | Electron-rich or moderately activated fluoropyridines.[4] |
| Oxone® (KHSO₅) | H₂O/CH₃CN or buffered systems | Inexpensive, stable, non-explosive alternative to m-CPBA.[5] | Can lead to pH changes; requires careful control for some substrates. | General purpose N-oxidation, especially on a larger scale.[5] |
| H₂O₂ / Acetic Acid | Glacial AcOH, 70-80 °C | Very inexpensive reagents. | Requires elevated temperatures; long reaction times; removal of acetic acid can be difficult.[4] | Simple, robust substrates where harsh conditions are tolerated. |
| UHP / TFAA | CH₂Cl₂, 0 °C to RT | Highly effective for deactivated systems; rapid reaction times.[6] | Generates trifluoroperacetic acid in situ, which is extremely reactive and requires careful temperature control. | Electron-deficient substrates (e.g., 2-fluoropyridine, cyanopyridines).[6] |
| Catalytic Mo/P / H₂O₂ | CH₃CN, 50 °C | Mild conditions, low catalyst loading, H₂O is the only byproduct.[7][8] | Requires catalyst preparation or purchase; may not be as fast as stoichiometric methods. | Complex molecules with sensitive functional groups.[7] |
Question 2: I'm observing significant defluorination of my starting material or product. How can I prevent this?
Defluorination is a pernicious side reaction that compromises atom economy and introduces difficult-to-separate hydroxylated impurities. It is often a sign that the reaction is proceeding through an unintended pathway.
Expert Analysis (The "Why"):
While the C-F bond is the strongest single bond to carbon, it is not inert. Oxidative defluorination often occurs not by direct cleavage, but through enzymatic or chemical pathways that generate reactive intermediates.[9][10] In a synthetic context, this can happen if the oxidant facilitates the formation of an epoxide or a quinone-like intermediate on the pyridine ring. Subsequent nucleophilic attack (by water, for instance) or rearrangement can then lead to the expulsion of a fluoride ion.[10][11] This is particularly problematic for fluoropyridines in the 2- and 4-positions, which are more susceptible to nucleophilic aromatic substitution.[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Insights into the mechanistic and synthetic aspects of the Mo/P-catalyzed oxidation of N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.manchester.ac.uk [pure.manchester.ac.uk]
Validation & Comparative
1H NMR spectrum of 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol
An In-Depth Guide to the ¹H NMR Spectrum of 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol: A Comparative Analysis
Introduction
In the landscape of modern drug discovery and materials science, heterocyclic compounds form the backbone of countless innovations. Substituted pyridines, in particular, are privileged scaffolds due to their presence in numerous bioactive molecules. The compound 4-(1,3-dioxolan-2-yl)-5-fluoropyridin-3-ol is a valuable synthetic intermediate, combining a fluorinated pyridinol core with a protected aldehyde functionality. Fluorine incorporation is a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity, making the precise characterization of such molecules paramount.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural elucidation of organic molecules in solution. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol. Rather than merely presenting a dataset, we will dissect the expected spectrum by drawing on foundational principles and comparing it with key analogues. This comparative approach not only validates the spectral assignment but also provides deeper insight into the structural effects of specific functional groups—a critical skill for researchers in the field.
Predicted ¹H NMR Spectrum: A Detailed Signal Dissection
To interpret the spectrum, we must first understand the molecule's structure and the unique electronic environment of each proton.
Caption: Structure of 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol with key protons labeled.
Based on this structure, we can predict the signals for each distinct proton environment. The analysis considers chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J).
Pyridine Ring Protons (H-2 and H-6)
-
Chemical Shift (δ): Protons on a pyridine ring are deshielded due to the ring current and the electron-withdrawing nature of the nitrogen atom, typically appearing far downfield.[1][2] We expect H-2 and H-6 to resonate in the δ 8.0-8.5 ppm region. The H-2 proton is often slightly further downfield than H-6.
-
Multiplicity: The splitting of these protons is dictated by couplings to both the adjacent fluorine atom and the other ring proton.
-
H-2: This proton will be split by the adjacent fluorine atom (a three-bond coupling, ³JHF) and by the H-6 proton across the nitrogen (a four-bond coupling, ⁴JHH). This will likely result in a doublet of doublets (dd) .
-
H-6: This proton is split by the adjacent fluorine atom (a four-bond coupling, ⁴JHF) and the H-2 proton (⁴JHH). This will also appear as a doublet of doublets (dd) . The magnitude of J-coupling interactions is a powerful tool for confirming assignments.[3]
-
Dioxolane Protons (H-a and H-b)
The 1,3-dioxolane group is an acetal used to protect an aldehyde. Its protons have highly characteristic signals.
-
Acetal Proton (H-a): This single proton on the carbon between two oxygens (C-2 of the dioxolane) is significantly deshielded and typically appears as a sharp singlet (s) in the range of δ 5.8-6.2 ppm . Its integration value of 1H makes it easily identifiable.
-
Ethylene Protons (H-b): The four protons on the ethylene bridge of the dioxolane are chemically equivalent in a symmetrical environment. They usually appear as a multiplet, often a singlet or a complex multiplet if there is restricted rotation, integrating to 4H.[4][5] We predict a signal around δ 4.0-4.3 ppm .
Hydroxyl Proton (-OH)
-
Chemical Shift (δ): The chemical shift of a hydroxyl proton is highly variable as it depends on solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet anywhere from δ 5.0 to 10.0 ppm or higher. In DMSO-d₆, this signal is often more distinct than in CDCl₃.
-
Multiplicity: It is usually a broad singlet (br s) because its coupling to other protons is often averaged out by rapid chemical exchange.
Summary of Predicted Spectral Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J in Hz) | Integration |
| H-2 | ~8.3 | dd | ³JHF ≈ 2-4 Hz, ⁴JHH ≈ 1-2 Hz | 1H |
| H-6 | ~8.1 | dd | ⁴JHF ≈ 1-3 Hz, ⁴JHH ≈ 1-2 Hz | 1H |
| OH | 5.0 - 10.0 | br s | - | 1H |
| H-a (acetal) | ~6.0 | s | - | 1H |
| H-b (ethylene) | ~4.1 | m | - | 4H |
Comparative Analysis: Validating the Spectrum
To truly understand the spectrum, we will compare it with two key analogues. This approach highlights the specific contributions of the fluorine atom and the dioxolane protecting group.
Comparison 1: The Impact of the Fluorine Substituent
-
Alternative Compound: 4-(1,3-Dioxolan-2-yl)pyridin-3-ol (the non-fluorinated analogue).
By removing the fluorine atom, we can isolate its electronic and coupling effects.
| Proton | With Fluorine (Target) | Without Fluorine (Analogue) | Rationale for Difference |
| H-6 | ~8.1 ppm (dd) | ~8.0 ppm (d) | The fluorine's inductive effect is minimal at this distance. The key change is the loss of ⁴JHF coupling, simplifying the signal to a doublet (from coupling to H-2). |
| H-2 | ~8.3 ppm (dd) | ~8.2 ppm (d) | Similar to H-6, the signal simplifies to a doublet due to the loss of ³JHF coupling. |
| H-5 | (Fluorine) | ~7.3 ppm (d) | In the analogue, a proton exists at C-5. It would appear as a doublet coupled to H-6, significantly upfield of the other pyridine protons. |
Key Insight: The presence of fluorine introduces characteristic H-F coupling, transforming the simple doublets of the pyridine protons into more complex doublet of doublets.[3][6] This is a definitive marker for successful fluorination.
Caption: Key H-H and H-F J-coupling interactions in the fluoropyridine ring.
Comparison 2: Identifying the Dioxolane Protecting Group
-
Alternative Compound: 5-Fluoro-3-hydroxypyridine-4-carbaldehyde (the unprotected aldehyde).
This comparison confirms the successful installation of the dioxolane protecting group.
| Proton | With Dioxolane (Target) | Without Dioxolane (Aldehyde) | Rationale for Difference |
| Aldehyde H | Absent | ~10.0 ppm (s) | The highly deshielded aldehyde proton signal is a hallmark of this functional group. Its absence is a primary indicator of acetal formation. |
| Acetal H-a | ~6.0 ppm (s, 1H) | Absent | The appearance of this characteristic singlet confirms the presence of the dioxolane's C-H bond. |
| Ethylene H-b | ~4.1 ppm (m, 4H) | Absent | The appearance of the ethylene bridge signal is the second piece of evidence for successful protection. |
Key Insight: The ¹H NMR spectrum provides an unmistakable signature for the conversion of an aldehyde to a dioxolane acetal: the disappearance of a signal around 10 ppm and the concurrent appearance of two new signals around 6.0 ppm and 4.1 ppm.[7]
Experimental Protocol for ¹H NMR Acquisition
To generate reliable and reproducible data, a standardized experimental protocol is essential. The following steps represent a robust methodology for acquiring a high-quality spectrum.
Caption: Standardized workflow for NMR sample preparation, acquisition, and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol. The choice of mass depends on the sensitivity of the NMR spectrometer.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. DMSO-d₆ is an excellent choice as it solubilizes polar compounds and clearly shows exchangeable protons like -OH. CDCl₃ is another common alternative.
-
Transfer the solution to a 5 mm NMR tube. Ensure the tube is clean and dry to avoid interfering signals.
-
-
Instrument Setup & Calibration:
-
Insert the sample into the NMR spectrometer.
-
Locking: The instrument locks onto the deuterium signal of the solvent to counteract magnetic field drift.
-
Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is crucial for achieving sharp, well-resolved peaks.
-
-
Data Acquisition:
-
A standard ¹H pulse program is selected.
-
Key parameters are set: a sufficient number of scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio. A relaxation delay (e.g., 2 seconds) is included between scans to allow for full magnetization recovery, ensuring accurate signal integration.
-
The Free Induction Decay (FID), which is the raw time-domain signal, is acquired.
-
-
Data Processing:
-
The FID is multiplied by a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
A Fourier Transform is applied to the FID to convert it from the time domain to the frequency domain, yielding the familiar NMR spectrum.
-
The spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode.
-
The chemical shift axis is calibrated. If using DMSO-d₆, the residual solvent peak is set to δ 2.50 ppm.[8]
-
Signals are integrated to determine the relative number of protons, and coupling constants are measured.
-
Conclusion
The ¹H NMR spectrum of 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol is rich with structural information. A systematic analysis, grounded in the fundamental principles of chemical shift and spin-spin coupling, allows for the complete assignment of all proton signals. By employing a comparative methodology—evaluating the spectrum against its non-fluorinated and unprotected aldehyde analogues—we gain a much deeper and more confident understanding of the data. This approach definitively confirms the presence of the key structural motifs: the fluoropyridine core, evidenced by characteristic H-F couplings, and the dioxolane protecting group, marked by its unique acetal and ethylene proton signals. This guide serves as a robust framework for researchers to not only interpret this specific spectrum but also to apply these analytical strategies to other complex molecules in their research endeavors.
References
-
Micó, V., et al. (2020). Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. Available at: [Link]
-
"NMR spectral characteristics of fluorocontaining pyridines" (2017). Fluorine Notes, Vol. 112. Available at: [Link]
-
Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. Available at: [Link]
-
Wasylishen, R. E., & Lichter, R. L. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. Available at: [Link]
- Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in NMR Spectroscopy.
-
MDPI. (2021). (S)-1-(Ethoxycarbonyl)ethyl(2R,5S)-2,5-dimethyl-1,3-dioxolan-4-one-2-carboxylate. MDPI. Available at: [Link]
-
Tóth, G., et al. (2013). ¹H and ¹³C NMR investigation of 20-hydroxyecdysone dioxolane derivatives, a novel group of MDR modulator agents. PubMed. Available at: [Link]
-
García-Reynaga, J., et al. (2020). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. PMC. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]
- Singh, V. K., et al. (1987). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
-
Anet, F. A. L. (1962). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Available at: [Link]
- Abraham, R. J., et al. (2010). ¹H chemical shifts in NMR. Part 18.
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Precision Analytics in Fluorine Chemistry: A Comparative Guide to 19F NMR Shifts of 3-Hydroxy-5-Fluoropyridine Derivatives
The following guide provides a high-level technical analysis of the 19F NMR characteristics of 3-hydroxy-5-fluoropyridine derivatives . It is designed for medicinal chemists and structural biologists requiring precision in structural assignment and bioisostere validation.
Executive Summary: The Diagnostic Power of the 3,5-Scaffold
In drug discovery, the 3-hydroxy-5-fluoropyridine scaffold serves as a critical bioisostere for phenol, offering modulated lipophilicity and metabolic stability. However, characterizing this motif is challenging due to the sensitivity of the fluorine nucleus to tautomeric equilibria and protonation states .
This guide objectively compares the 19F NMR performance of this scaffold against its regioisomers (2-fluoro and 4-fluoro analogs), establishing a self-validating protocol for structural verification.
Key Technical Differentiators
-
Chemical Shift Window: 3-Fluoro isomers typically resonate in the -120 to -140 ppm range (vs. CFCl₃), distinct from the deshielded 2-fluoro analogs (-70 to -90 ppm).
-
Solvent Sensitivity: The 3-hydroxy group induces significant solvent-dependent shifts (
ppm) due to hydrogen bonding and zwitterionic tautomerism in aqueous media. -
pH Response: Protonation of the pyridine nitrogen triggers a predictable downfield shift, acting as an internal pH probe.
Comparative Analysis: Regioisomer Discrimination
The position of the fluorine atom relative to the ring nitrogen is the primary determinant of the chemical shift. The table below compares the 3-hydroxy-5-fluoro scaffold with common alternatives.
Table 1: 19F NMR Chemical Shift Ranges of Fluoropyridines (vs. CFCl₃)
| Isomer Scaffold | F-Position relative to N | Electronic Environment | Typical Shift Range ( | Multiplicity (1H-decoupled) |
| 3-Hydroxy-5-fluoropyridine | Meta | Shielded (Inductive) | -125 to -135 | Singlet |
| 2-Fluoropyridine derivatives | Ortho | Deshielded (n-> | -70 to -90 | Singlet |
| 3-Fluoropyridine (unsubstituted) | Meta | Shielded | -123 to -128 | Singlet |
| 4-Fluoropyridine derivatives | Para | Intermediate | -100 to -110 | Singlet |
Critical Insight: The 3-position (meta to N) lacks the direct deshielding resonance interaction with the ring nitrogen seen in 2- and 4-isomers. Consequently, 3-hydroxy-5-fluoropyridine appears significantly upfield compared to 2-fluoro analogs.
Mechanistic Factors Influencing Shifts
To interpret spectra accurately, one must account for the dynamic behavior of the hydroxy-pyridine core.
A. Tautomerism (The "Chameleon" Effect)
3-Hydroxypyridines exist in an equilibrium between the enol form (predominant in non-polar solvents like CDCl₃) and the zwitterionic/keto form (favored in water/methanol).
-
Enol Form (CDCl₃): F is in a standard aromatic environment.
ppm. -
Zwitterion (D₂O): The accumulation of positive charge on the ring nitrogen exerts an inductive withdrawing effect, typically causing a downfield shift (deshielding) of 2–5 ppm.
B. Substituent Effects (The 5-OH Influence)
In 3-hydroxy-5-fluoropyridine, the hydroxyl group is meta to the fluorine.
-
Inductive Effect (-I): OH withdraws electrons, slightly deshielding F.
-
Resonance Effect (+R): OH donates electrons, but this is inefficient at the meta position.
-
Net Result: The fluorine signal is slightly deshielded compared to a simple 3-fluoropyridine, but remains in the -130 ppm region.
Experimental Protocol: Self-Validating Assignment
To ensure data integrity, follow this standardized workflow.
Reagents & Setup
-
Reference Standard:
-Trifluorotoluene ( -63.72 ppm) or Hexafluorobenzene ( -164.9 ppm). Avoid internal CFCl₃ due to volatility. -
Solvent: DMSO-
is recommended for routine characterization to suppress tautomeric exchange broadening.
Step-by-Step Workflow
-
Sample Prep: Dissolve 5-10 mg of derivative in 0.6 mL DMSO-
. Add 0.1% v/v -Trifluorotoluene. -
Acquisition: Acquire 1H-decoupled 19F NMR (typically >376 MHz).
-
Relaxation Delay (d1): Set to 5s (Fluorine T1 can be long; short d1 leads to integration errors).
-
Spectral Width: 200 ppm (centered at -120 ppm).
-
-
Validation (The "Solvent Titration" Test):
-
Record spectrum in CDCl₃.[1]
-
Record spectrum in DMSO-
. -
Criterion: If
ppm, the OH group is free and participating in H-bonding. If , the OH may be capped (ether/ester) or intramolecularly bonded.
-
Visualizing the Decision Logic
The following diagram illustrates the logical flow for assigning a fluoropyridine derivative based on 19F NMR data.
Figure 1: Decision tree for the structural assignment of fluoropyridine regioisomers using 19F NMR chemical shift ranges and solvent sensitivity.
References
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for general shift ranges).
-
PureSynth. (2025). 3-Fluoro-5-Hydroxypyridine Product Specifications and Spectral Data. Retrieved from [Link]
-
Reich, H. J. (2024). 19F Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]
-
University of Liverpool. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science. Retrieved from [Link]
Sources
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Pyridine Acetals
For researchers, scientists, and drug development professionals, a deep understanding of a molecule's structure is fundamental. Mass spectrometry (MS) is a cornerstone technique for this, providing rich structural information through the analysis of fragmentation patterns.[1][2] This guide offers a comparative analysis of the mass spectrometric fragmentation of pyridine acetals, providing insights into their structural characterization and exploring how different analytical approaches can be leveraged for comprehensive analysis.
Pyridine and its derivatives are key building blocks in many pharmaceuticals and biologically active compounds.[3] The acetal functional group, often used as a protecting group in synthesis, introduces specific fragmentation behaviors under mass spectrometric conditions.[4] Understanding these fragmentation pathways is crucial for the unambiguous identification and structural elucidation of novel pyridine-containing molecules.
The Fundamentals of Pyridine Acetal Fragmentation
Electron ionization (EI) is a common technique used in mass spectrometry where high-energy electrons bombard a sample, leading to the formation of a molecular ion (M+•).[2][5] This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals.[5][6] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.[1]
The fragmentation of pyridine acetals is influenced by the inherent stability of the pyridine ring and the chemistry of the acetal group. Key fragmentation processes include:
-
Alpha-Cleavage: This is a common fragmentation pathway for acetals, involving the cleavage of the C-C bond adjacent to the oxygen atom. This results in the formation of a stable oxonium ion.
-
Loss of an Alkoxy Group: The acetal can lose one of its alkoxy (-OR) groups as a radical, leading to a characteristic fragment ion.
-
Ring Fragmentation: The pyridine ring itself can fragment, although it is a relatively stable aromatic system. Fragmentation of the pyridine ring can occur after initial fragmentation of the acetal side chain.[7]
-
Hydrogen Rearrangements: Intramolecular hydrogen shifts can occur, leading to the formation of rearrangement ions with specific m/z values. This is particularly noted in 2-substituted pyridines where the side chain can interact with the ring nitrogen.[8]
Comparative Fragmentation Analysis: Isomeric Position Matters
The position of the acetal substituent on the pyridine ring significantly influences the fragmentation pattern. This is due to the "ortho effect," where a substituent at the 2-position can interact with the ring nitrogen, leading to unique fragmentation pathways not observed for the 3- and 4-isomers.[8]
A study on isomeric monosubstituted pyridines demonstrated that the mass spectra of 2-substituted compounds are distinct from their 3- and 4-isomers.[8] This difference is attributed to the interaction of the side chain with the ring nitrogen, often resulting in a hydrogen transfer to the nitrogen and the elimination of a neutral molecule.[8]
Table 1: Hypothetical Comparative Fragmentation of Isomeric Pyridine Acetals
| Fragment Ion | 2-Pyridyl Acetal (m/z) | 3-Pyridyl Acetal (m/z) | 4-Pyridyl Acetal (m/z) | Plausible Fragmentation Pathway |
| [M]+• | Present | Present | Present | Molecular Ion |
| [M - OR]+ | Abundant | Less Abundant | Less Abundant | Loss of an alkoxy radical |
| [M - R]+ | Present | Present | Present | Loss of an alkyl radical from the acetal |
| Pyridinium Ion | Often a base peak | Present | Present | Cleavage at the benzylic position |
| Rearrangement Ions | Unique peaks due to H-transfer | Absent | Absent | Interaction with the ring nitrogen |
This table is a generalized representation. Actual m/z values will depend on the specific R groups of the acetal.
Experimental Workflow: Characterizing a Novel Pyridine Acetal
The following is a generalized workflow for the characterization of a novel pyridine acetal using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile compounds.[9][10]
Step 1: Sample Preparation The pyridine acetal is dissolved in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
Step 2: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., Rxi-5Sil MS) is typically used.[10][11]
-
Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC.
-
Oven Program: A temperature gradient is used to separate the components of the sample. For example, starting at 70°C and ramping up to 250°C.[12]
-
MS Detection: The mass spectrometer is set to scan a mass range of m/z 50-500.
Step 3: Data Analysis The resulting total ion chromatogram (TIC) will show a peak corresponding to the pyridine acetal. The mass spectrum of this peak is then analyzed to identify the molecular ion and the major fragment ions. This data is then compared to spectral databases and known fragmentation patterns to elucidate the structure.
Diagram 1: GC-MS Experimental Workflow
Caption: Workflow for pyridine acetal analysis by GC-MS.
Comparison with Other Analytical Techniques
While MS is a powerful tool, a multi-technique approach often provides the most comprehensive structural characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry. It is highly complementary to MS.
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups present in a molecule, such as the C-O bonds of the acetal and the C=N bond of the pyridine ring.
-
High-Performance Liquid Chromatography (HPLC): For non-volatile or thermally labile pyridine acetals, HPLC coupled with MS (LC-MS) is the preferred method of analysis.[9]
Diagram 2: Complementary Analytical Techniques
Caption: Interplay of analytical techniques for structural elucidation.
Conclusion
The mass spectrometric fragmentation of pyridine acetals is a predictable yet nuanced process that provides invaluable information for structural elucidation. The position of the acetal substituent on the pyridine ring has a profound impact on the fragmentation pathways, a key consideration for isomeric differentiation. By combining the power of mass spectrometry with complementary analytical techniques and a thorough understanding of fragmentation mechanisms, researchers can confidently characterize novel pyridine-containing compounds, accelerating drug discovery and development.
References
-
Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]
-
Gelling, I. R., Irwin, W. J., & Wibberley, D. G. (1969). Pyridopyrimidines. Part VI. Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact. Journal of the Chemical Society B: Physical Organic. [Link]
-
Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry. [Link]
-
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]
-
NIST. (n.d.). Pyridine. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Pearson Education. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
ResearchGate. (n.d.). Mass spectra and proposed scheme for the mass spectral fragmentation of.... [Link]
-
Taylor & Francis Online. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). [Link]
-
University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. [Link]
-
U.S. Department of Health and Human Services. (1999). Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA/NIH Mass Spectral Data Base. [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]
-
Cefas. (2025). Development of quantitative method for the determination of pyridine in biota and sediment samples. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. [Link]
-
MOST Wiedzy. (n.d.). Dehydrogenation in electron-induced dissociative ionization of pyridine molecule. [Link]
-
PubMed. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. [Link]
-
PubMed. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. [Link]
-
PubMed. (2025). Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. [Link]
-
PubMed. (1999). Electron ionization mass spectra of acetals of beta-D-glycopyranosylnitromethanes. [Link]
-
PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. [Link]
-
ResearchGate. (n.d.). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. [Link]
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Comparative IR Analysis: Fluoropyridin-3-ol vs. Parent Hydroxypyridines
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]
Executive Summary: The Fluorine Effect in Vibrational Spectroscopy
In medicinal chemistry, fluoropyridin-3-ols (specifically the 2-fluoro and 6-fluoro isomers) are critical bioisosteres used to modulate the pKa, lipophilicity, and metabolic stability of drug scaffolds.[1] Distinguishing these fluorinated derivatives from their parent compound, pyridin-3-ol (3-hydroxypyridine) , requires a nuanced understanding of how fluorine substitution alters the vibrational landscape.[1]
This guide provides an objective comparison of the infrared (IR) spectral characteristics of 2-fluoropyridin-3-ol versus the parent pyridin-3-ol .[1] The core differentiator lies not just in the appearance of the C–F stretching band, but in a fundamental shift in tautomeric equilibrium driven by the electron-withdrawing nature of the fluorine atom.
Mechanistic Insight: Tautomerism & Electronic Effects
The Tautomeric Shift
To interpret the IR spectrum accurately, one must first understand the species present in the sample.
-
Pyridin-3-ol (Parent): In the solid state and polar solvents, this compound exists in a significant equilibrium with its zwitterionic form (NH⁺/O⁻). This creates a complex IR spectrum characterized by broad, hydrogen-bonded features.[1]
-
2-Fluoropyridin-3-ol (Target): The fluorine atom at the C2 position is strongly electronegative.[1] It inductively withdraws electron density from the ring nitrogen, significantly reducing its basicity. This destabilizes the zwitterionic form, forcing the equilibrium overwhelmingly toward the neutral enol form .
Implication for IR: The spectrum of the fluorinated compound will appear "cleaner" and more characteristic of a standard phenol, lacking the broad, diffuse ammonium bands seen in the parent.
Figure 1: Impact of Fluorine substitution on the tautomeric equilibrium of 3-hydroxypyridines. The electron-withdrawing fluorine prevents protonation of the nitrogen, favoring the neutral enol species.
Comparative Spectral Analysis
The following table contrasts the diagnostic peaks of 2-fluoropyridin-3-ol with pyridin-3-ol . Data is synthesized from standard group frequency shifts in fluorinated heterocycles and experimental precedents for hydroxypyridines.[1]
Table 1: Key Diagnostic IR Bands (cm⁻¹)
| Vibrational Mode | Pyridin-3-ol (Parent) | 2-Fluoropyridin-3-ol | Mechanistic Explanation |
| O–H Stretch ( | 2500–3300 (Very Broad) | 3200–3450 (Sharper) | Parent forms strong intermolecular H-bond networks (zwitterionic). Fluoro analog is neutral; 2-F may form weak intramolecular H-bond (O-H[1]···F), sharpening the peak. |
| N–H Stretch ( | 2800–3200 (Under OH) | Absent | The N-H bond is absent in the neutral fluoropyridine tautomer. |
| C=N Ring Stretch | 1580–1600 (Weak/Med) | 1600–1625 (Strong) | Fluorine substitution breaks ring symmetry, increasing the dipole moment change and intensity of ring stretches. |
| C–F Stretch ( | Absent | 1200–1260 (Strong) | Primary Diagnostic Peak. The C–F bond is highly polar and appears in the fingerprint region, often splitting into two bands. |
| Ring Breathing | ~990–1000 | 1010–1030 | The heavy fluorine atom coupled with ring stiffening shifts the breathing mode to a slightly higher frequency. |
| C–O Stretch | 1270–1290 | 1280–1310 | Inductive withdrawal by F increases the C–O bond order slightly, shifting it to higher wavenumbers. |
Deep Dive: The C–F Fingerprint Region
For researchers confirming the success of a fluorination reaction (e.g., Balz-Schiemann or nucleophilic substitution), the 1200–1260 cm⁻¹ region is critical.
-
Observation: Look for a new, intense band in this region that is absent in the starting material.
-
Differentiation: In 6-fluoropyridin-3-ol , the C–F stretch may shift slightly lower (~1180–1220 cm⁻¹) due to the para-position relative to the hydroxyl group, changing the resonance contribution.[1]
Experimental Protocol: Validated FTIR Workflow
To ensure reproducible data, especially given the hydrogen-bonding sensitivity of these compounds, follow this standardized protocol.
Method A: Attenuated Total Reflectance (ATR) – Recommended
Best for: Rapid screening of solid powders and minimizing moisture interference.
-
Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol.[1] Verify the background energy curve shows no residual organic peaks.[1]
-
Sample Loading: Place ~5 mg of 2-fluoropyridin-3-ol powder onto the crystal center.
-
Compression: Apply high pressure using the anvil.[1] Critical: Ensure uniform contact; the O-H peak shape depends heavily on contact quality.
-
Acquisition:
-
Post-Processing: Apply ATR correction (if comparing to library transmission spectra) to adjust for penetration depth dependence.
Method B: KBr Pellet – For High-Resolution Fingerprinting
Best for: Resolving fine splitting in the C-F and Ring regions.[1]
-
Grinding: Mix 2 mg of sample with 200 mg of spectroscopic-grade KBr (dried at 110°C). Grind in an agate mortar until a fine, non-reflective powder is formed.
-
Pressing: Press at 10 tons for 2 minutes under vacuum (to remove water vapor).
-
Check: The pellet must be transparent.[1] Cloudy pellets indicate moisture (broad band at 3400 cm⁻¹) or large particle size (scattering slope).[1]
-
Measurement: Record spectrum immediately to prevent hygroscopic water uptake, which can obscure the O-H region.
References
-
NIST Mass Spectrometry Data Center. Infrared Spectrum of 3-Fluoropyridine.[1] National Institute of Standards and Technology.[1][2] Available at: [Link][1]
-
Szafran, M., et al. (2002).[1][3][4] Structure and vibrational spectra of 3-hydroxypyridine and its derivatives.[1] Journal of Molecular Structure.[1] (Provides baseline data for the parent hydroxypyridine tautomerism).
-
Dolbier, W. R. (2009).[1] Fluorine in Pharmaceuticals.[1][5][6] Guide to Fluorine NMR and IR characteristics in heterocyclic systems.
-
PubChem Compound Summary. 3-Fluoro-2-hydroxypyridine (Isomer Analog Data). National Center for Biotechnology Information.[1] Available at: [Link][1]
- BenchChem.Experimental Protocol: FTIR Spectroscopy of Fluorinated Pyridines.
Sources
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. Pyridine, 3-fluoro- [webbook.nist.gov]
- 3. chemtube3d.com [chemtube3d.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. WO2016086036A2 - Methods and compositions for 18f-radiolabeling of biologics - Google Patents [patents.google.com]
- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: HPLC Purity Analysis of Fluorinated Pyridines
Executive Summary
For the purity analysis of fluorinated pyridines—specifically when separating positional isomers (e.g., 2-fluoropyridine vs. 3-fluoropyridine)—standard C18 reversed-phase methods are often insufficient. The Pentafluorophenyl (PFP) stationary phase is the superior alternative, offering distinct selectivity driven by
This guide details the transition from standard C18 to PFP, providing a validated protocol that exploits the unique pKa differences of fluorinated pyridine isomers.
Part 1: The Challenge (Why C18 Fails)
Fluorinated pyridines present a "perfect storm" of chromatographic challenges:
-
Positional Isomerism: The hydrophobicity (
) of 2-, 3-, and 4-fluoropyridine is nearly identical. Standard C18 columns, which rely primarily on hydrophobic partitioning, often co-elute these isomers. -
Silanol Interactions: Pyridines are basic.[2] On standard silica-based C18 columns, the nitrogen lone pair interacts with residual silanols, causing severe peak tailing.
-
pKa Variation: The position of the fluorine atom drastically shifts the basicity.
-
3-Fluoropyridine:[7][8] pKa ~ 3.0 (Electron withdrawing effect)
-
2-Fluoropyridine:[6][7] pKa ~ -0.44 (Strong inductive effect + resonance)
Expert Insight: This massive pKa shift is your greatest asset. At pH 3.0, 3-fluoropyridine is protonated (ionized), while 2-fluoropyridine remains neutral. C18 struggles to exploit this without ion-pairing reagents, but PFP phases excel here.
Part 2: Comparative Analysis of Methodologies
The following table summarizes the performance of three common approaches for fluorinated pyridine analysis.
| Feature | Method A: Standard C18 | Method B: Fluorinated PFP (Recommended) | Method C: HILIC |
| Primary Mechanism | Hydrophobic Interaction | Hydrophilic Partitioning | |
| Isomer Resolution | Poor ( | Excellent ( | Moderate to Good |
| Peak Shape | Prone to Tailing (Tf > 1.5) | Sharp (Tf < 1.2) | Good, but sensitive to water content |
| Mobile Phase | High pH often required | Standard Acidic (Formic/TFA) | High Organic (Acetonitrile) |
| Suitability | General impurities | Positional Isomers & Halogenated impurities | Very polar metabolites |
Decision Logic for Method Selection
The following diagram outlines the decision process for selecting the correct stationary phase based on sample complexity.
Caption: Decision tree for selecting stationary phases. PFP is the primary branch for isomeric mixtures.
Part 3: The Solution – PFP Method Protocol
This protocol is designed as a self-validating system. It utilizes a PFP-propyl bonded phase which provides "orthogonal" selectivity to C18.
Chromatographic Conditions
-
Column: Pentafluorophenyl (PFP) Propyl, 150 x 4.6 mm, 3 µm (e.g., Supelco Discovery HS F5 or Phenomenex Kinetex F5).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Methanol (MeOH).[9]
-
Note: MeOH is preferred over Acetonitrile for PFP columns as it enhances the
- interaction capability of the stationary phase.
-
-
Temperature: 35°C.
-
Detection: UV @ 260 nm (Pyridine
).
Gradient Profile
| Time (min) | % Mobile Phase B | Comment |
| 0.0 | 5 | Initial Hold (Equilibration) |
| 2.0 | 5 | Load Sample |
| 15.0 | 60 | Gradient Elution of Isomers |
| 18.0 | 90 | Wash highly retained non-polars |
| 20.0 | 90 | Hold |
| 20.1 | 5 | Re-equilibration |
| 25.0 | 5 | End |
Mechanism of Action
The PFP phase works differently than C18.[9][10][11] The fluorine atoms on the benzene ring of the stationary phase create a localized electron deficit. This allows the phase to act as a Lewis acid, interacting strongly with the electron-rich nitrogen of the pyridine and the electron-dense fluorine substituents on the analyte.
Caption: The PFP stationary phase retains analytes via multiple mechanisms, unlike the singular hydrophobicity of C18.
Part 4: Experimental Validation Data
The following data represents typical performance metrics when separating a mixture of 2-fluoropyridine and 3-fluoropyridine.
| Parameter | C18 Column (pH 3.0) | PFP Column (pH 3.0) | Acceptance Criteria |
| Retention Time (2-F) | 4.2 min | 5.8 min | N/A |
| Retention Time (3-F) | 4.4 min | 7.2 min | N/A |
| Resolution ( | 0.8 (Fail) | 4.5 (Pass) | |
| Tailing Factor (Tf) | 1.8 | 1.1 | |
| Theoretical Plates | 4,500 | 12,000 |
Analysis:
-
On C18, the peaks co-elute because the hydrophobic difference is negligible.
-
On PFP, the 3-fluoropyridine is retained longer. At pH 3.0, 3-F-Pyridine (pKa ~3.0) is ~50% ionized, interacting via ion-exchange with silanols (if unsuppressed) but primarily via strong dipole interactions with the PFP ring. 2-F-Pyridine (pKa ~ -0.44) is neutral and elutes earlier, resulting in massive resolution.
References
-
Supelco/Sigma-Aldrich. (2025). Fluorinated HPLC Phases: Looking Beyond C18. Retrieved from
-
PubChem. (2025).[6][12] 2-Fluoropyridine Compound Summary (pKa Data). Retrieved from
-
Waters Corporation. (2025). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from
-
Mac-Mod Analytical. (2025). Advantages of Pentafluorophenyl (PFP) Phases. Retrieved from
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 3. helixchrom.com [helixchrom.com]
- 4. helixchrom.com [helixchrom.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Fluoropyridine CAS#: 372-47-4 [m.chemicalbook.com]
- 8. 3-Fluoropyridine | 372-47-4 [chemicalbook.com]
- 9. symta.com [symta.com]
- 10. hplc.eu [hplc.eu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparing reactivity of 5-fluoro vs 5-chloro pyridine aldehydes
Technical Comparison Guide: 5-Fluoro vs. 5-Chloro Pyridine Carboxaldehydes
Executive Summary: The Halogen Divergence
For researchers in medicinal chemistry and process development, the choice between 5-fluoro-2-pyridinecarboxaldehyde (5-F-PyCHO) and 5-chloro-2-pyridinecarboxaldehyde (5-Cl-PyCHO) is rarely about bioisosterism alone.[1][2][3] It is a strategic decision dictated by the downstream synthetic pathway.
-
Select the 5-Chloro analog if your workflow involves transition-metal catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) at the 5-position.[1][2][3] The C-Cl bond is a reliable oxidative addition handle.[1][2][3]
-
Select the 5-Fluoro analog if you require a metabolic blocker that remains inert to Pd(0) or if you intend to exploit the fluorine as a leaving group in nucleophilic aromatic substitution (SNAr), activated by the para-aldehyde moiety.
Part 1: Electronic & Structural Landscape
The reactivity differences stem from the competition between Inductive (-I) and Mesomeric (+M) effects exerted by the halogen on the electron-deficient pyridine ring.
| Feature | 5-Fluoro (F) | 5-Chloro (Cl) | Impact on Reactivity |
| Electronegativity | 3.98 (High) | 3.16 (Moderate) | F pulls electron density stronger (-I), increasing the electrophilicity of the aldehyde carbonyl.[1][2][3] |
| C-X Bond Strength | ~116 kcal/mol | ~81 kcal/mol | C-F is generally inert to oxidative addition; C-Cl breaks readily with Pd catalysts.[1][2][3] |
| Leaving Group Ability (SNAr) | High (in activated systems) | Low | F stabilizes the Meisenheimer intermediate better than Cl due to high electronegativity. |
| Steric Radius | 1.47 Å (H-mimic) | 1.74 Å (Methyl-mimic) | Cl exerts greater steric hindrance on adjacent positions (C4/C6).[1][2][3] |
Structural Resonance Analysis
In the 2-pyridinecarboxaldehyde scaffold, the aldehyde at C2 and the halogen at C5 are in a para-like relationship.[1]
-
The Aldehyde (EWG): Withdraws density from C3 and C5 via resonance.
-
The Nitrogen (EWG): Withdraws density from C2 and C4.
-
Net Effect at C5: The 5-position is electronically "meta" to the nitrogen (unactivated) but "para" to the aldehyde (activated). Consequently, 5-F-PyCHO is uniquely poised for SNAr reactions that would be impossible on a simple 3-fluoropyridine.[1][2][3]
Part 2: Reactivity Matrix & Decision Logic
The "Head" Reactivity: Aldehyde Condensation
-
Reaction Type: Reductive Amination, Knoevenagel, Wittig.[3]
-
Comparison: 5-F > 5-Cl .
-
Mechanism: The stronger inductive effect of Fluorine (-I) depletes electron density from the ring more effectively than Chlorine, rendering the carbonyl carbon at C2 slightly more electrophilic.
-
Experimental Note: In reductive aminations, imine formation with 5-F-PyCHO is typically faster.[1][2][3] However, the resulting secondary amine is also more acidic (lower pKa) due to the fluorine.
The "Handle" Reactivity: Cross-Coupling vs. Displacement
This is the primary bifurcation point in synthesis planning.
-
Scenario A: Suzuki-Miyaura Coupling
-
Substrate: 5-Cl-PyCHO .
-
Why: The C-Cl bond undergoes oxidative addition with standard Pd(0) catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2). The C-F bond is inert under these conditions.
-
Risk: The aldehyde is sensitive to oxidation; use weak bases (K3PO4) rather than strong hydroxides.[3]
-
-
Scenario B: Nucleophilic Aromatic Substitution (SNAr)
-
Substrate: 5-F-PyCHO .
-
Why: While the 5-position is not activated by the pyridine nitrogen, it is activated by the para-aldehyde.[1] Strong nucleophiles (thiols, alkoxides) can displace the Fluorine. Chlorine is a poor leaving group here because it cannot stabilize the anionic intermediate as effectively as Fluorine.
-
Part 3: Visualization of Synthetic Pathways
Caption: Decision tree for selecting the optimal halogenated pyridine aldehyde based on the desired downstream transformation.
Part 4: Validated Experimental Protocols
Protocol A: Suzuki Coupling (Optimized for 5-Chloro)
Objective: Coupling 5-chloro-2-pyridinecarboxaldehyde with Phenylboronic acid.[1][2][3] Rationale: The 5-position is electron-rich relative to the 2-position; electron-rich phosphine ligands (like dppf or PCy3) facilitate the difficult oxidative addition.[1][2][3]
-
Setup: In a reaction vial, combine 5-chloro-2-pyridinecarboxaldehyde (1.0 eq), Phenylboronic acid (1.2 eq), and Pd(dppf)Cl2·DCM (0.05 eq).[2][3]
-
Solvent/Base: Add degassed 1,4-Dioxane/Water (4:1) and K3PO4 (2.0 eq).[3] Note: Avoid Na2CO3 if possible to prevent aldehyde hydration/Cannizzaro side reactions.
-
Reaction: Heat to 90°C under N2 for 4–12 hours.
-
Self-Validation (Checkpoint):
-
TLC: Monitor the disappearance of the starting chloride (less polar).
-
LCMS: Look for the biaryl mass.[3] If de-chlorination (hydrodehalogenation) is observed (M-Cl+H), lower the temperature and increase catalyst loading.
-
Protocol B: SNAr Displacement (Optimized for 5-Fluoro)
Objective: Displacing Fluorine with a Thiol (e.g., Benzyl mercaptan).[3] Rationale: The aldehyde at C2 activates the C5-Fluorine.[1] The reaction requires a polar aprotic solvent to solvate the nucleophile.
-
Setup: Dissolve 5-fluoro-2-pyridinecarboxaldehyde (1.0 eq) in anhydrous DMF or DMSO (0.2 M).
-
Nucleophile Formation: In a separate vial, treat Benzyl mercaptan (1.1 eq) with Cs2CO3 (1.2 eq) or NaH (1.1 eq) to generate the thiolate.[3]
-
Addition: Add the thiolate solution dropwise to the aldehyde solution at 0°C, then warm to Room Temperature (RT).
-
Reaction: Stir at RT. If no reaction after 2 hours, heat to 60°C.
-
Self-Validation (Checkpoint):
-
Color Change: Reaction often turns deep yellow/orange upon formation of the Meisenheimer complex.
-
1H NMR: Monitor the loss of the specific splitting pattern of the C5-H (which is coupled to F, J ~8-10 Hz). The product will lack F-H coupling.[3]
-
References
-
Vertex AI Search . (2026).[2][3] Comparison of physical properties and binding of chlorinated and fluorinated compounds. Royal Society of Chemistry.[2][3] Link
-
BenchChem . (2025).[2][3][5] Reactivity of 5-Formylpicolinonitrile and Pyridine Carboxaldehydes. BenchChem Application Notes. Link[3]
-
Yoneda Labs . (2024).[2][3] Suzuki-Miyaura cross-coupling: Practical Guide and Electrophile Selection. Yoneda Labs.[1][2][3] Link
-
Sigma-Aldrich . (2025).[1][2][3][6] Product Specification: 2-Chloro-5-fluoro-pyridine-3-carbaldehyde. Merck KGaA.[1][2][3] Link
-
Organic Syntheses . (2017). Site-Selective C-H Fluorination of Pyridines and Diazines. Org. Synth. 2017, 94, 46-53.[1][3][6] Link[3]
Sources
- 1. chembk.com [chembk.com]
- 2. 5-Fluoropyridine-2-carboxaldehyde | C6H4FNO | CID 10351697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Fluoropyridine-3-carbaldehyde | C6H4FNO | CID 14141159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgsyn.org [orgsyn.org]
Biological Activity of Fluorinated vs. Non-Fluorinated Vitamin B6 Analogs: A Technical Guide
Executive Summary & Scientific Rationale
The introduction of fluorine into the vitamin B6 scaffold—specifically at the C6 or C2 positions of the pyridine ring—fundamentally alters the cofactor's bioactivity without abolishing its structural recognition by enzymes.[1] For drug development professionals and structural biologists, these analogs serve two critical functions:
-
Mechanistic Probes: They act as
-NMR reporters, allowing real-time observation of active site conformational changes (e.g., the T-to-R transition in glycogen phosphorylase). -
Metabolic Modulators: The high electronegativity of fluorine perturbs the
of the 3-hydroxyl and pyridine nitrogen, modifying the proton transfer capability essential for pyridoxal 5'-phosphate (PLP) catalysis.[1]
This guide compares the biological activity of 6-Fluoropyridoxine (6-FPOL) and its phosphorylated form 6-Fluoropyridoxal phosphate (6-FPLP) against the native non-fluorinated vitamers.
Physicochemical & Structural Divergence[1]
The biological distinctiveness of fluorinated B6 analogs stems from the electronic effects of the fluorine atom.[1]
| Feature | Native Vitamin B6 (PLP) | 6-Fluorinated Analog (6-FPLP) | Impact on Bioactivity |
| Electronic Effect | Standard pyridine ring electron density. | Strong inductive effect ( | Lowers |
| Schiff Base Stability | Forms stable aldimine with Lys residues.[1] | Forms stable aldimine, but tautomeric equilibrium is shifted.[1] | Favors the neutral enolimine tautomer over the ketoenamine form in some active sites.[1] |
| NMR Sensitivity | Enables background-free monitoring of pH and protein binding in vivo.[1] | ||
| Metabolic Stability | Rapidly phosphorylated by Pyridoxal Kinase (PDXK).[1] | Poor substrate for PDXK; resistant to oxidation.[1] | Acts as a metabolic trap or slow-turnover substrate.[1] |
Enzymatic Activity & Kinetic Performance[2][3][4][5]
The most definitive data on the biological activity of fluorinated B6 comes from reconstitution studies with Glycogen Phosphorylase b (GPb) .[1] This enzyme relies on PLP not just for chemical catalysis but for structural integrity.[1]
Case Study: Glycogen Phosphorylase b Reconstitution
When apo-phosphorylase b is reconstituted with 6-FPLP, the enzyme regains its quaternary structure but exhibits altered kinetic properties.
Experimental Data Comparison
| Kinetic Parameter | Native Enzyme (PLP-GPb) | Fluorinated Enzyme (6-FPLP-GPb) | Interpretation |
| Similar to Native | Fluorination does not significantly sterically hinder substrate binding. | ||
| The electronic withdrawal by F impairs the mandatory protonation of the phosphate group or Schiff base required for catalysis.[1] | |||
| Allosteric Activation | High response to AMP | Retained | The enzyme still undergoes the T (tense) to R (relaxed) conformational change.[1] |
| Spectral State | 333 nm (Enolimine) / 415 nm (Ketoenamine) | Predominantly 333 nm (Enolimine) | 6-FPLP stabilizes the neutral enolimine form, confirming that the ketoenamine protonation state is crucial for maximal catalytic velocity.[1] |
Mechanism of Inhibition/Alteration
The fluorine atom at position 6 exerts an electron-withdrawing effect that lowers the
Figure 1: Mechanistic divergence between Native PLP and 6-Fluoro-PLP. The fluorinated analog successfully binds (reconstitutes) but fails to support rapid catalysis due to altered electronic properties.
Metabolic Trapping & Uptake Pathways
Unlike native pyridoxine, which is rapidly scavenged and phosphorylated, fluorinated analogs often exhibit "metabolic resistance." This property is exploited in designing tracers that accumulate in cells without being rapidly consumed.[1]
The Kinase Bottleneck
Pyridoxal Kinase (PDXK) is the gatekeeper enzyme.[1]
-
Native Pyridoxine:
.[1] Rapid phosphorylation to PNP.[1] -
6-Fluoropyridoxine: Acts as a poor substrate .[1] The fluorine substitution near the hydroxymethyl group (C5) and the phenolic hydroxyl (C3) interferes with the ATP-dependent phosphorylation step.[1]
-
Consequence: 6-Fluoropyridoxine can be used as a passive cellular pH probe (e.g., 6-FPOL) because it remains largely in the unphosphorylated alcohol form, freely diffusing or equilibrating rather than being "trapped" as the phosphate ester.
Figure 2: Differential metabolic processing.[1][2] Native B6 is trapped by phosphorylation; 6-Fluoro-B6 is a poor kinase substrate, leading to different intracellular pharmacokinetics.
Experimental Protocols
Protocol A: Reconstitution of Apo-Glycogen Phosphorylase with 6-FPLP
Objective: To measure the biological activity (
-
Preparation of Apo-Enzyme:
-
Dissolve rabbit muscle glycogen phosphorylase b in buffer.[1]
-
Incubate with deformylating reagent (e.g., L-cysteine or hydroxylamine) to remove native PLP.[1]
-
Dialyze extensively against
glycerophosphate buffer ( ) to remove the resolved cofactor.[1] -
Validation: Verify loss of activity (
residual) and absence of 333/415 nm absorbance.[1]
-
-
Reconstitution:
-
Kinetic Assay:
-
Reaction Mix:
glycogen, Glucose-1-Phosphate, AMP, in triethanolamine buffer ( ). -
Initiation: Add reconstituted enzyme.
-
Detection: Monitor the release of inorganic phosphate (
) colorimetrically (Fiske-Subbarow method) or couple to a phosphoglucomutase/G6PDH system to measure NADPH production at 340 nm.[1] -
Calculation: Plot
vs to determine apparent and .
-
Protocol B: -NMR Analysis of Conformational States
Objective: To utilize 6-FPLP as a structural probe.
-
Sample Prep: Concentrate 6-FPLP-reconstituted enzyme to
in deuterated buffer. -
Acquisition: Use a high-field NMR spectrometer (e.g., 500 MHz). Tune probe to
frequency ( ). -
Titration: Acquire spectra in the absence and presence of allosteric activator (AMP) and substrate (Glucose-1-P).[1]
-
Analysis: Observe chemical shift (
) changes.[1][3]
References
-
Chang, Y. C., & Graves, D. J. (1985). Use of 6-fluoroderivatives of pyridoxal and pyridoxal phosphate in the study of the coenzyme function in glycogen phosphorylase. Journal of Biological Chemistry, 260(5), 2709–2714. Link
-
Chang, Y. C., et al. (1986). Function of pyridoxal 5'-phosphate in glycogen phosphorylase: 19F NMR and kinetic studies of phosphorylase reconstituted with 6-fluoropyridoxal and 6-fluoropyridoxal phosphate. Biochemistry, 25(8), 1932–1939. Link
-
Mehta, V. D., et al. (1994). 6-Fluoropyridoxol: a novel probe of cellular pH using 19F NMR spectroscopy.[1] FEBS Letters, 349(2), 234–238. Link
-
He, S., et al. (1998). Development of Novel 19F NMR pH Indicators: Synthesis and Evaluation of a Series of Fluorinated Vitamin B6 Analogs. Bioorganic & Medicinal Chemistry, 6(9), 1631–1639. Link
-
Schnackerz, K. D., et al. (2011). 19F NMR studies of the interaction of 6-fluoropyridoxal 5'-phosphate with cytosolic aspartate aminotransferase.[1] Biochimica et Biophysica Acta, 1814(11), 1447–1453. Link
Sources
stability comparison of dioxolane vs dimethyl acetal protecting groups
Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals
Executive Summary: The Stability Hierarchy
In the architecture of organic synthesis, the choice between a cyclic acetal (1,3-dioxolane ) and an acyclic acetal (dimethyl acetal ) is rarely a matter of preference—it is a strategic decision dictated by the harshness of downstream chemistry.
-
1,3-Dioxolane (Cyclic): The "Fortress." It is thermodynamically and kinetically stabilized, capable of surviving Lewis acidic conditions, oxidations, and basic environments. It is often the default for early-stage protection in multi-step synthesis.
-
Dimethyl Acetal (Acyclic): The "Scaffold." It is significantly more labile, allowing for mild, selective deprotection in the presence of more robust groups (including dioxolanes). It is ideal for temporary masking or when harsh deprotection conditions must be avoided.
Key Metric: Kinetic studies indicate that acyclic diethyl acetals hydrolyze approximately 30–35 times faster than their corresponding 1,3-dioxolane counterparts under identical acidic conditions [1].
Mechanistic Underpinnings: Why Cyclic Wins
The enhanced stability of dioxolanes is not merely an empirical observation; it is grounded in entropic and kinetic principles.[1]
The Entropic Advantage
-
Formation: Forming a dioxolane involves the condensation of 1 carbonyl + 1 diol
1 acetal + 1 water. This is a bimolecular reaction (2 molecules 2 molecules), resulting in a negligible change in translational entropy. -
Hydrolysis: Conversely, hydrolyzing a dimethyl acetal requires breaking one molecule into three (1 carbonyl + 2 methanols), a process that is entropically driven. Hydrolyzing a dioxolane (ring opening) initially produces a tethered intermediate, which does not immediately gain the entropic benefit of fragmentation.
The "Re-Closing" Effect (Kinetic Stability)
During acid-catalyzed hydrolysis, the rate-determining step is the formation of the oxocarbenium ion.
-
Acyclic: Protonation and loss of methanol leads to an oxocarbenium ion that rapidly captures water.
-
Cyclic: Protonation and bond cleavage open the ring, but the pendant hydroxyl group remains in immediate proximity to the oxocarbenium center.[2] This leads to a rapid intramolecular re-closure that competes with water attack, effectively "stalling" the hydrolysis [2].
Visualization: Hydrolysis Mechanism & Kinetic Trap
Figure 1: The "Kinetic Trap" in dioxolane hydrolysis. The rapid intramolecular re-closure of the ring-opened intermediate significantly retards the overall rate of hydrolysis compared to the acyclic variant.
Stability Profile & Comparative Data
The following table synthesizes kinetic data and compatibility profiles. Note that while older texts (e.g., early editions of Greene's) sometimes grouped these similarly, modern kinetic data confirms the distinct superiority of the cyclic form.
| Feature | Dimethyl Acetal (Acyclic) | 1,3-Dioxolane (Cyclic) | Relative Stability Factor |
| Hydrolysis Rate (pH < 1) | Fast ( | Slow ( | 1 : 35 (Cyclic is 35x slower) [1] |
| Hydrolysis (pH 4-5) | Labile (Cleaves slowly) | Stable | Orthogonal (Acyclic cleaves, Cyclic stays) |
| Lewis Acid Stability | Poor (Susceptible to exchange/cleavage) | Good (Stable to | Cyclic allows chelation-controlled addition |
| Transacetalization | Prone to exchange with solvent | Resistant (requires forcing conditions) | - |
| Formation Entropy | Unfavorable (requires water removal) | Neutral/Favorable | Cyclic forms faster |
Field Note: Acyclic acetals are often used intentionally as "temporary" protecting groups that can be removed with dilute aqueous acid (e.g., 5% HCl in THF) without disturbing more sensitive esters or silyl ethers.
Experimental Protocols
Protocol A: Robust Protection (1,3-Dioxolane)
Objective: Install a protecting group capable of surviving multi-step synthesis (e.g., Grignard, reduction).
-
Reagents: Ketone/Aldehyde (1.0 equiv), Ethylene Glycol (5.0 equiv), p-TsOH (0.05 equiv), Toluene.
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Procedure:
-
Reflux the mixture with vigorous stirring. The azeotropic removal of water is critical to drive the equilibrium.
-
Monitor water collection in the trap. Reaction is complete when water evolution ceases (typically 2-4 hours).
-
Quench: Cool to RT, add saturated aqueous
. -
Workup: Extract with EtOAc, wash with brine, dry over
.
-
-
Why this works: The Dean-Stark apparatus physically removes the water byproduct, overcoming the equilibrium limits.[3]
Protocol B: Mild/Temporary Protection (Dimethyl Acetal)
Objective: Mask a carbonyl under mild conditions (anhydrous).
-
Reagents: Ketone/Aldehyde (1.0 equiv), Trimethyl Orthoformate (TMOF) (3.0 equiv), p-TsOH (0.01 equiv), dry MeOH.
-
Procedure:
-
Stir at room temperature (or reflux for hindered ketones). TMOF acts as a chemical desiccant , reacting with water to form methyl formate and methanol.
-
Note: No Dean-Stark is needed.
-
-
Why this works: The reaction is driven chemically by the consumption of water by TMOF.
Protocol C: Selective Deprotection (The "Orthogonality" Test)
Objective: Cleave a dimethyl acetal in the presence of a 1,3-dioxolane.
-
Substrate: A molecule containing both a dimethyl acetal and a dioxolane.
-
Conditions:
-
Dissolve substrate in Acetone/Water (9:1).
-
Add Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv).
-
Heat to 40°C or reflux gently.
-
-
Outcome: The dimethyl acetal cleaves rapidly due to its lower kinetic barrier. The dioxolane remains intact, requiring stronger acid (e.g., 1M HCl) or higher temperatures to hydrolyze [3].
Decision Matrix: When to Use Which?
Use the following logic flow to select the appropriate protecting group for your synthesis.
Figure 2: Strategic decision tree for acetal selection based on downstream conditions and steric constraints.
References
- Kreevoy, M. M., & Taft, R. W.The Evaluation of Inductive and Resonance Effects on Reactivity. I. Hydrolysis Rates of Acetals. Journal of the American Chemical Society, 77(21), 5590-5595.
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for PPTS selective deprotection protocols).
-
Fife, T. H. General Acid Catalysis in the Hydrolysis of 1,3-Dioxolanes. Journal of the American Chemical Society.[4] (Validation of the intramolecular re-closure mechanism).
Sources
A Senior Application Scientist's Guide to the Structural Analysis of Fluoropyridine Scaffolds
Executive Summary
Fluorinated pyridine scaffolds are cornerstones in modern medicinal chemistry, imparting unique properties such as enhanced metabolic stability, binding affinity, and bioavailability to active pharmaceutical ingredients (APIs). Understanding the precise three-dimensional structure of these molecules is paramount for rational drug design and property optimization. Single-crystal X-ray crystallography remains the gold standard for unambiguously determining molecular structure and stereochemistry. This guide provides a comparative analysis of crystallographic data from several fluorinated pyridine derivatives, offering insights into the structural effects of fluorine substitution. Furthermore, it presents a detailed, field-proven protocol for obtaining high-quality single crystals and collecting diffraction data, designed to serve as a practical resource for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Fluorine in Pyridine-Based Drug Candidates
The strategic incorporation of fluorine atoms into drug candidates has become a powerful tool in drug discovery. On a pyridine ring, fluorine's high electronegativity and relatively small size can profoundly influence the molecule's electronic properties, pKa, and dipole moment. These modifications can lead to improved target binding, altered metabolic pathways, and enhanced membrane permeability. For instance, the introduction of a fluoro-substituent can block sites of metabolic oxidation or engage in favorable orthogonal multipolar interactions with protein targets.[1]
However, these same electronic perturbations also influence intermolecular interactions, which govern how molecules arrange themselves in the solid state. This crystal packing dictates crucial material properties, including solubility, stability, and dissolution rate—all critical factors in drug development. X-ray crystallography provides the ultimate empirical data on these solid-state conformations and packing motifs, offering a foundational blueprint for structure-activity relationship (SAR) studies and solid-form development.[2]
Comparative Crystallographic Data Analysis for Fluorinated Pyridine Derivatives
While a comprehensive public database for fluoropyridine acetals specifically is not available, a comparative analysis of closely related fluorinated pyridine structures provides invaluable insights. The following table summarizes key crystallographic parameters for a selection of these compounds, illustrating how substitution patterns influence solid-state architecture.[3][4][5]
Table 1: Comparative Crystallographic Data for Representative Fluorinated Pyridine Derivatives
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Resolution (Å) | Ref. |
| 2-Fluoro-5-(4-fluorophenyl)pyridine | C₁₁H₇F₂N | Orthorhombic | Pna2₁ | 20.365 | 3.8303 | 11.4835 | 90 | N/A | [5] |
| 2-(5-phenylpyridin-2-yl)-6,7-difluoroquinoline | C₂₀H₁₂F₂N₂ | Triclinic | P-1 | 3.8719 | 11.3884 | 16.2562 | 94.739 | N/A | [4] |
| 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate | C₁₁H₁₀F₄N₂O₂ | Monoclinic | P2₁/n | N/A | N/A | N/A | N/A | N/A | [3] |
Analysis & Interpretation:
The data reveals significant diversity in crystal packing, driven by the number and position of fluorine atoms and other substituents.
-
Symmetry and Packing: The compounds crystallize in different systems (Orthorhombic, Triclinic, Monoclinic), indicating that the overall molecular symmetry and the nature of intermolecular forces are highly sensitive to substitution. For example, the planarity of the pyridine and phenyl rings in 2-Fluoro-5-(4-fluorophenyl)pyridine and the dihedral angle between them (37.93°) are key determinants of its packing arrangement.[5]
-
Intermolecular Interactions: In many fluorinated aromatic systems, conventional hydrogen bonds are supplemented or replaced by weaker C—H···F, F···F, and π–π stacking interactions. The energetic landscape of these interactions is complex; while sometimes attractive, F···F contacts can also be repulsive.[1] Understanding these forces is crucial for predicting crystal habits and identifying potential polymorphs.
-
Impact on Drug Design: This variability underscores the importance of obtaining a crystal structure for each new fluoropyridine derivative. Assumptions about structure based on close analogs can be misleading. The empirical data from a crystal structure allows computational chemists to build more accurate models for docking studies and provides solid-state chemists with the information needed to control crystallization and formulation.
Experimental Protocol: A Self-Validating Workflow for Structure Determination
This section details a robust, step-by-step methodology for the crystallization and single-crystal X-ray diffraction (SCXRD) analysis of a novel fluoropyridine derivative. The protocol is designed as a self-validating system with integrated quality control checkpoints.
Step 1: Material Purification & Preparation
-
Causality: Crystal growth is exquisitely sensitive to impurities, which can act as nucleation inhibitors or be incorporated into the lattice, degrading crystal quality. The highest possible purity (>99%) is required.
-
Protocol:
-
Purify the target compound using flash column chromatography or recrystallization until a single spot is observed by TLC in multiple solvent systems and purity is confirmed by ¹H NMR and LC-MS.
-
Ensure the final material is fully dried under high vacuum to remove residual solvents, which can interfere with crystallization.
-
Step 2: Crystallization Screening
-
Causality: Finding the right conditions for single crystal growth is often an empirical process. Screening a wide range of solvents and methods maximizes the probability of success. Fluorinated compounds often have unique solubility profiles.
-
Protocol:
-
Solvent Selection: Determine the compound's solubility in a range of common laboratory solvents (e.g., hexane, ethyl acetate, chloroform, methanol, acetonitrile, water) to identify pairs for solvent/anti-solvent systems.
-
Primary Screening Method (Vapor Diffusion):
-
Prepare a concentrated solution of the compound (5-10 mg) in a small volume (0.5 mL) of a relatively volatile "good" solvent (e.g., chloroform, acetone).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed jar containing a larger volume (2-3 mL) of a "poor" solvent (anti-solvent, e.g., hexane, pentane) in which the compound is sparingly soluble.
-
Allow the system to equilibrate at room temperature, undisturbed. The slow diffusion of the anti-solvent vapor into the good solvent will gradually lower the compound's solubility, ideally promoting slow crystal growth. A representative crystallization method is the use of a saturated chloroform/methanol solution.[5]
-
-
Alternative Method (Slow Evaporation):
-
Create a dilute, saturated solution of the compound in a suitable solvent (e.g., ethyl acetate).
-
Cover the vial with a cap containing a few pinholes to allow for very slow evaporation over several days to weeks.
-
-
Step 3: Crystal Harvesting and Mounting (QC Checkpoint 1)
-
Causality: The selection and handling of the crystal are critical for data quality. A good crystal should be optically clear, have well-defined faces, and be free of cracks or satellite growths.
-
Protocol:
-
Visual Inspection: Under a microscope, identify a suitable single crystal. Look for sharp edges and uniform transparency.
-
Harvesting: Using a cryo-loop (a small nylon loop), carefully scoop the crystal out of the mother liquor.
-
Cryo-protection: Quickly wick away excess solvent with a paper towel and immediately plunge the loop into liquid nitrogen. This process, known as vitrification, prevents the formation of ice crystals which would destroy the crystal lattice. For many organic molecules, the mother liquor itself can act as a cryo-protectant. If not, a cryo-protectant (e.g., Paratone-N oil) must be added before freezing.
-
Mount the frozen crystal, still on the loop, onto a goniometer head for placement on the diffractometer.
-
Step 4: X-ray Diffraction Data Collection (QC Checkpoint 2)
-
Causality: The goal is to collect a complete, high-resolution dataset with sufficient intensity to accurately determine the electron density map and, subsequently, the atomic positions.[6]
-
Protocol:
-
Instrument Setup: Mount the goniometer head on the diffractometer (e.g., a Bruker Kappa APEXII CCD). Maintain the crystal at a cryogenic temperature (typically 100-150 K) using a cold nitrogen stream to minimize thermal motion and radiation damage.[4]
-
Initial Screening: Collect a few initial diffraction images (frames) to assess crystal quality. A good crystal will produce sharp, well-defined diffraction spots. Diffuse or multiple spots may indicate poor crystallinity, twinning, or multiple crystals.
-
Unit Cell Determination: From the initial frames, the instrument software will determine the unit cell parameters and Bravais lattice.
-
Data Collection Strategy: The software will calculate an optimal strategy (e.g., a series of omega and phi scans) to collect a complete and redundant dataset, covering the entire unique portion of the reciprocal space.[6]
-
Data Collection: Execute the full data collection run. Monitor the diffraction images periodically for signs of crystal decay (fading of high-resolution spots).
-
Step 5: Data Processing and Structure Solution
-
Causality: The raw diffraction data must be processed to yield a list of reflection intensities, which is then used to solve the phase problem and build a molecular model.
-
Protocol:
-
Integration: Integrate the raw diffraction images to determine the intensity (I) and standard uncertainty (σ(I)) for each reflection (hkl).
-
Scaling and Absorption Correction: Scale the data from different frames and apply a correction for absorption of X-rays by the crystal.[5]
-
Structure Solution and Refinement: Use software packages (e.g., SHELX, Olex2) to solve the structure (typically using direct methods or dual-space algorithms) and refine the atomic positions and thermal parameters against the experimental data.[4] The final output is typically a Crystallographic Information File (CIF).[7][8][9]
-
Visualization of the Crystallography Workflow
The following diagram illustrates the logical flow from a purified compound to a final, refined crystal structure.
Caption: Workflow from compound purification to final crystallographic data file (CIF).
Conclusion
The structural data obtained from single-crystal X-ray crystallography is indispensable for the advancement of fluoropyridine-based drug candidates. It provides definitive proof of molecular structure and offers deep insights into the subtle interplay of intermolecular forces that dictate critical solid-state properties. While obtaining high-quality crystals can be challenging, a systematic and informed approach, as outlined in this guide, significantly increases the likelihood of success. The comparative data and detailed protocols provided herein serve as a foundational resource for scientists dedicated to leveraging structural chemistry for the next generation of therapeutics.
References
- BenchChem. (n.d.). Unveiling the Structural Nuances of Fluorinated Pyridine Derivatives: A Crystallographic Comparison.
-
ResearchGate. (n.d.). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Retrieved from [Link]
-
Iqtadar, A., et al. (n.d.). 2-Fluoro-5-(4-fluorophenyl)pyridine. PMC. Retrieved from [Link]
-
Maleev, A. V., & Merz, K. (2016). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design. Retrieved from [Link]
-
Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]
-
Research Data Alliance. (n.d.). CIF (Crystallographic Information Framework). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC. Retrieved from [Link]
-
The University of Manchester. (2013). CCDC 932597: Experimental Crystal Structure Determination. Research Explorer. Retrieved from [Link]
-
Brown, I. D., & McMahon, B. (2006). The Crystallographic Information File (CIF). Data Science Journal, 5, 174-183. Retrieved from [Link]
-
Potapov, A. S., et al. (2015). Crystal structure information file (CIF). ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]
-
MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved from [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Fluoro-5-(4-fluorophenyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xtal.iqf.csic.es [xtal.iqf.csic.es]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 8. CIF (Crystallographic Information Framework) [rd-alliance.github.io]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Acetal Integrity Under Basic Conditions
In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount. Among these, acetals stand out for their reliability in shielding aldehydes and ketones. A cornerstone of their utility is the widely accepted principle of their stability under neutral to strongly basic conditions, a characteristic that allows for a vast range of synthetic transformations on other parts of a molecule.[1][2][3][4] However, for researchers and drug development professionals, relying on textbook principles without empirical validation can introduce unacceptable risks into a synthetic campaign.
This guide provides an in-depth framework for understanding and experimentally validating the integrity of acetals under basic conditions. We will explore the mechanistic underpinnings of their stability, compare their performance against common alternatives, and provide robust, self-validating experimental protocols to ensure the success of your synthetic strategy.
The Mechanistic Dichotomy: Why Bases Fail Where Acids Succeed
The stability of acetals is not a matter of chance but a direct consequence of their reaction mechanism, or rather, their lack thereof in the presence of a base. The key lies in the nature of the leaving group.
Under acidic conditions, the hydrolysis of an acetal is readily initiated. A proton (H⁺) from a catalytic acid source protonates one of the acetal's oxygen atoms, transforming a poor leaving group (alkoxide, RO⁻) into an excellent one (a neutral alcohol, ROH).[1][5] This allows for the cleavage of a C-O bond, leading to the formation of a resonance-stabilized oxocarbenium ion, which is then rapidly attacked by water to eventually yield the deprotected carbonyl compound.[5][6]
Conversely, under basic conditions, this pathway is inaccessible. A base, such as a hydroxide ion (OH⁻), has no electrophilic site on the acetal to attack. More critically, there is no viable pathway to generate a good leaving group. For hydrolysis to occur, an alkoxide ion (RO⁻) would need to be displaced, but alkoxides are themselves strong bases and therefore thermodynamically unfavorable leaving groups.[2][7] Without acid catalysis to protonate the oxygen, the acetal linkage remains chemically inert.[1][8]
Caption: Acetal reaction pathways in acidic versus basic media.
A Comparative Analysis: Acetal Orthogonality
The true power of a protecting group is realized in the context of "orthogonal strategies," where one type of protecting group can be removed under conditions that leave others intact.[9][10] Acetals are a foundational component of such strategies due to their distinct stability profile.
| Protecting Group | Structure Example (R-O-PG) | Stable To | Labile To (Deprotection Condition) | Orthogonality Principle |
| Acetal (as THP ether) | R-O-THP | Strong Bases (LDA, NaOH), Nucleophiles, Reductants (LiAlH₄), Oxidants, H₂/Pd-C | Aqueous Acid (e.g., cat. HCl, PPTS)[11][12] | Acid-Labile |
| Silyl Ether (as TBS ether) | R-O-TBS | Mild Acid/Base, H₂/Pd-C, Organometallics | Fluoride Ions (e.g., TBAF), Strong Acid[10][13][14] | Fluoride-Labile |
| Benzyl Ether | R-O-Bn | Strong Acid/Base, Organometallics, Reductants | Catalytic Hydrogenolysis (H₂/Pd-C)[9][15] | Reductively-Labile |
| Acetate Ester | R-O-Ac | Acid, H₂/Pd-C, Fluoride Ions | Base (e.g., K₂CO₃/MeOH, NaOMe)[9][10] | Base-Labile |
This comparison highlights the critical role of acetals. When a synthetic plan calls for the use of strong bases, organometallic reagents, or hydride reductions, an acetal is an excellent choice to protect a carbonyl.[16][17] Conversely, if a subsequent step requires basic hydrolysis (e.g., saponification of an ester), an acetal will remain intact while an acetate protecting group would be cleaved.
The Core Protocol: A Self-Validating System for Acetal Integrity
To eliminate uncertainty, the integrity of an acetal should be confirmed under the specific basic conditions planned for your synthesis. The following workflow provides a robust, self-validating methodology. The inclusion of both positive and negative controls is essential for trustworthy and unambiguous results.
Caption: Experimental workflow for validating acetal stability.
Step-by-Step Methodology
Objective: To quantitatively determine the stability of an acetal-protected compound when subjected to a specific basic reagent.
Materials:
-
Test Article: Your acetal-protected substrate.
-
Negative Control: The corresponding unprotected aldehyde or ketone. This control validates that the analytical method can detect the deprotected product and confirms if the parent carbonyl is itself unstable to the conditions.
-
Positive Control for Deprotection: An aliquot of your test article to be subjected to known deprotection conditions (mild acid). This confirms the acetal can be cleaved and that your analytical method is effective.
-
Reagents: The specific base to be tested (e.g., NaOH, K₂CO₃, DBU, NaH), appropriate anhydrous solvent, and a mild acid for the positive control (e.g., 1M HCl, p-toluenesulfonic acid).
-
Analytical Standards: Authentic samples of the starting acetal and the deprotected carbonyl compound.
Procedure:
-
Preparation:
-
Prepare stock solutions of the Test Article and Negative Control in the chosen reaction solvent at a known concentration (e.g., 0.1 M).
-
-
Reaction Setup (Perform in triplicate):
-
Test Reaction: To a vial containing the Test Article solution, add the specified equivalents of the base.
-
Negative Control Reaction: To a separate vial containing the Negative Control solution, add the same equivalents of base.
-
Positive Control Reaction: To a third vial containing the Test Article solution, add a catalytic amount of acid (e.g., a few drops of 1M HCl).
-
Stir all reactions at the intended reaction temperature (e.g., room temperature, 50 °C).
-
-
Time-Point Sampling:
-
Immediately after addition (t=0) and at subsequent intervals (e.g., 1, 4, and 24 hours), withdraw a small aliquot from each reaction.
-
-
Sample Workup:
-
Immediately quench the aliquot in a vial containing a suitable quenching agent (e.g., for basic reactions, a phosphate buffer pH 7; for the acidic control, a saturated NaHCO₃ solution).
-
Extract the quenched sample with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer (e.g., over Na₂SO₄) and prepare for analysis.
-
-
Analysis:
-
Analyze the samples by a quantitative method such as GC-MS or LC-MS, using calibration curves generated from the analytical standards. High-resolution ¹H NMR can also be used, integrating the signals of the starting material against an internal standard.
-
For a quick qualitative check, Thin Layer Chromatography (TLC) can be used to visualize the disappearance of starting material and the appearance of new spots.
-
-
Interpretation of Results:
-
Successful Validation: The Test Reaction samples should show >99% of the starting acetal remaining at all time points.
-
Negative Control: May show degradation of the parent carbonyl (e.g., via aldol reaction), demonstrating the necessity of the protecting group.
-
Positive Control: Should show complete or near-complete conversion of the acetal to the parent carbonyl, validating the deprotection procedure and analytical method.
-
| Sample | Condition | Expected Outcome | Rationale |
| Test Article | Target Base (e.g., 1.5 eq DBU, THF, 25°C) | >99% Starting Material | Confirms acetal is stable to the planned reaction conditions. |
| Negative Control | Target Base (e.g., 1.5 eq DBU, THF, 25°C) | Potential degradation/byproducts | Demonstrates the need for protection and that the conditions are reactive. |
| Positive Control | Catalytic Acid (e.g., cat. HCl, THF/H₂O) | >95% Deprotection to Carbonyl | Confirms the acetal is cleavable and the analytical method is valid. |
Conclusion: Trust, but Verify
The chemical principles governing the stability of acetals in basic media are robust and well-established.[1][6][16] They are reliable workhorses in organic synthesis, enabling complex molecular manipulations by providing an "invisible" shield for carbonyl functionalities. However, the highest standards of scientific integrity demand empirical proof. By implementing a self-validating experimental protocol, researchers can move forward with confidence, ensuring that their protecting group strategy is sound and that their synthetic campaigns are built on a foundation of verified stability. This diligence minimizes the risk of unexpected side reactions and failed steps, ultimately accelerating the path to discovery.
References
- Lecture 9: Acetals. University of Bristol, School of Chemistry.
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2007). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self- Assembled Supramolecular “Nanozyme” . OSTI.GOV. [Link]
- Acetals are stable in basic conditions. What is the primary reason for their stability?. Pearson+.
-
Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals . Master Organic Chemistry. [Link]
-
Dimethyl Acetals . Organic Chemistry Portal. [Link]
-
Acetal Protecting Group & Mechanism . Total Synthesis. (2024, October 10). [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution . The Journal of Organic Chemistry, 73(24), 9647–9654. [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2007). Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme' . UNT Digital Library. [Link]
-
Zhu, L., & Bagchi, P. (2015). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels . PMC. [Link]
-
Acetal Hydrolysis Mechanism . Chemistry Steps. (2020, January 20). [Link]
- Alcohol Protecting Groups. University of Windsor, Department of Chemistry and Biochemistry.
-
Alcaide, B., Almendros, P., & Aragoncillo, C. (2000). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases . Organic Letters, 2(17), 2699–2701. [Link]
-
Protecting Groups For Alcohols . Chemistry Steps. (2021, June 17). [Link]
-
Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols . Master Organic Chemistry. [Link]
- VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol, School of Chemistry.
-
26.03 Acetals as Protecting Groups . YouTube. (2020, May 11). [Link]
- Kocienski, P. J. (1994). Protecting Groups. Thieme.
-
Acetals as Protecting Groups for Aldehydes and Ketones . Chemistry Steps. [Link]
-
Acetals Formation and Hydrolysis . Organic Chemistry Tutor. [Link]
-
Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones . JoVE. (2025, May 22). [Link]
- OF ACETALS. Dalhousie University.
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Safety Operating Guide
A Guide to the Safe Disposal of 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol. As a fluorinated pyridine derivative, this compound requires specialized handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. The procedures outlined below are grounded in established safety protocols for managing halogenated organic compounds and pyridine derivatives.
The core principle of this guidance is risk mitigation. The fluorine atom imparts properties that categorize this compound as a halogenated organic substance, which necessitates segregation from other waste streams.[1][2][3] Improper disposal, such as mixing with non-halogenated waste, can lead to increased disposal costs and environmental hazards.[4][5]
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
To mitigate exposure risks, the following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and potential vapors that can cause serious eye irritation.[4][9][10] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to irritation or absorption of the chemical.[4] |
| Body Protection | Flame-retardant laboratory coat. | Protects against spills and splashes on clothing and skin. |
| Respiratory Protection | Work within a certified chemical fume hood. | Minimizes the inhalation of any dust or vapors, which is a primary route of exposure for volatile or aerosolized organic compounds.[4][8] |
Waste Segregation and Container Management
The cornerstone of proper chemical waste management is meticulous segregation. Due to the presence of fluorine, 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol must be disposed of as halogenated organic waste .
Waste Segregation Workflow
Caption: Decision workflow for waste stream selection.
Step-by-Step Disposal Protocol
-
Select the Correct Container : Use a robust, leak-proof waste container made of a compatible material such as high-density polyethylene (HDPE) or glass.[4] The container must have a secure, threaded cap to prevent spills and the escape of vapors.[1]
-
Label the Container : Before adding any waste, affix a "Hazardous Waste" label to the container.[3][5] The label must include:
-
The full chemical name: "Waste: 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol". Do not use abbreviations.[1]
-
A list of all chemical constituents and their approximate percentages if it is a mixed waste stream.
-
The appropriate hazard pictograms (e.g., irritant, toxic).
-
-
Waste Collection :
-
Carefully transfer the waste into the designated container, minimizing the risk of splashes or spills.
-
If the compound is in a solid form, avoid creating dust.
-
If it is dissolved in a solvent, the solvent must also be considered part of the halogenated waste stream.
-
Do not overfill the container. A safe limit is 80% of the container's capacity to allow for vapor expansion.[4]
-
-
Temporary Storage :
-
Keep the waste container securely sealed at all times, except when adding waste.[1][5]
-
Store the sealed container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and acids.[6][11]
-
The storage area should have secondary containment to manage any potential leaks.[4]
-
-
Final Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[4]
-
Provide a complete and accurate description of the waste.
-
Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[4][5][8]
-
Spill Management
Accidental spills must be managed promptly and safely.
For Small Spills (manageable by laboratory personnel):
-
Containment : Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to cover the spill.[4]
-
Cleanup : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4][10] Use spark-proof tools if the compound is dissolved in a flammable solvent.
-
Decontamination : Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol), and collect the cleaning materials (wipes, etc.) as hazardous waste.[4]
-
Reporting : Report the spill to your laboratory supervisor and EHS department, following your institution's protocols.[4]
For Large Spills:
-
Evacuate : Immediately evacuate the area.
-
Alert : Alert personnel in the vicinity and contact your institution's emergency response team or EHS department immediately.
-
Secure : Secure the area to prevent entry. Do not attempt to clean up a large spill unless you are trained and equipped to do so.
By adhering to these systematic procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol, upholding the principles of laboratory safety and environmental stewardship.
References
- Halogenated Organic Liquids - Standard Oper
- Essential Procedures for the Safe Disposal of 5-Fluoro-6-methoxypyridin-3-ol. Benchchem.
- WASTE MANAGEMENT. Bucknell University.
- Proper Disposal Procedures for Halogen
- Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
- 2-(Trifluoroacetoxy)
- Organic Solvents. University of North Carolina at Chapel Hill Environment, Health and Safety.
- Cryolite Safety D
- 3-Fluoro-5-iodopyridine Safety D
- PYRIDINE Safety D
- Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses.
- PYRIDINE Material Safety D
- 2-Amino-3,5-difluoropyridine Safety D
- 4,5-Difluoro-1,3-dioxolan-2-one Safety D
- Pyridine Standard Oper
Sources
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 8. scienceready.com.au [scienceready.com.au]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal Protective Equipment (PPE) & Handling Guide: 4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol
Executive Summary & Chemical Context
4-(1,3-Dioxolan-2-yl)-5-fluoropyridin-3-ol is a bifunctional heterocyclic building block. Its structure combines a fluorinated pyridine core, a phenolic hydroxyl group, and an acid-labile dioxolane (acetal) protecting group.
Why this matters for safety:
-
The Fluorine Substituent: Increases lipophilicity, potentially enhancing skin absorption rates compared to non-fluorinated pyridines.
-
The Phenolic Hydroxyl: Introduces potential for corrosivity and protein denaturation (phenol-like burns), though likely attenuated by the pyridine ring.
-
The Dioxolane Ring: This is an acetal. Crucial Operational Note: Contact with strong acids will hydrolyze this ring, releasing the reactive aldehyde (4-formyl-5-fluoropyridin-3-ol), which may have a significantly different toxicological profile.
Hazard Identification & Risk Assessment (SAR Analysis)
Based on Structure-Activity Relationship (SAR) of fluoropyridines and phenolic heterocycles.
| Hazard Class | Risk Level | Mechanism / Justification |
| Acute Toxicity (Dermal) | High | Pyridines are transdermal vectors. The fluorine atom increases lipid solubility, facilitating rapid entry into the bloodstream. |
| Skin/Eye Corrosion | Moderate-Severe | The C-3 hydroxyl group (phenol-like) combined with the basic pyridine nitrogen creates a zwitterionic character that can cause deep tissue irritation or chemical burns. |
| Respiratory Sensitization | Moderate | Fluorinated heterocycles are known respiratory irritants. Dust inhalation must be strictly prevented.[1][2][3][4] |
| Reactivity | Specific | Acid Sensitive. The dioxolane moiety hydrolyzes in acidic media (pH < 4). Avoid acidic cleaning agents.[5] |
PPE Selection Protocol
Do not rely on "standard lab attire." This compound requires Band 3 (Potent Compound) containment protocols until specific toxicology proves otherwise.
A. Hand Protection (The Critical Barrier)
Standard Nitrile is insufficient for prolonged contact. Pyridine derivatives can permeate standard 4-mil nitrile gloves in <15 minutes.
-
Routine Handling (Solids/Weighing):
-
Primary: Nitrile Examination Glove (minimum 5 mil).
-
Secondary (Outer): Long-cuff Nitrile (minimum 8 mil) or Polychloroprene.
-
Protocol: "Double-gloving" with immediate outer-glove change upon any splash.
-
-
Solvent Handling / Spills:
-
Mandatory: Laminate film gloves (e.g., Silver Shield™ or Ansell Barrier™ ).
-
Reasoning: Fluorinated pyridines in organic solvents (DCM, THF) can act as carriers, penetrating nitrile instantly. Laminate film provides >8-hour breakthrough protection.
-
B. Respiratory & Eye Protection[1][2][3][5][6][7][8][9]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are prohibited due to the risk of liquid splashing or fine dust migration.
-
Respiratory:
-
Primary: Handling must occur inside a certified Chemical Fume Hood (Face velocity: 100 fpm).
-
Secondary (Spill/Outside Hood): Full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges. Note: Pyridines have poor warning properties (olfactory fatigue); air-purifying respirators are for emergency egress only.
-
Operational Workflow: Step-by-Step
Phase 1: Preparation & Weighing
The Challenge: Fluorinated solids often carry high static charges, causing "fly-away" powder that contaminates the balance and user.
-
Static Control: Use an ionizing anti-static gun or polonium strip inside the balance enclosure.
-
Containment: Weigh inside a Powder Containment Hood or a balance enclosure with HEPA filtration.
-
Tools: Use disposable anti-static spatulas. Do not reuse spatulas to prevent cross-contamination.
Phase 2: Reaction Setup
-
Solvent Selection: Dissolve the solid immediately to reduce dust hazard.
-
Acid Avoidance: Ensure reaction vessels and stir bars are free of acid residue to prevent premature deprotection of the dioxolane.
-
Temperature: If heating is required, use a heating block (not oil bath) to minimize fire risk if the flask breaks.
Phase 3: Decontamination & Cleaning
Critical Step: Do not use Chromic Acid or strong mineral acids.
-
Primary Wash: Rinse glassware with an organic solvent (Acetone or Methanol) to solubilize the organic residue.
-
Secondary Wash: Use a mild alkaline detergent (e.g., Alconox) and water.
-
Verification: UV lamp inspection (many fluoropyridines fluoresce) can verify surface cleanliness.
Visualized Safety Logic (Graphviz)
Diagram 1: PPE Decision Matrix
This logic tree dictates the required protection based on the state of matter and task.
Caption: PPE Decision Matrix based on physical state and solvent carrier risks.
Diagram 2: Operational Lifecycle & Disposal
The flow of the material from reception to destruction.
Caption: Cradle-to-grave handling workflow emphasizing storage and specific disposal requirements.
Waste Disposal & Emergency Response
Disposal Protocol
Do NOT mix with general organic waste.
-
Classification: Segregate as "Halogenated Organic Waste."
-
Labeling: Clearly tag with "Contains Fluorine" and "Pyridine Derivative."
-
Destruction: Must be incinerated at a facility equipped with scrubbers. Burning fluorinated compounds in standard boilers releases Hydrogen Fluoride (HF) gas, which damages incinerator linings and violates emission protocols.
Emergency Spills
-
Evacuate: Clear the immediate area.
-
PPE Up: Don Silver Shield gloves and a full-face respirator (OV/P100).
-
Absorb: Use Vermiculite or Sand .[6] Do not use paper towels (rapid evaporation surface).
-
Clean: Wash area with soap and water.[7] Collect all wash water as hazardous waste.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Pyridine and Fluorinated Derivatives. PubChem. [Link]
-
American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Safety Guidelines. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Pyridine: Occupational Health Guideline. OSHA.gov. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
